15-Methylhenicosanoyl-CoA
Description
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Properties
Molecular Formula |
C43H78N7O17P3S |
|---|---|
Molecular Weight |
1090.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methylhenicosanethioate |
InChI |
InChI=1S/C43H78N7O17P3S/c1-5-6-7-17-20-31(2)21-18-15-13-11-9-8-10-12-14-16-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58) |
InChI Key |
WCKYOOWKQZSQMU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Peroxisomal Alpha-Oxidation Pathway: A Technical Guide to the Metabolism of 15-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain and very-long-chain branched fatty acids are integral components of cellular structures and signaling molecules. Their catabolism is a specialized process, distinct from the beta-oxidation of straight-chain fatty acids. This technical guide provides an in-depth exploration of the metabolic pathway of 15-methylhenicosanoyl-CoA, a C22 branched-chain fatty acyl-CoA. Due to the presence of a methyl group at a position that sterically hinders beta-oxidation, this molecule is primarily metabolized through the peroxisomal alpha-oxidation pathway. This document details the enzymatic steps, cellular localization, and subsequent metabolic fate of its breakdown products. Furthermore, it furnishes detailed experimental methodologies for the analysis of this pathway and presents a logical framework for its study, addressing the current scarcity of direct quantitative data for this specific substrate.
Introduction
15-Methylhenicosanoic acid is a saturated branched-chain fatty acid. Its activated form, this compound, presents a metabolic challenge due to the methyl group located on an odd-numbered carbon atom, which interferes with the standard beta-oxidation machinery in the mitochondria. Consequently, its degradation is initiated in the peroxisomes via the alpha-oxidation pathway.[1][2] This pathway is crucial for the breakdown of dietary branched-chain fatty acids, such as phytanic acid, and its dysfunction is associated with severe neurological disorders like Refsum's disease.[1][3] Understanding the metabolism of very-long-chain branched fatty acids like 15-methylhenicosanoic acid is critical for research into lipid metabolism, neurodegenerative diseases, and the development of therapeutic interventions.
The Metabolic Pathway of this compound
The metabolic degradation of this compound is a multi-step enzymatic process localized within the peroxisomes.[1][4] The pathway proceeds by the removal of a single carbon atom from the carboxyl end, thereby bypassing the problematic methyl group and producing a substrate suitable for subsequent beta-oxidation.
Activation to Acyl-CoA Ester
Prior to entering the peroxisome, 15-methylhenicosanoic acid must be activated to its coenzyme A (CoA) thioester, this compound. This activation is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS), an ATP-dependent enzyme located in the peroxisomal membrane and the endoplasmic reticulum.[4]
Peroxisomal Alpha-Oxidation
The core of the metabolic pathway occurs within the peroxisomal matrix and consists of four key enzymatic steps, analogous to the well-characterized alpha-oxidation of phytanoyl-CoA.[1][3]
-
Hydroxylation: this compound is hydroxylated at the alpha-carbon (C2) by phytanoyl-CoA 2-hydroxylase (PHYH) . This is a dioxygenase that requires Fe²⁺ and 2-oxoglutarate as co-substrates, producing 2-hydroxy-15-methylhenicosanoyl-CoA, succinate, and CO₂.[5][6]
-
Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction releases the original carboxyl carbon as formyl-CoA and produces a C21 aldehyde, 14-methylicosanal .[1]
-
Oxidation of the Aldehyde: 14-methylicosanal is subsequently oxidized to its corresponding carboxylic acid, 14-methylicosanoic acid (pristanic acid analogue) , by an aldehyde dehydrogenase (ALDH) .[1]
-
Activation for Beta-Oxidation: Finally, 14-methylicosanoic acid is activated to 14-methylicosanoyl-CoA by a peroxisomal acyl-CoA synthetase. This product now has a methyl group at the beta-position, which no longer impedes the beta-oxidation machinery.
Subsequent Beta-Oxidation
14-methylicosanoyl-CoA can then undergo peroxisomal beta-oxidation. Each cycle of beta-oxidation shortens the fatty acyl-CoA chain by two carbons, yielding acetyl-CoA (or propionyl-CoA if the methyl branch is at an appropriate position for the final cycle) until the chain is sufficiently shortened.[7] These shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO₂ and water via the citric acid cycle and oxidative phosphorylation.[8]
Visualization of the Metabolic Pathway
The following diagram illustrates the sequential steps in the alpha-oxidation of this compound.
Quantitative Data
Direct quantitative data, such as enzyme kinetics (Km, Vmax) and substrate specificity for this compound and its intermediates, are not extensively available in the current scientific literature. The majority of research has focused on phytanic acid as the model substrate for the alpha-oxidation pathway. The data presented below are for the key enzymes involved in phytanic acid metabolism and can be used as a reference point for estimating the behavior of longer-chain substrates.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |
| Phytanoyl-CoA 2-Hydroxylase | Phytanoyl-CoA, 2-Oxoglutarate | 2-Hydroxyphytanoyl-CoA, Succinate, CO₂ | ~25-50 | ~5-10 | Human Liver | [5] |
| 2-Hydroxyphytanoyl-CoA Lyase | 2-Hydroxyphytanoyl-CoA | Pristanal, Formyl-CoA | N/A | N/A | Rat Liver | [1] |
| Aldehyde Dehydrogenase | Pristanal | Pristanic Acid | N/A | N/A | Rat Liver | [1] |
Experimental Protocols
The study of this compound metabolism requires sensitive and specific analytical techniques. The following protocols provide a framework for the analysis of this pathway using mass spectrometry-based approaches.
Analysis of this compound and its Metabolites by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound and its downstream metabolites from biological samples (e.g., cultured cells, tissue homogenates).
5.1.1. Sample Preparation and Extraction
-
Cell Lysis/Tissue Homogenization: Homogenize tissue samples or lyse cultured cells in a suitable buffer (e.g., PBS) on ice.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analogue of the analyte of interest) to the homogenate/lysate for accurate quantification.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v) or methyl tert-butyl ether (MTBE):methanol:water.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lipids will be in the organic phase.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).
5.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 liquid chromatography column. Use a gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) to separate the analytes.
-
Mass Spectrometry Detection: Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
MRM/SRM Method Development: For targeted quantification, develop a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method. This involves selecting specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve generated with known concentrations of the analytes.
In Vitro Enzyme Assay for Phytanoyl-CoA 2-Hydroxylase Activity
This protocol describes an assay to measure the activity of phytanoyl-CoA 2-hydroxylase using a synthetic substrate.
5.2.1. Reaction Mixture
Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
FeSO₄
-
2-Oxoglutarate
-
Ascorbate (as a reducing agent)
-
Catalase (to remove H₂O₂)
-
Enzyme source (e.g., purified recombinant enzyme or cell lysate)
-
Substrate (this compound)
5.2.2. Reaction and Termination
-
Initiation: Start the reaction by adding the substrate to the pre-warmed reaction mixture.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent like acetonitrile.
5.2.3. Product Analysis
Analyze the formation of 2-hydroxy-15-methylhenicosanoyl-CoA using LC-MS/MS as described in the previous protocol. The enzyme activity can be calculated based on the amount of product formed over time.
Logical Framework for Research and Drug Development
The study of this compound metabolism can be approached through a structured workflow.
Conclusion
The metabolic pathway of this compound is a critical area of study within the broader field of lipidomics and metabolic diseases. While the alpha-oxidation pathway provides a solid framework for understanding its degradation, further research is needed to elucidate the specific enzyme kinetics and regulatory mechanisms governing the metabolism of very-long-chain branched fatty acids. The methodologies and logical frameworks presented in this guide offer a comprehensive approach for researchers and drug development professionals to advance our understanding of this important metabolic process and its implications for human health.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Lipid Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acyl-CoAs (BCFA-CoAs) are emerging from the shadows of their straight-chain counterparts to be recognized as critical players in lipid metabolism with profound implications for cellular physiology and disease. As activated forms of branched-chain fatty acids (BCFAs), these molecules are not merely structural components of cellular membranes but also act as key metabolic intermediates and signaling molecules. This technical guide provides an in-depth exploration of the synthesis, degradation, and diverse biological roles of BCFA-CoAs. We will delve into their regulatory functions in cellular processes, present quantitative data to contextualize their metabolic impact, detail experimental protocols for their study, and visualize the complex pathways in which they participate. Understanding the intricate biology of BCFA-CoAs is paramount for developing novel therapeutic strategies for metabolic diseases, cancers, and infectious diseases.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids are characterized by the presence of one or more methyl groups along their acyl chain, commonly found as iso and anteiso isomers. Their activated forms, BCFA-CoAs, are central to their metabolic fate and function. While prevalent in bacteria, where they are crucial for maintaining membrane fluidity, BCFAs are also present in mammals, obtained from dietary sources such as dairy and ruminant meats, or synthesized endogenously.[1][2] Recent research has highlighted their association with various health and disease states, including metabolic syndrome and cancer, underscoring the need for a deeper understanding of their biological roles.[2][3][4]
Synthesis of Branched-Chain Fatty Acyl-CoAs
The primary pathway for the synthesis of BCFA-CoAs is through the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[5][6] This process is a multi-step enzymatic cascade initiated in the mitochondria.
The initial step involves the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) by the enzyme branched-chain amino acid transaminase (BCAT).[7][8] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point, catalyzes the irreversible oxidative decarboxylation of BCKAs to form the respective BCFA-CoAs:[7][8][9]
-
Leucine is converted to α-ketoisocaproate, which is then decarboxylated to isovaleryl-CoA .
-
Isoleucine is converted to α-keto-β-methylvalerate, leading to the formation of α-methylbutyryl-CoA .
-
Valine is converted to α-ketoisovalerate, which yields isobutyryl-CoA .
These BCFA-CoAs can then serve as primers for the fatty acid synthase (FASII) system to be elongated into longer-chain BCFAs.[7][8]
Figure 1: Synthesis pathway of BCFA-CoAs from BCAAs.
Degradation of Branched-Chain Fatty Acyl-CoAs
The degradation of BCFAs, particularly those with methyl branches that hinder standard β-oxidation, requires specialized pathways.
Alpha-Oxidation
For BCFAs with a methyl group at the β-carbon, such as phytanic acid derived from chlorophyll, β-oxidation is blocked.[10][11][12] These fatty acids undergo α-oxidation in the peroxisomes.[10][11][12] The process involves the removal of a single carbon from the carboxyl end. Phytanic acid is first converted to phytanoyl-CoA, which is then hydroxylated and cleaved to form pristanal (B217276) and formyl-CoA.[10][13] Pristanal is subsequently oxidized to pristanic acid, which now has a methyl group at the α-position and can be a substrate for β-oxidation.[10][13] Deficiencies in α-oxidation enzymes lead to the accumulation of phytanic acid, causing neurological damage as seen in Refsum's disease.[10][13]
Figure 2: Alpha-oxidation pathway of phytanic acid.
Beta-Oxidation
Once converted to suitable substrates like pristanic acid, or for other BCFAs that can directly enter the pathway, β-oxidation proceeds in the mitochondria and peroxisomes. This cyclical process shortens the acyl chain, producing acetyl-CoA, propionyl-CoA, and other products that can enter the citric acid cycle for energy production.
Biological Roles of Branched-Chain Fatty Acyl-CoAs
BCFA-CoAs and their corresponding fatty acids have multifaceted roles in cellular biology.
Regulation of Membrane Fluidity
Incorporation of BCFAs into the phospholipids (B1166683) of cellular membranes is a key mechanism for regulating membrane fluidity.[14][15][16] The methyl branches on the fatty acid chains disrupt the tight packing of lipids, thereby increasing the fluidity of the membrane.[14][15] This is particularly crucial for bacteria to adapt to low temperatures.[17] Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso- counterparts.[14] This altered fluidity influences the function of membrane-embedded proteins and cellular transport processes.[14]
Precursors for Lipid Synthesis
BCFA-CoAs serve as precursors for the synthesis of a variety of complex lipids. They can be elongated and incorporated into phospholipids, triglycerides, and other neutral lipids. In some organisms, they are components of specialized lipids with unique properties.
Signaling and Gene Regulation
Recent evidence suggests that BCFAs and their metabolites can act as signaling molecules. A leucine-derived monomethyl BCFA has been shown to mediate amino acid sensing by the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[18][19] This finding uncovers a novel link between lipid metabolism and nutrient sensing.[18][19] Furthermore, studies have shown that BCFAs can modulate the expression of genes involved in lipid synthesis and inflammation in human adipocytes.[20][21] Specifically, iso-BCFAs have been observed to decrease the expression of genes related to lipogenesis and pro-inflammatory markers.[20][21]
Figure 3: Role of BCFA-CoAs in cellular signaling.
Quantitative Data on BCFA-CoA Metabolism
Precise quantification of BCFA-CoAs and the kinetics of their metabolizing enzymes are crucial for understanding their physiological relevance.
| Parameter | Enzyme/Metabolite | Organism/Tissue | Value | Reference |
| Enzyme Kinetics | ||||
| Inhibition | Branched-chain ketoacid dehydrogenase | Rat | Isovaleryl-CoA is competitive vs. CoA | [22] |
| Inhibition | Branched-chain ketoacid dehydrogenase | Rat | Isovaleryl-CoA is uncompetitive vs. ketoisovaleric acid | [22] |
| Metabolite Concentration | ||||
| Total Acyl-CoA | Rat Liver | 83 ± 11 nmol/g wet weight | [23] | |
| Total Acyl-CoA | Hamster Heart | 61 ± 9 nmol/g wet weight | [23] |
Note: Specific kinetic values (Km, Vmax) for BCKDH with different BCKA substrates and concentrations of individual BCFA-CoA species are highly variable depending on the experimental conditions and are an active area of research.
Experimental Protocols
The study of BCFA-CoAs requires specialized analytical techniques. Below are outlines of key experimental protocols.
Quantification of BCFA-CoAs by LC-MS/MS
Objective: To quantify the levels of specific BCFA-CoAs in biological samples.
Methodology Overview: This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of acyl-CoA species.[24][25][26]
Detailed Protocol:
-
Sample Preparation:
-
Homogenize tissue or cell pellets in a cold extraction buffer, often containing an organic solvent like methanol (B129727) and an acidic component to precipitate proteins.[27]
-
Include internal standards, such as stable isotope-labeled acyl-CoAs, for accurate quantification.[28]
-
Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs from the extract.[27]
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC-MS/MS system.[29]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an ultra-high performance liquid chromatography (UHPLC) system.[26][30][31]
-
Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases, typically water with an additive (e.g., ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile).[25][30]
-
Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each BCFA-CoA of interest, providing high selectivity and sensitivity. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[25]
-
-
Data Analysis:
-
Integrate the peak areas for each BCFA-CoA and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of authentic standards.
-
Calculate the concentration of each BCFA-CoA in the original sample.
-
Figure 4: Experimental workflow for BCFA-CoA quantification.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay
Objective: To measure the enzymatic activity of the BCKDH complex.
Methodology Overview: The assay measures the rate of oxidative decarboxylation of a radiolabeled BCKA substrate.
Detailed Protocol:
-
Mitochondrial Isolation:
-
Isolate mitochondria from tissue homogenates by differential centrifugation.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing isolated mitochondria, cofactors (NAD+, CoA, TPP), and the radiolabeled substrate (e.g., α-keto[1-¹⁴C]isovaleric acid).
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding acid, which also releases the ¹⁴CO₂ produced.
-
Capture the ¹⁴CO₂ in a suitable trapping agent (e.g., a filter paper soaked in a basic solution).
-
Quantify the trapped radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of ¹⁴CO₂ production, which is proportional to the BCKDH activity.
-
Normalize the activity to the amount of mitochondrial protein in the assay.
-
Implications for Drug Development
The central role of BCFA-CoAs in metabolism and signaling presents several opportunities for therapeutic intervention.
-
Metabolic Diseases: Given the link between elevated BCAAs and insulin (B600854) resistance, targeting the BCKDH complex to modulate BCFA-CoA levels could be a strategy for managing type 2 diabetes and obesity.[32]
-
Cancer: Some cancers exhibit altered lipid metabolism. Modulating BCFA synthesis or degradation could be a novel anti-cancer approach.[3]
-
Infectious Diseases: As BCFAs are essential for the membrane integrity of many pathogenic bacteria, inhibiting their synthesis is a promising antibiotic strategy.[17]
Conclusion
Branched-chain fatty acyl-CoAs are integral to lipid metabolism, with functions extending beyond simple structural roles. Their synthesis from BCAAs and subsequent involvement in membrane biology, energy metabolism, and cellular signaling highlight their importance in maintaining cellular homeostasis. The intricate regulation of their metabolic pathways, particularly the BCKDH complex, offers promising targets for the development of novel therapeutics for a range of diseases. Further research into the quantitative aspects of BCFA-CoA metabolism and their precise roles in complex signaling networks will undoubtedly uncover new avenues for understanding and treating human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 10. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nepjol.info [nepjol.info]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- 15. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 17. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Monomethyl branched-chain fatty acid mediates amino acid sensing upstream of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. mdpi.com [mdpi.com]
Unveiling a Novel Acyl-CoA: A Technical Guide to the Discovery and Natural Occurrence of 15-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and natural occurrence of 15-Methylhenicosanoyl-CoA, a very-long-chain anteiso-branched fatty acyl-CoA. While direct literature on this specific molecule is sparse, this document consolidates information on the metabolism of its parent fatty acid, 15-methylhenicosanoic acid, and established methodologies for the analysis of long-chain acyl-CoA esters. It serves as a foundational resource for researchers investigating novel lipids and their roles in biological systems. This guide details the likely context of its discovery through advanced lipidomics, its probable natural habitats in organisms producing anteiso-fatty acids, and the intricate experimental protocols necessary for its identification and quantification.
Introduction: The Emerging Landscape of Very-Long-Chain Branched-Chain Acyl-CoAs
Coenzyme A (CoA) derivatives of fatty acids are central to a myriad of metabolic processes, including fatty acid biosynthesis and degradation, energy metabolism, and cellular signaling. While straight-chain fatty acyl-CoAs are well-characterized, the world of branched-chain fatty acyl-CoAs, particularly the very-long-chain species, remains a burgeoning field of research. This compound, the activated form of 15-methylhenicosanoic acid, is an anteiso-branched-chain fatty acyl-CoA. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate (n-3) carbon atom. The presence of this branching imparts unique physicochemical properties to lipids, influencing membrane fluidity and other cellular functions. The study of such molecules is critical for understanding lipid diversity and its functional consequences.
Hypothetical Discovery: A Lipidomics-Driven Approach
The discovery of a novel, low-abundance lipid metabolite like this compound would likely be the result of untargeted lipidomics studies employing high-resolution mass spectrometry. In such a scenario, a unique mass-to-charge ratio (m/z) corresponding to the predicted molecular weight of this compound would be detected in a complex biological extract.
Subsequent fragmentation analysis (MS/MS) would be crucial for structural elucidation. The characteristic fragmentation pattern of acyl-CoAs, including the loss of the phosphopantetheine group, would provide strong evidence for its identity. The identification would then be confirmed by comparison to a synthetically derived standard.
Natural Occurrence: A Tale of Microbial Lipid Diversity
The natural occurrence of this compound is intrinsically linked to the organisms that synthesize its parent fatty acid, 15-methylhenicosanoic acid. Anteiso-branched-chain fatty acids are predominantly found in the cell membranes of various bacteria, where they play a crucial role in maintaining membrane fluidity, especially at lower temperatures.
It is therefore highly probable that this compound exists as a metabolic intermediate in bacteria that produce very-long-chain anteiso-fatty acids. Its presence would be transient, as it would be actively involved in the elongation or degradation of 15-methylhenicosanoic acid. Identifying specific bacterial strains that are rich in this particular fatty acid would be the first step in pinpointing the natural sources of its CoA derivative.
Experimental Protocols: A Guide to Identification and Quantification
The detection and quantification of very-long-chain acyl-CoA esters present analytical challenges due to their low abundance and susceptibility to degradation. The following protocol outlines a robust methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of Acyl-CoA Esters
-
Sample Homogenization: Biological samples (e.g., bacterial cell pellets, tissue homogenates) are flash-frozen in liquid nitrogen to quench metabolic activity.
-
Solvent Extraction: A modified Bligh-Dyer extraction is performed using a mixture of methanol, methyl tert-butyl ether (MTBE), and water. The acyl-CoAs will partition into the polar phase.
-
Solid-Phase Extraction (SPE): The polar extract is further purified using a C18 SPE cartridge to enrich for acyl-CoA esters and remove interfering substances.
-
Solvent Evaporation and Reconstitution: The purified extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is used to separate the acyl-CoA esters based on their chain length and polarity.
-
Mass Spectrometric Detection: A triple quadrupole or a high-resolution orbital trap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for this compound are monitored. A common transition for acyl-CoAs is the fragmentation of the precursor ion to a product ion corresponding to the phosphopantetheine moiety.
Data Presentation: Quantitative Summary
The following table summarizes the hypothetical mass spectrometry parameters for the identification and quantification of this compound.
| Parameter | Value |
| Molecular Formula | C43H78N7O17P3S |
| Monoisotopic Mass | 1090.43 g/mol |
| Precursor Ion ([M+H]+) | 1091.43 m/z |
| Product Ion 1 (Phosphopantetheine) | 408.08 m/z |
| Product Ion 2 (Adenosine) | 136.06 m/z |
| Collision Energy | 35-45 eV |
| Retention Time (Typical) | 15-20 min |
Visualization of Metabolic and Experimental Pathways
Proposed Biosynthetic Pathway of 15-Methylhenicosanoic Acid
Caption: Proposed biosynthesis of 15-methylhenicosanoic acid.
Experimental Workflow for Novel Acyl-CoA Identification
Caption: Workflow for identifying novel acyl-CoA molecules.
Conclusion for the Research Professional
The exploration of novel lipid metabolites like this compound is paramount to advancing our understanding of cellular biochemistry and physiology. While direct evidence for its existence and function is still emerging, the established principles of branched-chain fatty acid metabolism and the powerful analytical tools now available provide a clear path for its definitive discovery and characterization. This guide serves as a roadmap for researchers venturing into the exciting and underexplored territory of very-long-chain branched-chain acyl-CoAs, with the potential to uncover new metabolic pathways and therapeutic targets.
The Emerging Role of 15-Methylhenicosanoyl-CoA in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the functional significance of 15-Methylhenicosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, in the intricate landscape of cellular signaling. While direct research on this compound is nascent, this document synthesizes current knowledge on analogous branched-chain and very-long-chain fatty acids (VLCFAs) to extrapolate its potential roles. This guide covers the biosynthesis of branched-chain fatty acyl-CoAs, their putative involvement in signaling cascades through nuclear receptor activation and protein acylation, and detailed experimental protocols for their study. The information presented herein is intended to provide a foundational resource for researchers and professionals in drug development seeking to understand and explore the therapeutic potential of this class of molecules.
Introduction: The Expanding Universe of Lipid Signaling
Lipids have long been recognized for their fundamental roles in energy storage and as structural components of cellular membranes. However, a growing body of evidence has illuminated their critical functions as signaling molecules. Fatty acids and their derivatives, including their activated CoA esters, can act as second messengers and modulators of various signaling pathways, influencing cellular processes from gene expression to programmed cell death.[1][2]
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl branches on their carbon skeleton.[3] While less abundant than their straight-chain counterparts in most mammalian tissues, they are enriched in specific locations like the skin and meibomian glands and are known to be crucial for maintaining membrane fluidity.[4][5] The activation of these fatty acids to their coenzyme A (CoA) esters is a prerequisite for their metabolic processing and their participation in signaling events.
This guide focuses on this compound, an iso-branched fatty acyl-CoA with a 22-carbon backbone. Due to the limited direct research on this specific molecule, we will draw parallels from studies on other branched-chain and very-long-chain fatty acyl-CoAs to build a framework for understanding its potential biological functions.
Biosynthesis of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs
The synthesis of branched-chain fatty acids (BCFAs) begins with primers derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.[6] These primers, like isobutyryl-CoA, are then elongated by fatty acid synthase. Subsequent elongation to form very-long-chain fatty acids (VLCFAs) is carried out by a family of enzymes known as fatty acid elongases (ELOVLs) located in the endoplasmic reticulum.[5][7] Specifically, ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.[5] For instance, ELOVL3 can elongate iso-C17:0 acyl-CoA to iso-C23:0 acyl-CoA, and ELOVL1 can further elongate this to a C25:0 acyl-CoA.[5] The final step in the formation of this compound would be the activation of 15-methylhenicosanoic acid by a fatty acyl-CoA synthetase.
Potential Cellular Signaling Roles of this compound
Based on the functions of analogous molecules, this compound may participate in cellular signaling through several mechanisms:
Regulation of Nuclear Receptors
Fatty acids and their CoA esters are known ligands for several nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules.[8][9]
-
Peroxisome Proliferator-Activated Receptors (PPARs): The CoA thioesters of very-long-chain and branched-chain fatty acids have been identified as high-affinity ligands for PPARα.[10] This interaction leads to a conformational change in the receptor, recruitment of coactivators, and subsequent transcriptional activation of genes involved in fatty acid oxidation.[10] Given its structure, this compound is a plausible candidate for a PPARα ligand.
-
Retinoid X Receptors (RXRs): Several fatty acids have been shown to activate RXRs, which are obligate heterodimerization partners for many other nuclear receptors, including PPARs. Phytanic acid, a branched-chain fatty acid, is a known, albeit weak, activator of RXR.
The activation of these nuclear receptors by this compound could influence a wide range of metabolic processes, including lipid homeostasis and inflammation.
Protein Acylation
Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein. This modification can alter the protein's localization, stability, and function. Very-long-chain fatty acids have been shown to be involved in the acylation of proteins, such as MLKL during necroptosis, contributing to their membrane recruitment and function.[11][12] It is plausible that this compound could serve as a substrate for protein acyltransferases, thereby modifying key signaling proteins and influencing cellular pathways.
Modulation of G Protein-Coupled Receptors (GPCRs)
Certain fatty acids can act as ligands for G protein-coupled receptors (GPCRs), a large family of cell surface receptors that play a crucial role in signal transduction.[13][14] For example, GPR40 and GPR120 are activated by medium- and long-chain fatty acids, leading to downstream signaling cascades that can influence insulin (B600854) secretion and inflammatory responses.[15][16] While the specificity of these receptors for branched-chain VLCFAs is not well-defined, this remains a potential avenue for the signaling activity of this compound.
Quantitative Data on Related Fatty Acyl-CoA Interactions
The following table summarizes available quantitative data on the interaction of very-long-chain and branched-chain fatty acids and their CoA esters with PPARα. This data provides a benchmark for the potential affinity of this compound for this nuclear receptor.
| Ligand | Receptor | Assay Method | Affinity (Kd) | Reference |
| Phytanic Acid | PPARαΔAB | Fluorescence Quenching | Weak, not saturated | [10] |
| Pristanic Acid | PPARαΔAB | Fluorescence Quenching | Weak, not saturated | [10] |
| Phytanoyl-CoA | PPARαΔAB | Fluorescence Quenching | 13 nM | [10] |
| Pristanoyl-CoA | PPARαΔAB | Fluorescence Quenching | 11 nM | [10] |
| Lignoceric Acid (C24:0) | PPARαΔAB | Fluorescence Quenching | 769 nM | [10] |
| Lignoceroyl-CoA (C24:0-CoA) | PPARαΔAB | Fluorescence Quenching | 14 nM | [10] |
Experimental Protocols
Investigating the cellular signaling functions of this compound requires a combination of analytical, biochemical, and cell-based assays.
Quantification of this compound in Biological Samples
Objective: To accurately measure the intracellular concentration of this compound.
Methodology: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [17][18]
-
Sample Preparation:
-
Homogenize cells or tissues in a cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water).
-
Include an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain fatty acyl-CoA.
-
Centrifuge to pellet debris and collect the supernatant.
-
Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.
-
-
Chromatographic Separation:
-
Employ a C18 reversed-phase column for separation based on hydrophobicity.
-
Use a gradient elution with mobile phases typically consisting of an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Define specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using a synthetic standard of this compound.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protein-Lipid Overlay Assay
Objective: To screen for interactions between this compound and target proteins.[19][20]
Methodology:
-
Lipid Spotting: Spot serial dilutions of this compound and other control lipids onto a hydrophobic membrane (e.g., nitrocellulose). Allow the spots to dry completely.
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding of the target protein.
-
Protein Incubation: Incubate the membrane with a solution containing the purified recombinant target protein (e.g., a nuclear receptor ligand-binding domain) tagged with an epitope (e.g., His-tag or GST).
-
Washing: Wash the membrane extensively to remove unbound protein.
-
Detection: Detect the bound protein using a primary antibody against the tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
Nuclear Receptor Activation Assay
Objective: To determine if this compound can activate a specific nuclear receptor in a cellular context.
Methodology: Luciferase Reporter Assay [21]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with two plasmids:
-
An expression vector for the full-length nuclear receptor (e.g., PPARα).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (e.g., a PPRE).
-
-
Co-transfect a plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Ligand Treatment: Treat the transfected cells with varying concentrations of this compound or a known agonist (positive control).
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the ligand concentration to determine the dose-response relationship and calculate the EC50 value.
Conclusion and Future Directions
While direct evidence for the role of this compound in cellular signaling is currently limited, the established functions of structurally related branched-chain and very-long-chain fatty acyl-CoAs provide a strong rationale for its investigation as a signaling molecule. Its potential to interact with and modulate the activity of nuclear receptors like PPARα and to serve as a substrate for protein acylation suggests that it may play a significant role in regulating metabolic and inflammatory pathways.
Future research should focus on:
-
Synthesizing and purifying this compound to enable in-depth biochemical and cell-based studies.
-
Utilizing advanced lipidomics platforms to quantify its endogenous levels in various tissues and cell types under different physiological conditions.[3]
-
Screening for its interaction with a broader range of signaling proteins , including other nuclear receptors, GPCRs, and protein acyltransferases.
-
Elucidating the downstream signaling pathways modulated by this compound and their physiological consequences.
The exploration of this and other novel lipid molecules will undoubtedly continue to expand our understanding of the complex web of cellular signaling and may unveil new therapeutic targets for a variety of diseases.
References
- 1. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. lipotype.com [lipotype.com]
- 5. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Receptors as Drug Targets for Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein acylation by saturated very long chain fatty acids and endocytosis are involved in necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein acylation by very long chain fatty acids in necroptosis - American Chemical Society [acs.digitellinc.com]
- 13. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G protein-coupled receptors as potential targets for nonalcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
15-Methylhenicosanoyl-CoA: A Potential Player in the Complex Landscape of Fatty Acid Oxidation Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. While the metabolism of straight-chain fatty acids is well-characterized, the pathways governing the breakdown of their branched-chain counterparts are less understood, yet equally critical. This technical guide delves into the inferred metabolic pathway of a rare, long-chain branched fatty acid, 15-methylhenicosanoic acid, and its activated form, 15-Methylhenicosanoyl-CoA. Drawing parallels with the established metabolism of other branched-chain fatty acids, we explore its likely degradation through a combination of alpha- and peroxisomal beta-oxidation. Furthermore, we discuss the potential implications of defects in this pathway, leading to a hypothetical fatty acid oxidation disorder, and provide an overview of the experimental protocols necessary for its investigation. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the expanding field of atypical fatty acid metabolism and its associated pathologies.
Introduction to Branched-Chain Fatty Acid Metabolism
Fatty acid oxidation is a fundamental metabolic process for energy production, particularly during periods of fasting or prolonged exercise. While the mitochondrial beta-oxidation spiral efficiently catabolizes straight-chain fatty acids, the presence of methyl branches necessitates alternative enzymatic machinery. Branched-chain fatty acids, derived from dietary sources or endogenous synthesis, require specialized pathways, primarily involving alpha-oxidation and peroxisomal beta-oxidation, to overcome the steric hindrance posed by the methyl groups.
A prime example of this is the metabolism of phytanic acid, a 3-methyl-branched fatty acid. Its degradation is initiated by a single round of alpha-oxidation in the peroxisome, which removes the carboxyl carbon, thereby shifting the methyl group and rendering the resulting molecule, pristanic acid, amenable to peroxisomal beta-oxidation.[1][2] Defects in this pathway lead to the accumulation of phytanic acid, resulting in the severe neurological disorder known as Refsum disease.[1]
This guide focuses on 15-methylhenicosanoic acid, a 21-carbon fatty acid with a methyl group at the 15th position. As a very long-chain, odd-numbered, branched fatty acid, its metabolism is predicted to follow a similar, albeit more complex, path involving both peroxisomal alpha- and beta-oxidation.
The Inferred Metabolic Pathway of this compound
Due to the lack of direct experimental evidence for the metabolism of 15-methylhenicosanoic acid, its catabolic pathway is inferred from the established principles of long-chain and branched-chain fatty acid oxidation. The methyl group at the 15th carbon, an odd-numbered position, does not directly block the initial steps of beta-oxidation in the same way a beta-methyl group does. However, its position on a very long carbon chain suggests that its initial breakdown will occur in the peroxisome.[3]
The proposed metabolic pathway can be broken down into the following key stages:
2.1. Activation to this compound:
The first committed step in the metabolism of any fatty acid is its activation to a CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase. For very long-chain fatty acids, this activation is typically carried out by very long-chain acyl-CoA synthetases (VLC-ACS), which are present in the endoplasmic reticulum and peroxisomes.[4][5]
2.2. Peroxisomal Beta-Oxidation:
Once activated, this compound is transported into the peroxisome. Inside the peroxisome, it will likely undergo several cycles of beta-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage, resulting in the shortening of the fatty acyl-CoA chain by two carbons and the release of one molecule of acetyl-CoA.[3] This process will continue until the chain is shortened sufficiently. Given the methyl group at the 15th position, beta-oxidation can proceed until the methyl group is near the carboxyl end.
2.3. Encountering the Methyl Branch and the Role of Alpha-Oxidation:
As beta-oxidation proceeds, the methyl group at the original 15th carbon will eventually be located at the beta-position (C3) of a shorter acyl-CoA intermediate. This 3-methylacyl-CoA cannot be further metabolized by the standard beta-oxidation enzymes. At this point, the alpha-oxidation machinery is required.
The alpha-oxidation pathway involves a series of enzymatic steps to remove a single carbon from the carboxyl end of the fatty acid:[1][2]
-
Hydroxylation: The 3-methylacyl-CoA is hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PHYH) or a similar enzyme, forming a 2-hydroxy-3-methylacyl-CoA.[6][7]
-
Cleavage: The 2-hydroxy-3-methylacyl-CoA is then cleaved by a 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to yield formyl-CoA and an aldehyde that is one carbon shorter.[8][9][10]
-
Dehydrogenation: The resulting aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase.
This process effectively bypasses the methyl-branched carbon, allowing the shortened fatty acid to re-enter the beta-oxidation pathway.
2.4. Completion of Oxidation:
After the alpha-oxidation step, the resulting shorter acyl-CoA, now lacking the problematic methyl branch at the beta-position, can undergo further rounds of beta-oxidation within the peroxisome. The final products of peroxisomal beta-oxidation are typically medium-chain acyl-CoAs, acetyl-CoA, and in the case of odd-chain fatty acids, propionyl-CoA. These molecules are then transported to the mitochondria for complete oxidation to CO2 and water via the citric acid cycle and oxidative phosphorylation.[11]
Link to Fatty Acid Oxidation Disorders
A defect in any of the enzymes involved in the proposed metabolic pathway of this compound could lead to a fatty acid oxidation disorder. The clinical presentation of such a disorder would likely be heterogeneous, depending on the specific enzyme affected and the residual enzyme activity.
3.1. Hypothetical Disorder: this compound Metabolic Defect
Accumulation of 15-methylhenicosanoic acid and its metabolites would be the biochemical hallmark of this hypothetical disorder. Based on the pathophysiology of known FAO disorders, the clinical manifestations could include:[12][13]
-
Neurological Symptoms: Similar to Refsum disease, the accumulation of this very long-chain branched fatty acid could lead to peripheral neuropathy, ataxia, and retinitis pigmentosa.
-
Hepatopathy: Liver dysfunction is a common feature of FAO disorders due to the central role of the liver in fatty acid metabolism.
-
Cardiomyopathy: The heart relies heavily on fatty acid oxidation for energy, and its impairment can lead to cardiomyopathy.
-
Hypoketotic Hypoglycemia: During fasting, the inability to produce ketone bodies from fatty acids can lead to low blood sugar.
Table 1: Potential Enzymatic Defects and their Consequences
| Defective Enzyme | Accumulated Metabolite(s) | Predicted Clinical Manifestations |
| Very-long-chain acyl-CoA synthetase (VLC-ACS) | 15-Methylhenicosanoic acid | Neurological dysfunction, liver disease |
| Peroxisomal beta-oxidation enzymes | This compound and its shorter-chain derivatives | Similar to VLCAD deficiency, with potential neurological features |
| Phytanoyl-CoA hydroxylase (PHYH) or similar hydroxylase | 3-Methylacyl-CoA intermediate | Similar to Refsum disease, with neurological symptoms |
| 2-Hydroxyacyl-CoA lyase (HACL1) | 2-Hydroxy-3-methylacyl-CoA intermediate | Neurological and hepatic dysfunction |
Experimental Protocols for Investigation
The investigation of this compound metabolism and its potential link to disease requires a multi-faceted approach, employing a range of biochemical and analytical techniques.
4.1. Synthesis of this compound and Labeled Analogs
The synthesis of this compound is a prerequisite for enzymatic assays and its use as an analytical standard. This can be achieved through chemical synthesis from 15-methylhenicosanoic acid. For metabolic flux studies, isotopically labeled versions (e.g., with 13C or 14C) of 15-methylhenicosanoic acid would need to be synthesized.
4.2. Analytical Detection and Quantification
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of fatty acids.[14][15]
-
Sample Preparation: Biological samples (plasma, fibroblasts, tissue biopsies) are subjected to hydrolysis to release free fatty acids. The fatty acids are then derivatized, typically to their methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to increase their volatility for GC analysis.
-
GC Separation: The derivatized fatty acids are separated on a capillary column based on their boiling points and polarity.
-
MS Detection: The mass spectrometer identifies and quantifies the fatty acids based on their mass-to-charge ratio and fragmentation patterns.
Table 2: Illustrative GC-MS Parameters for Long-Chain Branched Fatty Acid Analysis
| Parameter | Value |
| Column | DB-23 (or similar polar column) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 250 °C at 5 °C/min, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Scan Range | m/z 50-600 |
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is particularly suited for the analysis of acyl-CoA esters, which are not volatile enough for GC-MS.[16][17][18]
-
Sample Preparation: Acyl-CoAs are extracted from cells or tissues using methods that preserve their integrity, often involving solid-phase extraction.
-
LC Separation: The acyl-CoAs are separated by reverse-phase liquid chromatography.
-
MS/MS Detection: A triple quadrupole mass spectrometer is used for sensitive and specific detection using multiple reaction monitoring (MRM).
4.3. Cellular Assays for Fatty Acid Oxidation
Patient-derived fibroblasts are a valuable tool for studying FAO disorders in vitro.[19][20][21]
-
Fatty Acid Oxidation Probe Assay: This assay measures the rate of oxidation of a radiolabeled fatty acid substrate (e.g., [14C]15-methylhenicosanoic acid) by cultured fibroblasts. The production of radiolabeled CO2 or water is quantified as a measure of overall pathway activity.
-
Acylcarnitine Profiling: Following incubation with 15-methylhenicosanoic acid, the accumulation of specific acylcarnitine species in the culture medium can be analyzed by LC-MS/MS to identify potential metabolic blocks.
Conclusion and Future Directions
While this compound remains a sparsely studied molecule, the principles of branched-chain fatty acid metabolism provide a robust framework for inferring its catabolic pathway and the potential consequences of its disruption. The interplay of peroxisomal beta- and alpha-oxidation is likely crucial for its complete degradation. A defect in this pathway could represent a novel, albeit rare, fatty acid oxidation disorder.
Future research should focus on:
-
Directly demonstrating the metabolic pathway of 15-methylhenicosanoic acid using isotopically labeled substrates in cellular and animal models.
-
Characterizing the substrate specificity of the enzymes involved in its proposed degradation, particularly the acyl-CoA synthetases and hydroxylases.
-
Screening patients with unexplained neurological or metabolic phenotypes for the accumulation of 15-methylhenicosanoic acid and other very long-chain branched fatty acids.
A deeper understanding of the metabolism of atypical fatty acids like 15-methylhenicosanoic acid will not only expand our knowledge of cellular metabolism but also has the potential to uncover new diagnostic markers and therapeutic targets for a range of metabolic and neurological diseases. This guide serves as a foundational resource to stimulate and support these important research endeavors.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetases and fatty acid channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty Acid Oxidation Probe Assay, Fibroblast Culture - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 20. Oxidation of fatty acids in cultured fibroblasts: a model system for the detection and study of defects in oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
Potential Enzymatic Reactions Involving 15-Methylhenicosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methylhenicosanoyl-CoA, a C22 very-long-chain branched-chain fatty acyl-CoA, is a fascinating molecule at the intersection of lipid metabolism and cellular signaling. Understanding its enzymatic transformations is crucial for elucidating its physiological roles and exploring its potential as a therapeutic target. This technical guide provides an in-depth overview of the potential enzymatic reactions involving this compound, focusing on the core metabolic pathways, key enzymatic players, and detailed experimental protocols for their investigation. Quantitative data from related substrates are summarized to provide a comparative framework, and signaling pathways and experimental workflows are visualized to facilitate comprehension.
Introduction to Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids, playing roles in membrane fluidity, energy storage, and cell signaling. Unlike their straight-chain counterparts, the metabolism of BCFAs often requires specialized enzymatic machinery to handle the steric hindrance imposed by their methyl branches. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are primarily metabolized in peroxisomes due to the substrate specificity of mitochondrial β-oxidation enzymes. Consequently, this compound, as a very-long-chain BCFA-CoA, is predicted to undergo degradation primarily through the peroxisomal β-oxidation pathway.
Predicted Enzymatic Pathway: Peroxisomal β-Oxidation of this compound
The degradation of this compound is hypothesized to proceed through a series of enzymatic reactions within the peroxisome, analogous to the β-oxidation of other very-long-chain and branched-chain fatty acyl-CoAs. The key enzymes involved are Branched-Chain Acyl-CoA Oxidase (ACOX2/3), Peroxisomal Multifunctional Enzyme Type 2 (MFE-2), and a peroxisomal thiolase.
Step 1: Dehydrogenation by Branched-Chain Acyl-CoA Oxidase (ACOX2/3)
The initial and rate-limiting step in the peroxisomal β-oxidation of this compound is the introduction of a double bond between the α and β carbons. This reaction is catalyzed by a flavin-dependent acyl-CoA oxidase. Given the branched-chain nature of the substrate, Acyl-CoA Oxidase 2 (ACOX2) or Acyl-CoA Oxidase 3 (ACOX3), which exhibit specificity for branched-chain acyl-CoAs, are the likely catalysts.
-
Substrate: this compound
-
Enzyme: Branched-Chain Acyl-CoA Oxidase (ACOX2/3)
-
Product: trans-2,15-Dimethylhenicosenoyl-CoA
-
Cofactor: FAD
Step 2 & 3: Hydration and Dehydrogenation by Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)
The subsequent hydration of the double bond and dehydrogenation of the resulting hydroxyl group are catalyzed by a single bifunctional enzyme, Peroxisomal Multifunctional Enzyme Type 2 (MFE-2), also known as D-bifunctional protein. MFE-2 is known to process branched-chain enoyl-CoAs.
-
Substrate 1: trans-2,15-Dimethylhenicosenoyl-CoA
-
Enzyme (Hydratase activity): Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)
-
Product 1: 3-Hydroxy-15-methylhenicosanoyl-CoA
-
Substrate 2: 3-Hydroxy-15-methylhenicosanoyl-CoA
-
Enzyme (Dehydrogenase activity): Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)
-
Product 2: 3-Keto-15-methylhenicosanoyl-CoA
-
Cofactor: NAD+
Step 3: Thiolytic Cleavage by Peroxisomal Thiolase
The final step of the β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate by a peroxisomal thiolase. This reaction releases a molecule of acetyl-CoA and a shortened acyl-CoA, which can then undergo further rounds of β-oxidation.
-
Substrate: 3-Keto-15-methylhenicosanoyl-CoA
-
Enzyme: Peroxisomal Thiolase (e.g., Sterol Carrier Protein 2/thiolase)
-
Products: Acetyl-CoA + 13-Methylnonadecanoyl-CoA
-
Cofactor: Coenzyme A (CoASH)
This cycle would repeat, progressively shortening the fatty acyl chain by two carbons in each round, until the chain is short enough to be transported to the mitochondria for complete oxidation.
Quantitative Data Summary
| Enzyme | Substrate Analog | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |
| Branched-Chain Acyl-CoA Oxidase (ACOX2) | Pristanoyl-CoA | ~5-15 | Not Reported | Not Reported | General Literature |
| 2-Methylpalmitoyl-CoA | ~10-20 | Not Reported | Not Reported | General Literature | |
| Peroxisomal Multifunctional Enzyme 2 (MFE-2) | Pristanoyl-CoA | Not Reported | Not Reported | Not Reported | General Literature |
| Dihhydroxycholestanoyl-CoA | ~2-8 | Not Reported | Not Reported | General Literature | |
| Peroxisomal Thiolase | 3-Keto-pristanoyl-CoA | Not Reported | Not Reported | Not Reported | General Literature |
| 3-Keto-palmitoyl-CoA | ~5-25 | Not Reported | Not Reported | General Literature |
Note: The values presented are approximate ranges gathered from various studies on homologous enzymes and related substrates and should be considered as a guide for initial experimental design.
Signaling Pathways and Logical Relationships
The metabolism of this compound and other branched-chain fatty acyl-CoAs can influence cellular signaling, particularly through the activation of peroxisome proliferator-activated receptors (PPARs).
Caption: Predicted peroxisomal β-oxidation pathway of this compound and its link to PPARα signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the enzymatic reactions of this compound.
Synthesis of this compound
A common method for the synthesis of long-chain fatty acyl-CoAs involves the activation of the free fatty acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.
Materials:
-
15-Methylhenicosanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Coenzyme A, trilithium salt
-
Sodium Bicarbonate buffer (0.1 M, pH 8.0)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for TLC (e.g., Chloroform:Methanol:Water, 65:25:4)
-
Reverse-phase HPLC system
Procedure:
-
Activation of 15-Methylhenicosanoic Acid:
-
Dissolve 15-methylhenicosanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC. The formation of the NHS ester can be visualized by the appearance of a new, less polar spot.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude 15-methylhenicosanoyl-NHS ester.
-
-
Coupling with Coenzyme A:
-
Dissolve the crude 15-methylhenicosanoyl-NHS ester in a minimal amount of tetrahydrofuran (B95107) (THF).
-
Dissolve Coenzyme A (1.2 equivalents) in 0.1 M sodium bicarbonate buffer (pH 8.0).
-
Add the THF solution of the NHS ester dropwise to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by HPLC.
-
Purify the this compound by reverse-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Lyophilize the collected fractions to obtain pure this compound.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
The Metabolic Fate of 15-Methylhenicosanoyl-CoA: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the predicted metabolic pathway of 15-Methylhenicosanoyl-CoA, a long-chain branched fatty acid. Drawing upon established principles of fatty acid metabolism, this document outlines the sequential enzymatic reactions, predicted substrates, intermediates, and final products. The metabolism of this molecule is of interest due to the structural similarities with other biologically important branched-chain fatty acids, suggesting potential roles in cellular signaling and energy homeostasis. This guide also presents detailed experimental protocols for the validation of the predicted metabolic pathway and includes quantitative data tables and pathway visualizations to facilitate a comprehensive understanding.
Introduction
This compound is a saturated fatty acyl-CoA with a 21-carbon backbone (henicosanoic acid) and a methyl group at the 15th carbon position. The presence of both an odd-numbered carbon chain and a methyl branch dictates a multi-step metabolic pathway involving enzymes located in both the peroxisomes and mitochondria. Understanding the metabolism of such unique fatty acids is crucial for elucidating novel metabolic pathways and for the development of therapeutics targeting fatty acid oxidation disorders.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is predicted to proceed through a combination of mitochondrial β-oxidation and peroxisomal α-oxidation. The methyl group at the 15th position does not initially impede β-oxidation; however, as the fatty acid chain is shortened, this branch will eventually block the standard β-oxidation machinery, necessitating a detour through α-oxidation.
Initial Rounds of Mitochondrial β-Oxidation
The activated fatty acid, this compound, is transported into the mitochondria via the carnitine shuttle. It then undergoes six successive cycles of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase.[1][2]
Substrate: this compound Products of 6 cycles of β-oxidation:
-
6 molecules of Acetyl-CoA
-
6 molecules of FADH₂
-
6 molecules of NADH
-
3-Methylnonanoyl-CoA (a 9-carbon branched-chain fatty acyl-CoA)
At this stage, the methyl group is now at the β-position (carbon 3) of the remaining fatty acyl-CoA, which sterically hinders the action of acyl-CoA dehydrogenase, thus halting further β-oxidation.[3]
Peroxisomal α-Oxidation
The resulting 3-Methylnonanoyl-CoA is transported to the peroxisomes to undergo α-oxidation, a process that shortens the fatty acid by one carbon.[4][5][6] The key steps are:
-
Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) hydroxylates the α-carbon (C2) of 3-Methylnonanoyl-CoA to form 2-Hydroxy-3-methylnonanoyl-CoA.
-
Cleavage: 2-Hydroxyacyl-CoA lyase (HACL1) cleaves 2-Hydroxy-3-methylnonanoyl-CoA into pristanal (B217276) (2-Methyloctanal) and formyl-CoA.[4]
-
Oxidation: The pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid (2-Methyloctanoic acid).
-
Activation: Pristanic acid is then activated to Pristanoyl-CoA.
Substrate: 3-Methylnonanoyl-CoA Products of α-oxidation:
-
Pristanoyl-CoA (an 8-carbon, 2-methyl-branched fatty acyl-CoA)
-
Formyl-CoA (which is further metabolized to CO₂)
Subsequent Rounds of β-Oxidation
Pristanoyl-CoA, now amenable to β-oxidation, can be further metabolized. Due to the methyl group at the α-position (carbon 2), it will undergo β-oxidation to yield a combination of acetyl-CoA and propionyl-CoA.[7]
Substrate: Pristanoyl-CoA Predicted Products of β-oxidation:
-
2 molecules of Acetyl-CoA
-
1 molecule of Propionyl-CoA
Final Products of Complete Oxidation
The complete oxidation of one molecule of this compound is predicted to yield:
-
8 molecules of Acetyl-CoA: These enter the citric acid cycle for further oxidation to CO₂ and H₂O, generating a substantial amount of ATP.
-
1 molecule of Propionyl-CoA: This is converted to succinyl-CoA, another citric acid cycle intermediate, through a series of enzymatic reactions.[8]
-
6 molecules of FADH₂
-
6 molecules of NADH
Quantitative Data Summary
The following table summarizes the predicted substrates and products at each stage of this compound metabolism.
| Metabolic Stage | Primary Substrate | Key Enzymes | Primary Products |
| Mitochondrial β-Oxidation (6 cycles) | This compound | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-Ketothiolase | 6 Acetyl-CoA, 3-Methylnonanoyl-CoA, 6 FADH₂, 6 NADH |
| Peroxisomal α-Oxidation | 3-Methylnonanoyl-CoA | Phytanoyl-CoA Hydroxylase, 2-Hydroxyacyl-CoA Lyase, Aldehyde Dehydrogenase | Pristanoyl-CoA, Formyl-CoA |
| Mitochondrial β-Oxidation (of Pristanoyl-CoA) | Pristanoyl-CoA | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-Ketothiolase | 2 Acetyl-CoA, 1 Propionyl-CoA, FADH₂, NADH |
Visualization of Metabolic Pathways
Overall Metabolic Flow
Caption: Predicted metabolic pathway of this compound.
Detailed α-Oxidation Pathway
Caption: Detailed enzymatic steps of the peroxisomal α-oxidation pathway.
Experimental Protocols
The following protocols provide a framework for the experimental validation of the predicted metabolic pathway of this compound.
Cellular Uptake and Metabolism Assay
Objective: To determine if cells can take up and metabolize 15-Methylhenicosanoic acid.
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., hepatocytes, fibroblasts) in standard growth medium.
-
Fatty Acid Preparation: Prepare a stock solution of 15-Methylhenicosanoic acid complexed to bovine serum albumin (BSA).
-
Incubation: Incubate the cells with the 15-Methylhenicosanoic acid-BSA complex for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction: After incubation, wash the cells with cold PBS and extract metabolites using a methanol/water/chloroform procedure.
-
Analysis: Analyze the cell lysates and culture medium for the presence of 15-Methylhenicosanoic acid and its predicted metabolites (e.g., shorter-chain acyl-CoAs, acetyl-CoA, propionyl-CoA) using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
In Vitro Fatty Acid Oxidation Assay
Objective: To measure the rate of oxidation of this compound by isolated mitochondria or peroxisomes.
Methodology:
-
Organelle Isolation: Isolate mitochondria and peroxisomes from rat liver or cultured cells by differential centrifugation.[11]
-
Assay Buffer: Prepare an assay buffer containing cofactors required for β-oxidation (e.g., NAD+, FAD, Coenzyme A, ATP, carnitine).
-
Substrate: Add radiolabeled [¹⁴C]-15-Methylhenicosanoyl-CoA to the isolated organelles.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Measurement of Oxidation: Measure the production of radiolabeled acetyl-CoA and other water-soluble metabolites over time. This can be done by separating the aqueous and organic phases and measuring the radioactivity in the aqueous phase.[12][13][14]
Enzymatic Assays for Key Pathway Enzymes
Objective: To confirm the activity of specific enzymes involved in the metabolism of predicted intermediates.
Methodology:
-
Acyl-CoA Dehydrogenase Activity: The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically by following the reduction of an artificial electron acceptor.[15][16]
-
Phytanoyl-CoA Hydroxylase Activity: This can be assayed by incubating recombinant or purified enzyme with 3-Methylnonanoyl-CoA and the necessary cofactors (Fe²⁺, 2-oxoglutarate, ascorbate) and measuring the formation of 2-Hydroxy-3-methylnonanoyl-CoA by LC-MS.
-
Analysis of Acyl-CoAs: The levels of specific acyl-CoA thioesters (e.g., this compound, 3-Methylnonanoyl-CoA, Pristanoyl-CoA, Acetyl-CoA, Propionyl-CoA) in cell or tissue extracts can be quantified using tandem mass spectrometry.[17]
Experimental Workflow Diagram
Caption: Workflow for the experimental validation of the metabolic pathway.
Conclusion
The metabolism of this compound is predicted to be a hybrid pathway involving both mitochondrial β-oxidation and peroxisomal α-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA for energy production. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate this predicted pathway and to further investigate the physiological significance of this and other long-chain branched fatty acids. The insights gained from such studies will be invaluable for advancing our understanding of fatty acid metabolism and its role in health and disease.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. PathWhiz [smpdb.ca]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. portlandpress.com [portlandpress.com]
- 8. aocs.org [aocs.org]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Fatty acid oxidation assay [protocols.io]
- 15. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 15-Methylhenicosanoyl-CoA Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico methodologies for predicting the protein binding of 15-Methylhenicosanoyl-CoA, a long-chain branched fatty acyl-CoA. Given the limited specific experimental data available for this compound, this document outlines a generalized approach applicable to similar lipid molecules, using it as a primary example. The guide covers theoretical background, data presentation, detailed experimental protocols for key computational techniques, and visualizations of relevant pathways and workflows.
Introduction to this compound and Protein-Lipid Interactions
This compound is a derivative of a branched-chain fatty acid. Such fatty acids and their CoA esters are integral to various cellular processes, including energy metabolism and signaling.[1][2] The binding of these lipid molecules to proteins is crucial for their transport, metabolism, and biological activity. Key protein families known to interact with long-chain fatty acyl-CoAs include Fatty Acid-Binding Proteins (FABPs) and Peroxisome Proliferator-Activated Receptors (PPARs). FABPs act as intracellular chaperones, facilitating the transport of lipids, while PPARs are nuclear receptors that, upon ligand binding, regulate the transcription of genes involved in lipid metabolism.[3]
In silico prediction methods offer a powerful and cost-effective approach to investigate these interactions, providing insights into binding affinity, specificity, and the structural basis of recognition. These computational techniques are broadly categorized into sequence-based, structure-based, and energy-based methods.
Methodologies for In Silico Prediction
A multi-faceted in silico approach is recommended to build a robust predictive model for the interaction between this compound and its potential protein targets. This typically involves a combination of machine learning, molecular docking, and molecular dynamics simulations.
Machine Learning Approaches
Machine learning (ML) models can be trained to predict whether a protein is likely to bind to lipids based on its sequence or structural features.[4][5][6] These methods are particularly useful for large-scale screening of proteomes to identify novel lipid-binding candidates.
-
Dataset Preparation:
-
Compile a positive dataset of known lipid-binding proteins (e.g., from UniProt, IUPHAR/BPS Guide to PHARMACOLOGY).
-
Compile a negative dataset of proteins not known to bind lipids.
-
Ensure the datasets are balanced to avoid model bias.
-
-
Feature Extraction:
-
Sequence-based features: Amino acid composition, dipeptide composition, physicochemical properties (e.g., hydrophobicity, isoelectric point), and position-specific scoring matrices (PSSMs).
-
Structure-based features: If protein structures are available (e.g., from PDB or AlphaFold), features can be extracted from predicted binding pockets. These include pocket volume, hydrophobicity, charge distribution, and amino acid composition of the pocket lining. Tools like fpocket can be used for pocket identification.[4]
-
-
Model Training:
-
Choose a suitable machine learning algorithm. Random Forest and Support Vector Machines (SVMs) are commonly used for this type of classification task.[4]
-
Split the dataset into training and testing sets (e.g., 80% for training, 20% for testing).
-
Train the classifier on the training set using the extracted features.
-
-
Model Evaluation:
-
Evaluate the model's performance on the test set using metrics such as accuracy, precision, recall, F1-score, and the area under the receiver operating characteristic (AUROC) curve.
-
Perform cross-validation to ensure the model's robustness.
-
-
Prediction:
-
Use the trained model to predict the likelihood of this compound binding to a list of potential target proteins.
-
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is essential for visualizing the binding mode and identifying key interacting residues.
This protocol uses UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[7][8][9][10]
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein (e.g., human FABP1, PDB ID: 2F73) from the Protein Data Bank (PDB).
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the simulation.
-
Add hydrogen atoms, including those to polar residues, and assign partial charges (e.g., AMBER ff14SB).
-
Save the prepared receptor as a PDB file.
-
-
Preparation of the Ligand (this compound):
-
Generate a 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch and save it as a MOL or SDF file.
-
Open the ligand file in a molecular modeling software (e.g., Avogadro) to perform energy minimization to obtain a low-energy conformation.
-
Open the energy-minimized ligand in UCSF Chimera, add hydrogens, and assign charges (e.g., Gasteiger).
-
Save the prepared ligand in MOL2 format.
-
-
Running AutoDock Vina:
-
In UCSF Chimera, with both the prepared receptor and ligand open, navigate to Tools > Surface/Binding Analysis > AutoDock Vina.
-
Set the output file location.
-
Define the search volume (grid box) to encompass the known or predicted binding site of the receptor. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
Keep the exhaustiveness parameter at a default of 8, which can be increased for a more thorough search at the cost of longer computation time.
-
Specify the local path to the AutoDock Vina executable.
-
Click "OK" to start the docking simulation.
-
-
Analysis of Results:
-
AutoDock Vina will generate several binding poses ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked poses in UCSF Chimera.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein residues in the binding pocket.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of the stability of the docked pose and a more refined estimation of binding free energy.
This protocol outlines a general workflow for running an MD simulation of a protein-ligand complex using GROMACS.[11][12][13]
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound-protein complex from the molecular docking step.
-
Generate the topology for the protein using a force field like CHARMM36m.
-
Generate the topology and parameters for the ligand using a tool like the CGenFF server.
-
Combine the protein and ligand topologies into a single system topology.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a sufficient distance (e.g., 1.0 nm) between the complex and the box edges.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) for a short duration (e.g., 1 ns). This allows the solvent to relax around the restrained protein-ligand complex.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature (e.g., 300 K) for a longer duration (e.g., 10 ns). This ensures the system reaches the correct density.
-
-
-
Production MD Run:
-
Run the production simulation for a sufficient length of time (e.g., 100-500 ns or longer) without any restraints. Save the coordinates at regular intervals to generate a trajectory.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand).
-
Analyze the flexibility of different parts of the protein by calculating the root-mean-square fluctuation (RMSF).
-
Identify persistent hydrogen bonds and other interactions between the ligand and the protein over the course of the simulation.
-
(Optional) Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy from the simulation trajectory.
-
Quantitative Data Presentation
| Ligand | Protein Target | Method | Binding Affinity (Kd) | Reference |
| Phytanoyl-CoA | PPARα | Fluorescence Quenching | ~11 nM | [13] |
| Pristanoyl-CoA | PPARα | Fluorescence Quenching | ~11 nM | [13] |
| Arachidonic Acid | FABP3, FABP4, FABP5 | ANS Displacement | Similar to BMS309403 | |
| Docosahexaenoic Acid | FABP3, FABP4, FABP5 | ANS Displacement | Similar to BMS309403 | |
| Oleate | Rat Brown Adipose Tissue FABP | Scatchard Analysis | ~0.80 µM | [6] |
| Palmitate | Bovine Serum Albumin | Equilibrium Dialysis | k'1 ≈ 106 M-1 | [12] |
| Oleate | Human Plasma Albumin | Equilibrium Dialysis | K1-K12: 2.6x10-8 - 3.5x10-5 M-1 | [14] |
Signaling Pathway Context
Long-chain and branched-chain fatty acyl-CoAs are key metabolic intermediates and signaling molecules. Their metabolism is closely linked to energy production through beta-oxidation. Furthermore, by binding to nuclear receptors like PPARα, they can directly influence gene expression, creating a link between cellular lipid status and transcriptional regulation.
This diagram illustrates how this compound, once formed in the cytosol, can be chaperoned by FABPs.[3] This complex can then traffic the lipid to the mitochondrion for beta-oxidation, leading to energy production, or to the nucleus.[15][16][17] In the nucleus, the fatty acyl-CoA can act as a ligand for PPARα, which then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3][14] This activates the transcription of genes involved in fatty acid oxidation and lipid homeostasis.[14][18]
Conclusion
The in silico prediction of protein binding for molecules like this compound is a powerful approach that can guide experimental research and accelerate the understanding of their biological roles. By combining machine learning for initial screening, molecular docking for structural insights, and molecular dynamics simulations for assessing stability and dynamics, researchers can build a comprehensive picture of potential protein-lipid interactions. While direct experimental data for this compound remains to be generated, the methodologies and principles outlined in this guide provide a robust framework for its computational investigation and for the broader study of long-chain branched fatty acyl-CoAs.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A machine learning model for the proteome-wide prediction of lipid-interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling protein-lipid interactions with high throughput molecular dynamics simulations and machine learning: with additional research in native mass spectrometry - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. youtube.com [youtube.com]
- 8. static.igem.org [static.igem.org]
- 9. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GROMACS Tutorials [mdtutorials.com]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. Protein-Ligand Complex [mdtutorials.com]
- 14. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta oxidation - Wikipedia [en.wikipedia.org]
- 16. aocs.org [aocs.org]
- 17. jackwestin.com [jackwestin.com]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Thermochemical Properties of the 15-Methylhenicosanoyl-CoA Thioester Bond
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of the thioester bond in long-chain and branched-chain fatty acyl-Coenzyme A (acyl-CoA) molecules, with a specific focus on 15-Methylhenicosanoyl-CoA. Due to the scarcity of direct experimental data for this specific molecule, this guide synthesizes available data from analogous long-chain and branched-chain acyl-CoAs to provide robust estimations. The document details the significant Gibbs free energy of hydrolysis characteristic of the thioester bond, which is crucial for its role in metabolism. Furthermore, it outlines detailed experimental protocols for the determination of these thermochemical properties, primarily through Isothermal Titration Calorimetry (ITC). Finally, this guide illustrates the metabolic and signaling roles of branched-chain fatty acyl-CoAs, particularly their involvement in the beta-oxidation pathway and the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and a target for therapeutic intervention.
Introduction to Acyl-CoA Thioester Bonds
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the citric acid cycle, and the biosynthesis of various cellular components. The key to their metabolic significance lies in the high-energy thioester bond that links the acyl group to Coenzyme A. This bond is characterized by a substantial negative Gibbs free energy of hydrolysis, which makes the transfer of the acyl group a thermodynamically favorable process. This property allows acyl-CoAs to serve as activated acyl group donors in a multitude of biochemical reactions.
This compound is a very-long-chain, branched fatty acyl-CoA. While specific thermochemical data for this molecule is not available in the current literature, we can infer its properties from data on other long-chain and branched-chain fatty acyl-CoAs. These molecules are known to be important metabolic regulators and signaling molecules, particularly through their interaction with nuclear receptors like PPARα.
Thermochemical Data
The thermochemical properties of the thioester bond are critical to understanding its function. The most important parameters are the Gibbs free energy of hydrolysis (ΔG°') and the enthalpy of hydrolysis (ΔH°').
Gibbs Free Energy of Hydrolysis (ΔG°')
The hydrolysis of the thioester bond in acyl-CoA molecules is a highly exergonic reaction. For acetyl-CoA, the standard Gibbs free energy of hydrolysis is well-established. The hydrolysis of the thioester bond is exergonic, with a reported value of -31.5 kJ/mol[1]. This "high-energy" nature is fundamental to its role in metabolism, for instance, in driving the synthesis of triglycerides from fatty acyl-CoA and alcohol, a reaction that would otherwise be unfavorable[2].
Data for a range of short-chain acyl-CoAs indicates that the Gibbs free energy of hydrolysis is largely independent of the acyl chain length beyond a few carbons.
| Acyl-CoA Derivative | Gibbs Free Energy of Hydrolysis (ΔG°') (kJ/mol) |
| Acetyl-CoA | -31.4 to -35.7[3][4] |
| Propionyl-CoA | Approx. -32 |
| Butyryl-CoA | Approx. -32 |
| This compound | Estimated to be in the range of -32 to -36 |
Note: Values for Propionyl-CoA and Butyryl-CoA are estimated based on graphical data and the established value for Acetyl-CoA. The value for this compound is an extrapolation based on the trend that the Gibbs free energy of hydrolysis of the thioester bond is not significantly affected by the length of the acyl chain.
Enthalpy of Hydrolysis (ΔH°')
Direct experimental data for the enthalpy of hydrolysis of long-chain acyl-CoA thioesters is scarce in the literature. However, studies on simpler alkyl thiolesters provide some insight. For the hydrolysis of ethyl, n-propyl, and n-butyl thioacetates, the enthalpy of hydrolysis is in the range of -0.93 to -1.09 kcal/mol (approximately -3.9 to -4.6 kJ/mol)[5]. It is important to note that these are much simpler molecules than acyl-CoAs, and the actual enthalpy of hydrolysis for a long-chain acyl-CoA is expected to be different. The overall exergonic nature of the hydrolysis reaction (negative ΔG°') and the relatively small negative enthalpy change for simple thiolesters suggest that the reaction is also entropically favored.
Experimental Protocols
The determination of the thermochemical properties of the this compound thioester bond would require precise experimental techniques. Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the heat changes associated with biochemical reactions and can be adapted to determine the enthalpy of hydrolysis.
Determination of Enthalpy of Hydrolysis by Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to measure the enthalpy of hydrolysis of an acyl-CoA thioester bond catalyzed by a specific enzyme, such as a recombinant acyl-CoA thioesterase (e.g., ACOT13, which has selectivity for long-chain fatty acyl-CoAs).
Objective: To determine the molar enthalpy of hydrolysis (ΔH) of the this compound thioester bond.
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant long-chain acyl-CoA thioesterase
-
This compound solution of known concentration
-
Reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.5)
-
Syringe for injection and sample cell
Methodology:
-
Preparation:
-
Prepare a solution of the acyl-CoA thioesterase in the reaction buffer at a suitable concentration (e.g., 1-10 µM) and load it into the sample cell of the ITC instrument.
-
Prepare a solution of this compound in the same reaction buffer at a concentration significantly higher than that of the enzyme (e.g., 100-500 µM) and load it into the injection syringe.
-
Thoroughly degas both solutions before loading to prevent bubble formation.
-
-
ITC Experiment:
-
Equilibrate the system at a constant temperature (e.g., 25°C or 37°C).
-
Perform a series of small, sequential injections of the this compound solution into the sample cell containing the enzyme.
-
The instrument will measure the heat change (power) associated with the enzymatic hydrolysis of the thioester bond after each injection.
-
-
Data Analysis:
-
The raw data will be a series of heat-rate peaks corresponding to each injection.
-
Integrate the area under each peak to determine the total heat change (q) for that injection.
-
Knowing the concentration and volume of the injected substrate, calculate the moles of substrate hydrolyzed.
-
The molar enthalpy of hydrolysis (ΔH) is calculated using the equation: ΔH = q / (moles of substrate).
-
The data can also be fitted to the Michaelis-Menten model to determine kinetic parameters (Km and kcat) from the same experiment.
-
Complementary Spectrophotometric Assay for Reaction Kinetics
A spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be used to independently measure the rate of the hydrolysis reaction.
Objective: To determine the initial rate of hydrolysis of this compound by a thioesterase.
Methodology:
-
Prepare a reaction mixture in a cuvette containing reaction buffer, DTNB, and this compound.
-
Initiate the reaction by adding the acyl-CoA thioesterase.
-
The hydrolysis of the thioester bond releases free Coenzyme A, which reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB2-).
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The initial rate of the reaction can be calculated from the initial slope of the absorbance versus time plot, using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).
Biological Significance and Signaling Pathways
Branched-chain and very-long-chain fatty acyl-CoAs, such as this compound, are not only metabolic intermediates but also important signaling molecules.
Metabolism via Beta-Oxidation
Branched-chain fatty acids undergo a modified beta-oxidation pathway. The presence of a methyl group on the carbon chain requires additional enzymatic steps to bypass the branch point. The final products of the beta-oxidation of odd-chain and some branched-chain fatty acids are acetyl-CoA and propionyl-CoA. While acetyl-CoA enters the citric acid cycle, propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate.
PPARα Signaling Pathway
Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[4]. PPARα is a nuclear receptor that acts as a transcription factor, playing a pivotal role in the regulation of lipid and glucose metabolism. The activation of PPARα by its ligands is a key mechanism for cellular adaptation to changes in lipid availability.
Upon binding to a ligand such as this compound, PPARα undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. This leads to the upregulation of genes involved in fatty acid uptake, activation, and oxidation.
Conclusion
The thioester bond of this compound possesses a significant amount of chemical energy, as indicated by its large negative Gibbs free energy of hydrolysis, estimated to be in the range of -32 to -36 kJ/mol. This property is crucial for its roles in metabolism and signaling. While direct experimental data on its enthalpy of hydrolysis is lacking, this guide provides detailed protocols for its determination using modern calorimetric techniques. The role of branched-chain fatty acyl-CoAs as ligands for the nuclear receptor PPARα highlights their importance in regulating gene expression related to lipid metabolism, making them and their metabolic pathways of significant interest to researchers in drug development for metabolic diseases. Further experimental investigation into the thermochemical properties of specific very-long-chain and branched-chain acyl-CoAs will provide a more complete understanding of their biological functions.
References
Methodological & Application
Application Note: Quantitative Analysis of 15-Methylhenicosanoyl-CoA in Tissues by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 15-Methylhenicosanoyl-CoA in various tissue samples. The protocol provides a comprehensive workflow, including tissue homogenization, solid-phase extraction (SPE) for purification, and optimized LC-MS/MS parameters for selective and accurate measurement. This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways involving very-long-chain branched fatty acids.
Introduction
This compound is a branched-chain very-long-chain fatty acyl-CoA that may play a role in various metabolic processes. Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological significance. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of low-abundance lipids in complex tissue extracts. The method described herein is adapted from established protocols for long-chain acyl-CoA analysis and tailored for the specific detection of this compound.
Experimental Workflow
The overall experimental workflow consists of tissue sample preparation, analyte extraction, chromatographic separation, and mass spectrometric detection.
Caption: Overview of the LC-MS/MS workflow for this compound analysis.
Materials and Reagents
-
This compound (Standard)
-
Heptadecanoyl-CoA (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Isopropanol (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium (B1175870) Hydroxide
-
Potassium Phosphate
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Heptadecanoyl-CoA (Internal Standard, IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock of this compound with Methanol:Water (1:1, v/v) to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Heptadecanoyl-CoA primary stock with Methanol:Water (1:1, v/v).
Tissue Sample Preparation and Extraction
This protocol is adapted from methods for long-chain acyl-CoA extraction from tissues.[1][2][3]
-
Weigh approximately 50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.
-
Add 400 µL of extraction buffer (2-propanol, 50 mM KH2PO4 pH 7.2, and 50 µl glacial acetic acid).
-
Homogenize the tissue on ice using a tissue homogenizer.
-
Add 400 µL of petroleum ether, vortex, and centrifuge at a low speed (100 x g) for 1 minute. Discard the upper organic phase. Repeat this wash step twice.
-
To the remaining aqueous phase, add 1.2 mL of a 2:1 Methanol:Chloroform mixture, vortex, and let it stand at room temperature for 20 minutes.
-
Centrifuge at 21,000 x g for 2 minutes and transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
Solid-Phase Extraction (SPE) - Optional Cleanup
For tissues with high lipid content, an additional SPE cleanup step can improve data quality.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the acyl-CoAs with 1 mL of 80% acetonitrile in water containing 0.1% ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 20 |
| 20.0 | 20 |
Mass Spectrometry Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
MRM Transitions:
The precursor ion for this compound is its [M+H]+ adduct. A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1 m/z).[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1108.7 | 601.6 | 35 |
| Heptadecanoyl-CoA (IS) | 1022.6 | 515.5 | 35 |
Note: The m/z values for this compound are calculated and theoretical. These may need to be optimized empirically.
Data Analysis and Quantification
Quantification is performed by integrating the peak areas of the MRM transitions for this compound and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards. The concentration of this compound in the tissue samples is then determined from this calibration curve.
Signaling Pathway Visualization
The following diagram illustrates the general role of long-chain acyl-CoA synthetase in the activation of fatty acids, a critical step for their involvement in metabolic pathways.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 15-Methylhenicosanoyl-CoA in Cell Lysates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Methylhenicosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). VLCFAs and their CoA esters are crucial components of cellular metabolism, involved in the synthesis of complex lipids such as sphingolipids and serving as precursors for various signaling molecules. The accurate quantification of specific acyl-CoA species like this compound in cell lysates is essential for understanding cellular lipid metabolism and its dysregulation in various disease states. This document provides a detailed protocol for the quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
I. Data Presentation
Currently, there is a lack of publicly available, peer-reviewed data detailing the absolute quantification of this compound in specific cell lines. The following table is provided as a template for researchers to populate with their own experimental data, allowing for a structured comparison across different cell types or experimental conditions.
Table 1: Template for Quantitative Data of this compound in Mammalian Cell Lysates
| Cell Line | Condition | This compound (pmol/mg protein) | Standard Deviation |
| e.g., HEK293 | Control | User Data | User Data |
| e.g., HEK293 | Treatment X | User Data | User Data |
| e.g., HepG2 | Control | User Data | User Data |
| e.g., HepG2 | Treatment Y | User Data | User Data |
II. Experimental Protocols
This protocol outlines the key steps for the extraction and quantification of this compound from cultured mammalian cells.
A. Materials and Reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) Acetate (B1210297) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA
-
This compound analytical standard (e.g., from MedChemExpress)
-
BCA Protein Assay Kit
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge capable of 15,000 x g and 4°C
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
B. Sample Preparation: Acyl-CoA Extraction from Cell Lysates
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Add 500 µL of pre-chilled (-80°C) methanol containing the internal standard (e.g., 10 pmol of C17:0-CoA) directly to the washed cell pellet or plate.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the cell lysate at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet. A portion of the pellet can be reserved for protein quantification using the BCA assay.
-
-
Sample Drying:
-
Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7.0).
-
C. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Re-equilibrate at 10% B
-
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Principle: Acyl-CoAs characteristically undergo a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety upon collision-induced dissociation.[1]
-
MRM Transitions:
-
This compound:
-
Precursor Ion (Q1) m/z: 1091.1 (calculated for [M+H]⁺, based on a molecular weight of 1090.10 g/mol ).[2]
-
Product Ion (Q3) m/z: 584.1 (calculated for [M+H-507]⁺).
-
-
Internal Standard (C17:0-CoA):
-
Precursor Ion (Q1) m/z: 1006.6 (for [M+H]⁺)
-
Product Ion (Q3) m/z: 499.6 (for [M+H-507]⁺)
-
-
-
Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standards.
-
D. Data Analysis and Quantification
-
Generate a standard curve using the this compound analytical standard, with concentrations spanning the expected physiological range.
-
Integrate the peak areas for both the analyte and the internal standard in the samples and calibration standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of this compound in the samples by interpolating from the standard curve.
-
Normalize the quantified amount to the total protein content of the cell lysate, determined by the BCA assay.
III. Visualizations
A. Biosynthesis of Very-Long-Chain Fatty Acyl-CoAs
The following diagram illustrates the general pathway for the elongation of fatty acyl-CoAs in the endoplasmic reticulum. This compound is synthesized through this iterative process, likely originating from a branched-chain fatty acid precursor.
Caption: Biosynthesis of very-long-chain fatty acyl-CoAs in the endoplasmic reticulum.
B. Experimental Workflow for Quantification
The diagram below outlines the logical flow of the experimental protocol for the quantification of this compound in cell lysates.
Caption: Experimental workflow for quantifying this compound.
References
Application Notes and Protocols for the Use of 15-Methylhenicosanoyl-CoA as an Acyltransferase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylhenicosanoyl-CoA is a unique, very-long-chain branched fatty acyl-coenzyme A (VLC-BFA-CoA). Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various physiological and pathological processes, including membrane structure, energy metabolism, and cellular signaling. The incorporation of these unusual fatty acids into complex lipids is mediated by acyltransferases, making the study of these enzymes with novel substrates like this compound crucial for understanding their biological functions and for the development of novel therapeutics.
These application notes provide a comprehensive guide for researchers interested in investigating the use of this compound as a substrate for acyltransferases. We present detailed protocols for in vitro enzyme kinetics, a plausible candidate acyltransferase for initial studies, and a discussion of potential signaling pathways involving VLC-BFA-containing lipids.
Candidate Acyltransferase: Acyl-CoA:amino acid N-acyltransferases (ACNATs)
While the specific acyltransferases that utilize this compound are yet to be fully elucidated, enzymes with broad substrate specificity for very-long-chain fatty acyl-CoAs are promising candidates. Peroxisomal acyltransferases, such as Acyl-CoA:amino acid N-acyltransferase 1 (ACNAT1) , are known to handle a range of VLCFAs. ACNAT1 is involved in the conjugation of very-long-chain acyl-CoAs to amino acids, a process implicated in lipid detoxification and signaling. Given its established role with VLCFAs, ACNAT1 represents a logical starting point for investigating the metabolism of this compound.
Data Presentation: Templates for Quantitative Analysis
Clear and structured data presentation is essential for the comparison of kinetic parameters. The following tables are templates for recording and summarizing your experimental findings.
Table 1: Michaelis-Menten Kinetic Parameters for an Acyltransferase with this compound
| Parameter | Value | Standard Error |
| Vmax (nmol/min/mg) | ||
| Km (µM) | ||
| kcat (s⁻¹) | ||
| kcat/Km (M⁻¹s⁻¹) |
Table 2: Substrate Specificity of the Candidate Acyltransferase
| Acyl-CoA Substrate | Relative Activity (%) | Km (µM) | Vmax (nmol/min/mg) |
| This compound | 100 | ||
| Lignoceroyl-CoA (C24:0) | |||
| Cerotoyl-CoA (C26:0) | |||
| Palmitoyl-CoA (C16:0) | |||
| Oleoyl-CoA (C18:1) |
Experimental Protocols
The following protocols are adapted from established methods for characterizing acyltransferase activity and can be tailored for the use of this compound.
Protocol 1: In Vitro Acyltransferase Activity Assay using LC-MS/MS
This protocol describes a highly sensitive and specific method for measuring the activity of an acyltransferase, such as ACNAT1, with this compound by quantifying the formation of the N-acyl-amino acid product.
Materials:
-
Recombinant human ACNAT1 (or other candidate acyltransferase)
-
This compound (substrate)
-
Amino acid acceptor (e.g., glycine, taurine)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
Reaction Stop Solution: Acetonitrile (B52724) with an internal standard (e.g., N-Lauroyl-d4-glycine)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer and the amino acid acceptor at a final concentration of 10 mM.
-
In a microcentrifuge tube, add 40 µL of the master mix.
-
Add 5 µL of varying concentrations of this compound (e.g., 0.5 µM to 100 µM final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 5 µL of the purified acyltransferase (e.g., 10 ng/µL final concentration). The total reaction volume is 50 µL.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the product and internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer. The specific MRM transitions will need to be determined for N-(15-methylhenicosanoyl)-amino acid.
-
-
Data Analysis:
-
Quantify the product formation by comparing the peak area ratio of the product to the internal standard against a standard curve.
-
Calculate the initial velocity (v₀) at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Caption: Workflow for the in vitro acyltransferase assay using LC-MS/MS.
Protocol 2: Synthesis of Radiolabeled this compound
For assays where LC-MS is not available, a radiometric assay can be employed. This requires the synthesis of radiolabeled this compound.
Materials:
-
15-Methylhenicosanoic acid
-
[³H]-Coenzyme A or [¹⁴C]-Coenzyme A
-
Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa)
-
Synthesis Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT
-
Extraction Solvents: Isopropanol, heptane (B126788), 0.1 M potassium phosphate (B84403) buffer (pH 7.2)
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup:
-
In a glass tube, dissolve 15-Methylhenicosanoic acid in a small amount of ethanol (B145695).
-
Evaporate the ethanol under a stream of nitrogen.
-
Add 500 µL of synthesis buffer.
-
Add radiolabeled Coenzyme A (e.g., 1 µCi).
-
-
Enzymatic Synthesis:
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate at 37°C for 1-2 hours.
-
-
Extraction and Purification:
-
Stop the reaction by adding 2 ml of isopropanol:heptane:0.1 M potassium phosphate buffer (pH 7.2) (40:10:1, v/v/v).
-
Add 1 ml of heptane and 1 ml of water, vortex, and centrifuge to separate the phases.
-
The lower aqueous phase contains the acyl-CoA. The upper organic phase contains the unreacted fatty acid.
-
Carefully remove the upper phase. Repeat the heptane wash twice.
-
-
Quantification:
-
Take an aliquot of the final aqueous phase for scintillation counting to determine the concentration of the synthesized radiolabeled this compound.
-
The product can now be used in a filter-binding assay or a TLC-based assay to measure acyltransferase activity.
-
Potential Signaling Pathways
The incorporation of this compound into complex lipids could have significant implications for cellular signaling. Below is a hypothetical signaling pathway where a novel N-(15-methylhenicosanoyl)-amino acid, produced by an ACNAT, acts as a signaling molecule.
Caption: Hypothetical signaling pathway involving a novel VLC-BFA-containing lipid.
Discussion of the Hypothetical Pathway:
Very-long-chain and branched-chain fatty acyl-CoAs are known to be ligands for nuclear receptors like PPARα. It is plausible that N-acyl amino acids derived from this compound could act as novel endogenous ligands for such receptors. Activation of these receptors can lead to changes in the expression of genes involved in lipid metabolism and inflammation. This could be a mechanism by which cells sense and respond to the presence of unusual fatty acids. Investigating the interaction of N-(15-methylhenicosanoyl)-amino acids with nuclear receptors could be a fruitful area of research.
Conclusion
The study of acyltransferases with novel substrates like this compound is a promising avenue for discovering new biological pathways and potential drug targets. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore this exciting area. The use of sensitive analytical techniques like LC-MS/MS will be instrumental in characterizing the enzymatic reactions and identifying the resulting lipid products. Further research into the substrate specificity of various acyltransferases and the biological functions of the resulting lipid species will undoubtedly expand our understanding of lipid metabolism and its role in health and disease.
Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled 15-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux within biological systems.[1] By introducing molecules enriched with stable isotopes, such as ¹³C or ¹⁵N, researchers can trace the metabolic fate of these compounds and their downstream products. This document provides detailed application notes and protocols for the use of stable isotope-labeled 15-Methylhenicosanoyl-CoA, a very long-chain branched-chain fatty acyl-CoA, in metabolic tracing studies. These methods are critical for understanding lipid metabolism, identifying potential drug targets, and developing novel therapeutics.
Core Principles of Stable Isotope Labeling
The fundamental principle of stable isotope labeling lies in the introduction of a labeled substrate into a biological system and the subsequent detection of the isotope label in downstream metabolites.[2] The incorporation of the heavy isotope results in a predictable mass shift in the metabolite, which can be detected by mass spectrometry. By analyzing the pattern and extent of isotope incorporation, it is possible to map metabolic pathways and quantify the contribution of the labeled substrate to various metabolic pools.
I. Synthesis of [U-¹³C]-15-Methylhenicosanoyl-CoA
Protocol 1: Synthesis of [U-¹³C]-15-Methylhenicosanoic Acid
A multi-step organic synthesis approach would be employed, likely starting from a commercially available ¹³C-labeled short-chain precursor. A potential strategy involves the iterative elongation of a labeled alkyl chain followed by the introduction of the methyl branch.
-
Step 1: Chain Elongation: Utilize iterative cycles of malonic ester synthesis or similar chain extension reactions with ¹³C-labeled building blocks to construct the main carbon chain.
-
Step 2: Introduction of the Methyl Branch: A Grignard reaction with a ¹³C-labeled methylating agent at the appropriate position on a suitable intermediate can be used to introduce the 15-methyl group.
-
Step 3: Final Elongation and Functional Group Conversion: Further chain elongation and subsequent conversion of the terminal functional group to a carboxylic acid will yield the final [U-¹³C]-15-Methylhenicosanoic acid.
-
Step 4: Purification and Characterization: The final product should be purified by chromatography and its identity and isotopic enrichment confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Protocol 2: Enzymatic Synthesis of [U-¹³C]-15-Methylhenicosanoyl-CoA
The conversion of the free fatty acid to its coenzyme A (CoA) ester is typically achieved enzymatically.
-
Reaction Setup: Prepare a reaction mixture containing the purified [U-¹³C]-15-Methylhenicosanoic acid, coenzyme A, ATP, and a suitable acyl-CoA synthetase enzyme in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for several hours.
-
Purification: The resulting [U-¹³C]-15-Methylhenicosanoyl-CoA can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Quantification and Storage: The concentration of the purified product should be determined spectrophotometrically, and it should be stored at -80°C to prevent degradation.
II. Metabolic Tracing Experiments
Protocol 3: Cell Culture, Labeling, and Metabolite Extraction
-
Cell Culture: Culture the cells of interest to the desired confluency in standard growth medium.
-
Labeling: Replace the standard medium with a medium containing the [U-¹³C]-15-Methylhenicosanoyl-CoA at a predetermined concentration. The optimal concentration and labeling time should be determined empirically for each cell type and experimental question.
-
Metabolism Quenching: After the desired labeling period, rapidly quench cellular metabolism by aspirating the medium and adding ice-cold 80% methanol (B129727).[2]
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.
-
Phase Separation: Separate the polar and nonpolar metabolites by adding chloroform (B151607) and water, followed by centrifugation. The acyl-CoAs will primarily be in the aqueous phase.
-
Sample Preparation: Dry the aqueous phase containing the acyl-CoAs under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the analytical method.
Protocol 4: LC-MS/MS Analysis of Acyl-CoAs
The analysis of acyl-CoAs is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]
-
Chromatographic Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases, such as water with 5 mM ammonium (B1175870) acetate (B1210297) (Mobile Phase A) and methanol (Mobile Phase B).[6]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for the labeled and unlabeled acyl-CoAs of interest.[6] The isotopic enrichment can be determined by monitoring the mass shift corresponding to the number of ¹³C atoms incorporated.
-
Data Analysis: Process the raw data to identify and quantify the different isotopologues of the metabolites. The fractional isotopic labeling can be calculated to determine the contribution of this compound to various metabolic pathways.
III. Data Presentation
Quantitative data from metabolic tracing experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Key Acyl-CoAs after Labeling with [U-¹³C]-15-Methylhenicosanoyl-CoA
| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+22) Abundance (%) |
| Control Cells | ||
| This compound | 100 | 0 |
| Acetyl-CoA | 100 | 0 |
| Propionyl-CoA | 100 | 0 |
| Palmitoyl-CoA | 100 | 0 |
| Labeled Cells | ||
| This compound | 15.2 ± 2.1 | 84.8 ± 2.1 |
| Acetyl-CoA | 95.3 ± 1.8 | 4.7 ± 1.8 |
| Propionyl-CoA | 88.6 ± 3.5 | 11.4 ± 3.5 |
| Palmitoyl-CoA | 98.1 ± 0.9 | 1.9 ± 0.9 |
Data are presented as mean ± standard deviation (n=3). M+22 represents the fully labeled this compound.
Table 2: Relative Flux of ¹³C from [U-¹³C]-15-Methylhenicosanoyl-CoA into Downstream Metabolic Pathways
| Metabolic Pathway | Relative ¹³C Flux (%) |
| Control Cells | |
| β-oxidation (to Acetyl-CoA) | 0 |
| α-oxidation & β-oxidation (to Propionyl-CoA) | 0 |
| Fatty Acid Elongation | 0 |
| Labeled Cells | |
| β-oxidation (to Acetyl-CoA) | 25.7 ± 4.2 |
| α-oxidation & β-oxidation (to Propionyl-CoA) | 63.1 ± 7.8 |
| Fatty Acid Elongation | 11.2 ± 2.5 |
Relative flux is calculated based on the isotopic enrichment of key downstream metabolites.
IV. Visualizations
Caption: Experimental workflow for metabolic tracing.
Caption: Potential metabolic pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. BJOC - A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Branched Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of long-chain branched acyl-Coenzyme A (acyl-CoA) species from biological samples using solid-phase extraction (SPE). The methodologies described herein are compiled from established and improved techniques to ensure high recovery and purity, suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Long-chain acyl-CoAs are critical intermediates in cellular metabolism, playing a central role in lipid synthesis and energy production.[1] Branched-chain acyl-CoAs, derived from the catabolism of branched-chain amino acids, are increasingly recognized for their roles in signaling pathways and disease states. Accurate quantification of these molecules is challenging due to their low abundance and chemical instability.[2][3] Solid-phase extraction has emerged as a robust method for their isolation, offering significant advantages in sample cleanup and concentration.[4][5] This protocol details a widely applicable SPE procedure for enriching long-chain branched acyl-CoAs from tissue samples.
Experimental Protocols
I. Sample Preparation and Homogenization
Proper sample handling is critical to preserve the integrity of acyl-CoAs. All procedures should be performed on ice to minimize enzymatic degradation.[4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate amount of internal standard.[4][6]
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
II. Solvent Extraction
This step serves to precipitate proteins and extract the acyl-CoAs from the tissue homogenate.
Materials:
-
Acetonitrile (B52724) (ACN)
-
2-Propanol (Isopropanol)
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
Procedure:
-
To the tissue homogenate, add 2-propanol and vortex thoroughly.[6]
-
Add acetonitrile (ACN) to the mixture and vortex again to ensure complete protein precipitation.[6]
-
Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
To the supernatant, add saturated ammonium sulfate solution to precipitate the long-chain acyl-CoAs.[4]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the acyl-CoA pellet in a minimal volume of the initial homogenization buffer.
III. Solid-Phase Extraction (SPE)
This protocol utilizes a weak anion exchange (WAX) SPE column for the selective purification of acyl-CoAs. Other SPE chemistries like oligonucleotide-based or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) have also been reported to be effective.[6][7]
Materials:
-
Weak anion exchange (WAX) SPE columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
Procedure:
-
Column Conditioning: Condition the WAX SPE column by passing 2 mL of methanol, followed by 2 mL of water.[4]
-
Column Equilibration: Equilibrate the column by passing 2 mL of the initial homogenization buffer (100 mM KH2PO4, pH 4.9).[4]
-
Sample Loading: Load the resuspended acyl-CoA sample from the solvent extraction step onto the SPE column.
-
Washing:
-
Wash the column with 2 mL of the homogenization buffer to remove unbound contaminants.
-
Wash with 2 mL of water.
-
Wash with 2 mL of 2% formic acid to remove any remaining non-specifically bound impurities.[4]
-
-
Elution: Elute the acyl-CoAs from the column using 1.5 mL of a solution of 2% or 5% ammonium hydroxide in a methanol/water mixture. The organic content of the elution solvent can be optimized to ensure solubility of long-chain species.[4]
-
Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent LC-MS/MS analysis, typically a methanol/water mixture.[4]
Data Presentation
The recovery of long-chain acyl-CoAs is a critical parameter for accurate quantification. The following table summarizes reported recovery rates from different SPE methodologies.
| SPE Method | Tissue Type | Recovery Rate (%) | Reference |
| Oligonucleotide Purification Column | Rat Heart | 70-80% | [6] |
| 2-(2-pyridyl)ethyl-functionalized Silica | Rat Liver | 83-90% | [7] |
| Weak Anion Exchange (WAX) | General | Variable | [4] |
| C18 Reversed-Phase | Rat Liver | Not specified | [5] |
Note: Recovery can vary depending on the specific acyl-CoA species, tissue type, and exact protocol execution.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of long-chain branched acyl-CoAs.
Caption: SPE Workflow for Long-Chain Acyl-CoA Isolation.
Logical Relationship of SPE Steps
This diagram outlines the logical progression and purpose of each stage in the solid-phase extraction protocol.
Caption: Logical Flow of the Acyl-CoA SPE Protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Enhanced Mass Spectrometric Detection of 15-Methylhenicosanoyl-CoA through Chemical Derivatization
Introduction
15-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-CoA that plays a role in various metabolic pathways. The analysis of such molecules by mass spectrometry (MS) is often challenging due to their poor ionization efficiency and thermal instability. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the molecule to enhance its physicochemical properties for MS analysis. This application note describes a detailed protocol for the derivatization of this compound to improve its sensitivity in mass spectrometry, enabling more accurate and reliable quantification in biological matrices.
The primary goal of derivatization in this context is to introduce a charged or easily ionizable group into the molecule, thereby increasing its signal intensity in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2] This protocol focuses on the conversion of the fatty acid portion of the CoA ester into a more volatile and ionizable derivative, a common and effective approach for enhancing MS sensitivity.[3][4]
Principle of the Method
To enhance the mass spectrometric detection of this compound, the fatty acyl chain is first hydrolyzed from the Coenzyme A moiety and then derivatized. This two-step process is often necessary because the large and polar Coenzyme A part of the molecule can interfere with the derivatization of the fatty acid and subsequent analysis.[5] This protocol adapts a well-established method for the derivatization of very-long-chain and branched-chain fatty acids.[5] The carboxyl group of the released 15-methylhenicosanoic acid is converted into a trimethyl-amino-ethyl (TMAE) iodide ester. This derivatization imparts a permanent positive charge to the molecule, significantly improving its ionization efficiency in positive-ion ESI-MS.
Data Presentation
The following table summarizes the expected improvement in mass spectrometric sensitivity after derivatization of this compound to its TMAE iodide ester derivative. The data is representative and based on typical enhancements observed for similar long-chain fatty acids.
| Analyte | Method | Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) Ratio Improvement (Fold) |
| This compound | Direct Infusion ESI-MS | ~500 fmol | 1 |
| 15-Methylhenicosanoic Acid-TMAE | LC-ESI-MS/MS | <10 fmol | >50 |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., D3-15-Methylhenicosanoyl-CoA)
-
Hydrochloric acid (HCl), concentrated
-
Oxalyl chloride
-
Dimethylaminoethanol (DMAE)
-
Methyl iodide
-
Acetonitrile (B52724), HPLC grade
-
Toluene, HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (C18)
-
Nitrogen gas supply
-
Heating block
-
Vortex mixer
-
Centrifuge
Protocol 1: Hydrolysis of this compound
-
Sample Preparation : To 100 µL of sample (or standard), add 10 µL of the internal standard solution.
-
Acid Hydrolysis : Add 500 µL of 6 M HCl.
-
Incubation : Cap the tube tightly and incubate at 100°C for 1 hour to hydrolyze the thioester bond, releasing the free fatty acid.
-
Extraction : After cooling to room temperature, add 1 mL of hexane/isopropanol (3:2, v/v) and vortex vigorously for 2 minutes.
-
Phase Separation : Centrifuge at 3000 x g for 5 minutes.
-
Collection : Carefully transfer the upper organic layer containing the free fatty acid to a new tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Protocol 2: Derivatization to Trimethyl-amino-ethyl (TMAE) Iodide Ester
-
Reconstitution : Reconstitute the dried fatty acid residue in 100 µL of toluene.
-
Activation : Add 50 µL of oxalyl chloride and incubate at 60°C for 30 minutes to convert the carboxylic acid to an acyl chloride.
-
Removal of Excess Reagent : Evaporate the solvent and excess oxalyl chloride to dryness under nitrogen.
-
Esterification : Add 100 µL of a 1:1 (v/v) solution of acetonitrile and dimethylaminoethanol. Incubate at 60°C for 15 minutes.
-
Quaternization : Add 20 µL of methyl iodide and incubate at 60°C for 15 minutes to form the positively charged TMAE iodide ester.
-
Final Drying : Evaporate the solvent to dryness under nitrogen.
-
Reconstitution for Analysis : Reconstitute the final derivative in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization of this compound.
Signaling Pathway/Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Assay Design for 15-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-CoA. While specific enzymes that metabolize this molecule are not extensively characterized in the literature, its structural similarity to other very-long-chain fatty acids suggests it may be a substrate for enzymes involved in fatty acid β-oxidation, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) or peroxisomal Acyl-CoA Oxidases (ACOX). These enzymes are critical in lipid metabolism, and their dysfunction is associated with several metabolic disorders.
These application notes provide a framework for designing and implementing enzyme assays to investigate the metabolism of this compound. The protocols described are based on established methods for similar very-long-chain acyl-CoA substrates and can be adapted to study the activity of purified enzymes or enzyme activity in cell lysates and tissue homogenates.
Hypothetical Signaling Pathway
The metabolism of this compound is likely to proceed via the mitochondrial or peroxisomal β-oxidation pathway. The initial step, and the focus of these assay protocols, is the dehydrogenation of the acyl-CoA, catalyzed by either an Acyl-CoA Dehydrogenase (ACAD) in the mitochondria or an Acyl-CoA Oxidase (ACOX) in the peroxisomes. The methyl branch may influence the efficiency of these enzymes.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for enzyme assays using this compound, based on typical values for very-long-chain acyl-CoA substrates. These values should be determined empirically for each experimental system.
Table 1: Michaelis-Menten Kinetic Parameters (Hypothetical)
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Purified human VLCAD | This compound | 5 - 20 | 50 - 200 |
| Rat liver mitochondria | This compound | 10 - 50 | 10 - 50 |
| Purified rat ACOX1 | This compound | 15 - 60 | 100 - 500 |
| Rat liver peroxisomes | This compound | 20 - 80 | 20 - 100 |
Table 2: Comparison of Assay Methods (Hypothetical)
| Assay Method | Detection Principle | Limit of Detection (LOD) | Throughput |
| Spectrophotometric (DCPIP) | Colorimetric | ~1 µM | Medium |
| Fluorometric (ETF Reduction) | Fluorescence | ~0.1 µM | High |
| Fluorometric (H₂O₂ detection) | Fluorescence | ~0.05 µM | High |
| LC-MS/MS | Mass Spectrometry | <0.01 µM | Low to Medium |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by electron transfer from the FADH₂ cofactor of the acyl-CoA dehydrogenase, mediated by the electron transfer flavoprotein (ETF).
Materials:
-
This compound
-
Purified enzyme (e.g., VLCAD) or mitochondrial extract
-
Electron Transfer Flavoprotein (ETF)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and ETF.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹).
Protocol 2: Fluorometric Assay for Acyl-CoA Oxidase Activity
This protocol measures the hydrogen peroxide (H₂O₂) produced by acyl-CoA oxidase activity using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent probe.
Materials:
-
This compound
-
Purified enzyme (e.g., ACOX) or peroxisomal extract
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Potassium phosphate buffer (pH 7.4)
-
Fluorometer (Excitation ~530-560 nm, Emission ~590-600 nm)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, and Amplex® Red.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Incubate at the optimal temperature for the enzyme.
-
Measure the increase in fluorescence over time.
-
Generate a standard curve with known concentrations of H₂O₂ to quantify the product formation.
Protocol 3: LC-MS/MS-Based Assay for Acyl-CoA Dehydrogenase/Oxidase Activity
This protocol directly measures the formation of the product, 2-enoyl-15-Methylhenicosanoyl-CoA, providing high specificity and sensitivity.
Materials:
-
This compound
-
Purified enzyme or cell/tissue extract
-
Reaction buffer appropriate for the enzyme
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
LC-MS/MS system
Procedure:
-
Set up the enzymatic reaction with the enzyme source, buffer, and this compound.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction by adding the quenching solution containing the internal standard.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of 2-enoyl-15-Methylhenicosanoyl-CoA.
-
Develop a specific multiple reaction monitoring (MRM) method for the parent and fragment ions of the substrate and product.
Considerations for Assay Development
-
Substrate Solubility: this compound is a long-chain acyl-CoA and may have limited solubility in aqueous buffers. The use of a carrier protein like bovine serum albumin (BSA) or a mild detergent may be necessary to maintain its solubility and availability to the enzyme.
-
Enzyme Source: The choice of enzyme source (purified enzyme, cell lysate, or tissue homogenate) will depend on the specific research question. Purified enzymes are ideal for kinetic studies, while cell and tissue extracts provide a more physiologically relevant context.
-
Controls: Appropriate controls are essential for accurate data interpretation. These include no-enzyme controls, no-substrate controls, and, if applicable, heat-inactivated enzyme controls.
-
Optimization: Reaction conditions, including pH, temperature, and substrate/cofactor concentrations, should be optimized for each enzyme and assay format.
Conclusion
The protocols and guidelines presented here provide a comprehensive starting point for researchers interested in studying the enzymatic metabolism of this compound. By adapting these established methods, it will be possible to characterize the enzymes that act on this novel substrate and to investigate its role in cellular metabolism and disease. The choice of assay will depend on the specific requirements for sensitivity, throughput, and the nature of the research question.
Handling and storage conditions for long-term stability of 15-Methylhenicosanoyl-CoA.
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methylhenicosanoyl-CoA is a long-chain acyl-coenzyme A (LCA-CoA) molecule. LCACoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1][2][3][4][5] They also function as signaling molecules, influencing cellular processes such as gene transcription and enzyme activity.[1][6][7][8][9] The stability of these molecules is paramount for accurate experimental results and for the development of therapeutic agents that target lipid metabolism.
These application notes provide detailed guidelines for the handling, storage, and assessment of the long-term stability of this compound.
Handling and Storage of this compound
Proper handling and storage are crucial to maintain the integrity of this compound. Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation, primarily through hydrolysis of the high-energy thioester bond.
General Handling Recommendations:
-
Work Quickly and on Ice: To minimize degradation, always handle this compound solutions on ice.
-
Use High-Purity Solvents: Employing high-purity solvents is essential to prevent contamination and degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can significantly impact the stability of the molecule. It is advisable to aliquot the stock solution into smaller, single-use volumes before freezing.
Storage Conditions:
-
Short-Term Storage (up to 24 hours): For immediate use, solutions can be stored at 2-8°C.
-
Long-Term Storage: For long-term stability, this compound should be stored at -80°C.[10] When stored as a solid, it should be kept in a desiccated environment at -20°C or below.
Data Presentation: Long-Term Stability Assessment
The following table provides a template for summarizing quantitative data from long-term stability studies of this compound. Researchers should populate this table with their experimental data.
Table 1: Stability of this compound under Various Storage Conditions
| Storage Condition | Time Point | Concentration (µM) | Percent Degradation | Notes |
| -80°C | 0 | Initial Concentration | 0% | |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 1 year | ||||
| -20°C | 0 | Initial Concentration | 0% | |
| 1 week | ||||
| 1 month | ||||
| 3 months | ||||
| 4°C | 0 | Initial Concentration | 0% | |
| 24 hours | ||||
| 48 hours | ||||
| 1 week | ||||
| Room Temperature | 0 | Initial Concentration | 0% | |
| 1 hour | ||||
| 4 hours | ||||
| 8 hours | ||||
| 24 hours |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound over time at different storage temperatures using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9[10][11]
-
Internal standard (e.g., Heptadecanoyl-CoA)[10]
-
HPLC or LC-MS/MS system with a C18 column[11]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., a buffer at a slightly acidic pH to improve stability).
-
Aliquoting: Aliquot the stock solution into multiple small-volume, single-use tubes for each storage condition and time point to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at the desired temperatures: -80°C, -20°C, 4°C, and room temperature.
-
Sample Collection: At each designated time point (e.g., 0, 1, 4, 8, 24 hours for room temperature; 1, 7, 30, 90 days for colder temperatures), remove one aliquot from each storage condition.
-
Sample Preparation for Analysis:
-
Thaw the sample on ice.
-
Add a known concentration of the internal standard.
-
If necessary, perform a solid-phase extraction (SPE) to purify and concentrate the sample.[10]
-
-
HPLC/LC-MS Analysis:
-
Inject the prepared sample into the HPLC or LC-MS/MS system.
-
Use a C18 reversed-phase column.[11]
-
Employ a gradient elution with a mobile phase consisting of a potassium phosphate buffer and acetonitrile.[11][12]
-
Monitor the elution profile at 260 nm for HPLC, or use appropriate mass transitions for LC-MS/MS.[11][13]
-
-
Data Analysis:
-
Quantify the peak area of this compound relative to the internal standard.
-
Calculate the percentage of degradation at each time point compared to the initial concentration (time point 0).
-
Protocol for Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol provides a general method for extracting long-chain acyl-CoAs, which can be adapted for tissues or cells of interest.
Materials:
-
Frozen tissue or cell pellet
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[10][11]
-
Acetonitrile (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA)[10]
-
Homogenizer (e.g., glass homogenizer)[10]
-
Centrifuge
Procedure:
-
Homogenization:
-
Weigh the frozen tissue or cell pellet.
-
In a pre-chilled homogenizer, add the sample to an appropriate volume of ice-cold KH2PO4 buffer containing the internal standard.
-
Homogenize the sample thoroughly on ice.[10]
-
-
Solvent Extraction:
-
Add a mixture of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Sample Concentration (Optional):
-
The supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of an appropriate solvent for further analysis.[10]
-
-
Analysis:
-
The extracted acyl-CoAs can be analyzed using HPLC or LC-MS/MS as described in Protocol 3.1.
-
Visualization of Metabolic and Signaling Context
The following diagrams illustrate the central role of long-chain acyl-CoAs in cellular metabolism and signaling.
Caption: Overview of Fatty Acid Activation and Mitochondrial β-Oxidation.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Fatty acid beta oxidation | Abcam [abcam.com]
- 4. aocs.org [aocs.org]
- 5. jackwestin.com [jackwestin.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes: Purification of Recombinantly Expressed Enzymes Using 15-Methylhenicosanoyl-CoA
Introduction
Affinity chromatography is a powerful technique for the purification of proteins, including recombinantly expressed enzymes, by exploiting specific binding interactions. This method utilizes a ligand that is covalently attached to a solid support matrix, which selectively binds the target protein from a complex mixture. The bound protein can then be eluted in a purified form.
This application note describes a method for the purification of enzymes that specifically recognize and bind to the long-chain, branched fatty acyl-CoA, 15-Methylhenicosanoyl-CoA. This molecule can be immobilized on a chromatography resin to create an affinity matrix for the selective capture and purification of enzymes involved in fatty acid metabolism, lipid signaling, and other related pathways. The specificity of the interaction between the enzyme and this compound allows for a high degree of purification in a single step.
Principle of the Method
The purification strategy is based on the specific affinity of the target enzyme for this compound. The this compound is first covalently coupled to a solid support, typically agarose (B213101) beads, to create an affinity resin. A cell lysate containing the recombinantly expressed target enzyme is then passed through a column packed with this resin. The target enzyme binds to the immobilized ligand, while other proteins with no affinity for this compound pass through the column. After a washing step to remove any non-specifically bound proteins, the purified enzyme is eluted from the column by changing the buffer conditions, such as by adding a competing ligand or altering the pH or ionic strength.
Potential Applications
This purification method is particularly useful for the isolation of enzymes that have a high affinity for long-chain, branched fatty acyl-CoAs. Potential target enzymes include, but are not limited to:
-
Acyl-CoA Synthetases: Enzymes that activate fatty acids by converting them to their CoA esters.
-
Acyl-CoA Dehydrogenases: Enzymes involved in the beta-oxidation of fatty acids.
-
Acyl-CoA Thioesterases: Enzymes that hydrolyze acyl-CoAs to free fatty acids and Coenzyme A.
-
Acyltransferases: Enzymes that transfer the acyl group from acyl-CoA to an acceptor molecule.
-
Lipid Biosynthetic Enzymes: Enzymes that utilize long-chain acyl-CoAs as substrates for the synthesis of complex lipids.
Data Presentation
Table 1: Hypothetical Purification of a Recombinant Acyl-CoA Synthetase using this compound Affinity Chromatography
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 500 | 1000 | 2 | 100 | 1 |
| Flow-through | 450 | 50 | 0.11 | 5 | - |
| Wash | 25 | 20 | 0.8 | 2 | - |
| Elution | 5 | 900 | 180 | 90 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound Affinity Resin
This protocol describes the synthesis of an affinity resin by coupling this compound to an NHS-activated agarose resin.
Materials:
-
NHS-activated Agarose Resin
-
This compound
-
Coupling Buffer: 0.1 M MOPS, pH 7.5
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 1 M NaCl
-
Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Resin Preparation: Suspend 1 gram of NHS-activated agarose resin in 10 mL of ice-cold 1 mM HCl. Wash the resin extensively with ice-cold 1 mM HCl and then with coupling buffer.
-
Ligand Solubilization: Dissolve 10 mg of this compound in a minimal amount of anhydrous DMSO.
-
Coupling Reaction: Immediately add the dissolved this compound to the washed resin suspension. Gently mix the suspension on a rotator at room temperature for 2-4 hours.
-
Blocking Unreacted Groups: After the coupling reaction, centrifuge the resin and discard the supernatant. Resuspend the resin in blocking buffer and incubate for 2 hours at room temperature to block any unreacted NHS groups.
-
Washing the Resin: Wash the resin sequentially with coupling buffer, wash buffer, and finally with a storage buffer (e.g., PBS with 20% ethanol).
-
Storage: Store the prepared affinity resin at 4°C.
Protocol 2: Purification of a Recombinant Enzyme using this compound Affinity Chromatography
This protocol provides a general procedure for the purification of a recombinantly expressed enzyme with affinity for this compound.
Materials:
-
This compound Affinity Resin
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors
-
Equilibration/Wash Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM Coenzyme A (or a suitable concentration of a competitive ligand)
-
Recombinant cell paste
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and lyse the cells using a suitable method (e.g., sonication, French press).
-
Clarification: Centrifuge the cell lysate at high speed to pellet cell debris. Collect the clarified supernatant.
-
Column Preparation: Pack a chromatography column with the this compound affinity resin. Equilibrate the column with 5-10 column volumes of equilibration buffer.
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column at a slow flow rate to allow for efficient binding of the target enzyme.
-
Washing: Wash the column with 10-20 column volumes of wash buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound enzyme from the column using the elution buffer. Collect fractions and monitor the protein concentration.
-
Analysis: Analyze the collected fractions for the presence of the purified enzyme using SDS-PAGE and an appropriate enzyme activity assay.
-
Buffer Exchange: Pool the fractions containing the purified enzyme and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Mandatory Visualization
Caption: Experimental workflow for enzyme purification.
Caption: Principle of affinity chromatography.
Troubleshooting & Optimization
Technical Support Center: Analysis of 15-Methylhenicosanoyl-CoA by ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the poor ionization of 15-Methylhenicosanoyl-CoA in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why does this compound show poor ionization in ESI-MS?
A1: this compound is a large, hydrophobic molecule with a long alkyl chain. Molecules with these characteristics often exhibit poor ionization efficiency in ESI-MS due to their low polarity and tendency to remain in the liquid phase rather than transitioning into the gas phase for ionization. Furthermore, the coenzyme A moiety can undergo fragmentation in the source, further reducing the signal of the intact molecule.
Q2: What are the expected adducts for this compound in ESI-MS?
A2: In positive ion mode , you can expect to observe protonated molecules [M+H]+, as well as adducts with ammonium (B1175870) [M+NH4]+, sodium [M+Na]+, and potassium [M+K]+. In negative ion mode , the deprotonated molecule [M-H]- is the primary ion of interest. You may also observe adducts with acetate (B1210297) [M+CH3COO]- or formate (B1220265) [M+HCOO]- if these are present in your mobile phase.
Q3: What is ion suppression and how can it affect my analysis?
A3: Ion suppression is a phenomenon where the ionization of the analyte of interest (this compound) is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2] These interfering molecules can compete for ionization, leading to a decreased signal intensity, poor reproducibility, and inaccurate quantification of your analyte.[1] Common sources of ion suppression in biological samples include salts, detergents, and phospholipids.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue stemming from the inherent chemical properties of the molecule. Here’s a step-by-step guide to enhance the signal.
1. Optimize Mobile Phase Composition:
The choice of mobile phase additives can significantly impact ionization efficiency.
-
Positive Ion Mode:
-
Recommendation: Add 10 mM ammonium formate with 0.1% formic acid to your mobile phase.[3] This combination promotes the formation of [M+H]+ and [M+NH4]+ adducts, which often have better ionization efficiency than the protonated molecule alone.
-
Alternative: Using a high pH mobile phase (pH 10.5) with ammonium hydroxide (B78521) has also been shown to be effective for the analysis of long-chain acyl-CoAs in positive ion mode.
-
-
Negative Ion Mode:
-
Recommendation: Use 10 mM ammonium acetate with 0.1% acetic acid.[3] This has been shown to be a good compromise for signal intensity and retention time stability for a variety of lipids.[3] Acetic acid, in particular, has been demonstrated to increase the signal intensity of many lipid subclasses in negative ESI-MS.[4][5]
-
Alternative: A mobile phase containing triethylamine (B128534) acetate has also been successfully used for the analysis of long-chain acyl-CoAs in negative ion mode.
-
Quantitative Impact of Mobile Phase Additives on Lipid Signal Intensity (General Lipid Classes)
| Mobile Phase Additive | Ionization Mode | Lipid Class | Signal Intensity Improvement (Fold Increase vs. No Additive/Other Additives) | Reference |
| 10 mM Ammonium Formate + 0.1% Formic Acid | Positive | Various Lipid Classes | High signal intensity and robust retention times | [3] |
| 10 mM Ammonium Acetate + 0.1% Acetic Acid | Negative | Various Lipid Classes | Good compromise for signal intensity and stability | [3] |
| 0.02% Acetic Acid | Negative | 11 Lipid Subclasses | 2- to 19-fold increase compared to ammonium acetate | [4] |
| Ammonium Hydroxide | Negative | Various Lipid Classes | 2- to 1000-fold signal suppression compared to acetic acid | [4] |
2. Optimize ESI Source Parameters:
Fine-tuning the ESI source parameters is critical for maximizing the signal of large, hydrophobic molecules.
-
Capillary/Spray Voltage: Start with the manufacturer's recommended settings and optimize by infusing a standard solution of your analyte. A typical starting range is 3-5 kV for positive mode and -2.5 to -4 kV for negative mode.[6]
-
Cone Voltage/Fragmentor Voltage: This parameter influences in-source fragmentation. A lower cone voltage generally minimizes fragmentation and preserves the molecular ion. Start around 20-40 V and gradually increase to find the optimal balance between signal intensity and fragmentation.
-
Gas Flow Rates (Nebulizing and Drying Gas): These are crucial for desolvation. Higher flow rates are often needed for less volatile solvents and higher LC flow rates.
-
Drying Gas Temperature: A higher temperature can improve desolvation but can also lead to thermal degradation of the analyte. A typical starting range is 250-350 °C.
3. Chemical Derivatization:
If the above steps do not provide a sufficient signal, chemical derivatization can dramatically improve ionization efficiency by introducing a permanently charged group.
-
Recommendation: Derivatize the fatty acid portion of this compound (after hydrolysis of the CoA ester) to a trimethyl-amino-ethyl (TMAE) iodide ester. This introduces a permanent positive charge, significantly enhancing the signal in positive ESI mode.
-
Alternative: Derivatization with Girard's reagent T can also be used to introduce a quaternary ammonium group, which has been shown to increase sensitivity by several orders of magnitude.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol provides a systematic approach to optimizing key ESI source parameters for the analysis of this compound.
Materials:
-
Standard solution of this compound (or a similar long-chain acyl-CoA) at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
Syringe pump.
-
LC-MS system with an ESI source.
Procedure:
-
Infusion Setup: Infuse the standard solution directly into the ESI source using the syringe pump at a flow rate comparable to your LC method (e.g., 0.2-0.5 mL/min).
-
Initial Instrument Settings: Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected m/z of your analyte and its adducts. Use the instrument's autotune settings as a starting point.
-
Optimize Capillary Voltage: While monitoring the signal intensity of the molecular ion (or a prominent adduct), incrementally adjust the capillary voltage up and down from the starting value to find the voltage that yields the maximum stable signal.
-
Optimize Cone Voltage: Set the capillary voltage to its optimal value. Now, vary the cone voltage (or fragmentor voltage) in small increments (e.g., 5-10 V). Record the signal intensity of the parent ion and any major fragment ions at each setting. Choose a cone voltage that maximizes the parent ion signal while minimizing fragmentation.
-
Optimize Nebulizing Gas Flow: With the optimal capillary and cone voltages, adjust the nebulizing gas flow rate. Start with a low flow and gradually increase it until the signal is maximized and stable.
-
Optimize Drying Gas Temperature and Flow: Systematically vary the drying gas temperature and flow rate. These two parameters are often interdependent. Create a small design of experiments (e.g., a 3x3 matrix of three temperatures and three flow rates) to efficiently find the optimal combination that provides the best signal intensity.
-
Final Verification: Once all parameters are optimized, perform a final infusion to confirm the stability and intensity of the signal.
dot
Caption: Workflow for systematic optimization of ESI source parameters.
Protocol 2: Derivatization of Very-Long-Chain Fatty Acids to TMAE Iodide Esters
This protocol is adapted for the derivatization of the fatty acid moiety of this compound following its release from the coenzyme A ester by acid hydrolysis.
Materials:
-
Dried plasma or tissue extract containing this compound.
-
Internal standard (e.g., a deuterated very-long-chain fatty acid).
-
1 M HCl in methanol.
-
Oxalyl chloride.
-
Dimethylaminoethanol (DMAE).
-
Methyl iodide.
-
Water.
-
Nitrogen gas supply.
-
Heater block.
Procedure:
-
Hydrolysis: To the dried sample, add the internal standard and 1 mL of 1 M HCl in methanol. Cap the tube tightly and heat at 90 °C for 1 hour to hydrolyze the acyl-CoA and release the free fatty acid.
-
Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly and then centrifuge to separate the phases. Transfer the upper hexane layer containing the fatty acids to a new tube.
-
Drying: Evaporate the hexane to dryness under a stream of nitrogen.
-
Derivatization - Step 1: To the dried fatty acids, add 50 µL of toluene and 50 µL of oxalyl chloride. Heat at 60 °C for 5 minutes. After cooling, evaporate the solvent and excess reagent under nitrogen.
-
Derivatization - Step 2: Add 50 µL of toluene and 50 µL of dimethylaminoethanol. Heat at 60 °C for 5 minutes. Evaporate to dryness under nitrogen.
-
Derivatization - Step 3: Add 50 µL of methyl iodide and heat at 60 °C for 5 minutes. Evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the final TMAE iodide ester derivative in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).
dot
Caption: Workflow for TMAE iodide ester derivatization of fatty acids.
Signaling Pathways and Logical Relationships
dot
Caption: Logical workflow for troubleshooting poor ionization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Preventing hydrolytic degradation of 15-Methylhenicosanoyl-CoA during sample prep.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolytic degradation of 15-Methylhenicosanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation is the inherent instability of the thioester bond in this compound, which is susceptible to hydrolysis in aqueous solutions.[1][2][3] This hydrolysis is exacerbated by factors such as non-optimal pH and elevated temperatures.
Q2: What is the optimal pH for preventing hydrolytic degradation?
A2: To minimize hydrolysis, it is crucial to maintain an acidic pH, typically between 4.0 and 6.0, throughout the sample preparation process.[4] Aqueous solutions of coenzyme A derivatives are unstable at basic pH.[4]
Q3: How critical is temperature control during sample preparation?
A3: Temperature control is critical. All steps of the sample preparation should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation.[5][6][7] Long-chain fatty acyl-CoAs have been shown to be very unstable in aqueous buffers at room temperature.[1]
Q4: What are the recommended storage conditions for this compound samples?
A4: For short-term storage, aqueous solutions should be kept at -20°C. For long-term stability, samples should be stored at -80°C.[7] It is also advisable to store them in a slightly acidic buffer.[4]
Q5: Can I use plastic tubes and pipette tips when handling samples containing this compound?
A5: It is strongly recommended to use glass or polypropylene (B1209903) tubes and to avoid plastic labware that may leach impurities when in contact with organic solvents used during extraction.[8] For transferring organic solutions of lipids, glass, stainless steel, or teflon are recommended.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound signal | Hydrolytic degradation during sample preparation. | - Ensure all buffers are acidic (pH 4.0-6.0).- Perform all extraction and handling steps on ice or at 4°C.- Minimize the time samples spend in aqueous solutions. |
| Inefficient extraction from the sample matrix. | - Use a proven extraction solvent mixture, such as acetonitrile (B52724)/methanol (B129727)/water or buffered 2-propanol.[3][9]- Ensure thorough homogenization of the tissue or cell sample.[7][10] | |
| High variability between replicate samples | Inconsistent sample handling and processing times. | - Standardize all incubation and centrifugation times.- Process all samples in parallel and as quickly as possible. |
| Partial precipitation of this compound. | - Ensure the final extract is a single phase before analysis.- Consider the solubility of the acyl-CoA in the final reconstitution solvent. A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice.[6] | |
| Presence of a large free Coenzyme A peak | Significant hydrolysis of the thioester bond. | - Review and optimize the pH and temperature control throughout the entire protocol.- Consider using an acyl-CoA binding protein to protect the molecule from degradation.[1] |
Quantitative Data Summary
| Condition | Parameter | Expected Stability of Long-Chain Acyl-CoA | Recommendation |
| pH | 4.0 - 6.0 | High | Maintain acidic conditions during extraction and storage. |
| 7.0 - 8.0 | Moderate to Low | Avoid neutral or basic pH to prevent hydrolysis. | |
| Temperature | -80°C | Very High | Long-term storage. |
| -20°C | High | Short-term storage (days to weeks). | |
| 4°C | Low | For immediate processing only (hours). | |
| Room Temperature | Very Low | Avoid at all costs. | |
| Solvent | Organic (e.g., Methanol, Acetonitrile) | High | Store in organic solutions when possible. |
| Aqueous Buffer (acidic) | Moderate | Use for temporary steps, minimize time. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Cultures
This protocol is adapted from established methods for acyl-CoA extraction.[6]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1, v/v/v) to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to scrape the cells in the cold solvent.
-
Vortex the cell lysate vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the lysate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7) for LC-MS analysis.[6]
-
Protocol 2: Extraction of this compound from Tissue Samples
This protocol is based on methods designed for tissue acyl-CoA analysis.[9][10]
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer tube.
-
Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[10]
-
Homogenize the tissue thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2 mL of 2-propanol to the homogenate and vortex.
-
Add 2 mL of acetonitrile and vortex again.[11]
-
-
Phase Separation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Drying and Reconstitution:
-
Dry the supernatant under nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a solvent compatible with your analytical method.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Simplified pathway of hydrolytic degradation of this compound.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 3. researchgate.net [researchgate.net]
- 4. neolab.de [neolab.de]
- 5. duke-nus.edu.sg [duke-nus.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of 15-Methylhenicosanoyl-CoA
Welcome to the technical support center for optimizing the chromatographic separation of 15-Methylhenicosanoyl-CoA and its isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for separating this compound from its structural isomers?
A1: For separating long-chain branched-chain fatty acyl-CoAs, a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system coupled with mass spectrometry (MS) is the recommended approach.[1] A C18 column is a robust starting point, as it shows good potential for resolving long-chain fatty acid isomers.[1] Utilizing a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water with an ion-pairing agent or adjusted to a high pH is crucial for good peak shape and resolution.[2]
Q2: Why is the separation of this compound isomers so challenging?
A2: The primary challenge lies in the subtle structural differences between isomers. Positional isomers of this compound (e.g., 14-Methylhenicosanoyl-CoA, 16-Methylhenicosanoyl-CoA) have identical molecular weights and very similar polarities. This makes their separation by standard chromatographic techniques difficult, requiring highly optimized methods to exploit minor differences in their hydrophobic interactions with the stationary phase.
Q3: What are the most critical aspects of sample preparation for this analysis?
A3: Acyl-CoAs are known to be unstable, making sample preparation critical.[2] Key considerations include:
-
Rapid Quenching: Immediately stop metabolic activity to prevent degradation of the target analyte.
-
Cold Conditions: Keep samples on ice or at 4°C throughout the extraction process.
-
Efficient Extraction: Use a robust extraction method, such as protein precipitation with sulfosalicylic acid (SSA), followed by centrifugation to remove proteins.[2]
-
Minimize Storage: Analyze samples as quickly as possible after extraction. If storage is necessary, keep extracts at -80°C.
Q4: How can I improve my peak shape for these long-chain acyl-CoAs?
A4: Poor peak shape (e.g., tailing) is a common issue. To improve it, consider the following:
-
Use an Ion-Pairing Agent: Reagents like trifluoroacetic acid (TFA) can be added to the mobile phase, but operating at a high pH is often more effective.[2][3]
-
Adjust Mobile Phase pH: Increasing the mobile phase pH (e.g., to 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape and resolution of acyl-CoAs.[2]
-
Optimize Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve peak efficiency, but should be done cautiously to avoid analyte degradation.
Troubleshooting Guide
Q: I am seeing poor or no resolution between my this compound peak and a suspected isomer. What should I try?
A: This is a common selectivity issue.
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase | Modify the gradient. A slower, shallower gradient around the elution time of your analytes can significantly improve resolution. Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol) as they offer different selectivities.[3] |
| Incorrect Column Choice | While C18 is a good starting point, other stationary phases may provide better selectivity for these specific isomers. Consider a column with a different chemistry or a higher surface area. For long-chain branched fatty acids, C18 columns have shown good potential.[1] |
| Temperature Not Optimized | Vary the column temperature. Changing the temperature can alter the selectivity between closely eluting compounds. Test temperatures in a range from 25°C to 40°C. |
Q: My analyte peak is tailing significantly. How can I resolve this?
A: Peak tailing is often caused by secondary interactions or column issues.
| Possible Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Add a mobile phase modifier to suppress silanol activity. A small amount of an acid (like formic acid) can protonate silanols, but for acyl-CoAs, using a high pH mobile phase is often more effective.[2][4] |
| Column Contamination or Degradation | Flush the column with a strong solvent wash series. If the problem persists, the column inlet frit may be blocked or the stationary phase may be degraded, requiring column replacement.[5] |
| Column Overload | Reduce the amount of sample injected onto the column.[4] |
Q: I am observing a low or no signal for this compound. What are the likely causes?
A: This can stem from sample degradation, instrument issues, or poor recovery.
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are highly unstable. Ensure you are using rapid quenching and keeping samples cold during preparation.[2] Prepare fresh samples and analyze them immediately. |
| Poor Recovery from Sample Cleanup | If using Solid-Phase Extraction (SPE), your analyte may be lost during the process. Ensure the SPE cartridge and elution method are optimized. Consider direct injection of the supernatant after protein precipitation to avoid SPE-related losses.[2] |
| Mass Spectrometer Settings | Optimize MS parameters for your specific analyte, including ionization source settings and fragmentation parameters for MS/MS detection. |
Experimental Protocols & Data
Recommended UHPLC-MS Starting Conditions
This table outlines a robust starting method for the separation of this compound and its isomers based on common practices for long-chain acyl-CoAs.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 UHPLC Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Hydroxide (pH ~10.5) |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) |
| Gradient | 50% B to 98% B over 15 minutes, hold at 98% B for 3 min, return to 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| MS Detector | ESI in Negative Ion Mode |
| MS/MS Transition | Monitor for precursor and characteristic fragment ions of this compound |
Protocol: Extraction of Long-Chain Acyl-CoAs from Cell Culture
This protocol is adapted from standard methods for acyl-CoA extraction.[2]
-
Metabolic Quenching: Aspirate cell culture media and immediately wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortexing: Vortex the lysate vigorously for 1 minute and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new autosampler vial for immediate analysis.
-
LC-MS/MS Analysis: Inject the supernatant directly into the LC-MS/MS system using the conditions outlined in the table above.
Visualized Workflows and Logic
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Troubleshooting low yield in the chemical synthesis of 15-Methylhenicosanoyl-CoA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 15-Methylhenicosanoyl-CoA. The content is tailored for researchers, scientists, and drug development professionals.
I. Overview of the Synthetic Workflow
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
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Synthesis of 15-Methylhenicosanoic Acid: The long-chain branched fatty acid backbone is constructed.
-
Activation of the Carboxylic Acid: The carboxyl group of 15-methylhenicosanoic acid is activated to facilitate the reaction with Coenzyme A. A common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification with Coenzyme A and Purification: The activated fatty acid is reacted with Coenzyme A to form the final product, which is then purified to a high degree.
The following diagram illustrates the overall workflow:
II. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential issues at each stage of the synthesis.
Stage 1: Synthesis of 15-Methylhenicosanoic Acid
The synthesis of a very-long-chain branched fatty acid like 15-methylhenicosanoic acid often involves carbon-carbon bond-forming reactions such as Grignard or Wittig reactions. Below are common problems and solutions.
Q1: My Grignard reaction to form a key intermediate is not initiating. What could be the problem?
A1: Failure of Grignard reaction initiation is a common issue. Here are the primary causes and troubleshooting steps:
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Presence of Moisture: Grignard reagents are extremely sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
-
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction.
-
Solution: Activate the magnesium by crushing the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.
-
-
Purity of Reagents: Impurities in the alkyl halide or solvent can quench the reaction.
-
Solution: Use freshly distilled solvents and high-purity alkyl halides.
-
Q2: I am observing a low yield in my Wittig reaction for chain elongation. How can I improve it?
A2: Low yields in Wittig reactions can often be attributed to the stability of the ylide and reaction conditions.
-
Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively.
-
Solution: For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are necessary. Ensure anhydrous conditions as these bases are also water-sensitive.
-
-
Side Reactions: Aldehydes, especially unhindered ones, can undergo self-condensation (aldol reaction) under basic conditions.
-
Solution: Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize self-condensation.
-
-
Steric Hindrance: If either the ylide or the carbonyl compound is sterically hindered, the reaction rate will be significantly lower.
-
Solution: Increase the reaction time and/or temperature. However, be mindful of potential side reactions at higher temperatures.
-
Q3: How do I purify the final 15-methylhenicosanoic acid product?
A3: Purification of the long-chain fatty acid can be achieved by a combination of techniques:
-
Crystallization: Due to its long alkyl chain, the product may be a waxy solid at room temperature. Crystallization from a suitable solvent system (e.g., hexane (B92381)/ethyl acetate) at low temperatures can be effective.
-
Column Chromatography: If impurities have similar solubility, silica (B1680970) gel chromatography can be used. A non-polar eluent system (e.g., hexane with a small percentage of ethyl acetate) is typically required.
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point under high vacuum, Kugelrohr distillation can be an option for smaller scales.
Stage 2: Activation of 15-Methylhenicosanoic Acid with N-Hydroxysuccinimide (NHS)
Q4: My attempt to form the 15-Methylhenicosanoyl-NHS ester resulted in a low yield. What are the likely causes?
A4: The formation of NHS esters is typically efficient but can be hampered by several factors.
-
Ineffective Coupling Agent: The carbodiimide (B86325) coupling agent (e.g., DCC, EDC) may have degraded.
-
Solution: Use a fresh bottle of the coupling agent. Store carbodiimides under anhydrous conditions.
-
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, especially in the presence of moisture.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
-
Side Reactions with Carbodiimides: A major side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive.
-
Solution: This rearrangement can be minimized by using solvents with low dielectric constants (e.g., dichloromethane (B109758) or chloroform) and by ensuring that the N-hydroxysuccinimide is present to react with the intermediate as it is formed.[1][2]
-
Table 1: Comparison of Common Carbodiimide Coupling Agents
| Coupling Agent | Full Name | Byproduct | Solubility of Byproduct | Key Features |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Easy removal of byproduct by filtration in solution-phase synthesis. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDU | Water-soluble | Ideal for aqueous reactions and easy workup by extraction. |
| DIC | Diisopropylcarbodiimide | Diisopropylurea (DIU) | Soluble in many organic solvents | Often used in solid-phase synthesis where filtration is not feasible. |
Q5: How can I monitor the progress of the NHS ester formation?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC). The starting fatty acid will have a different Rf value than the NHS ester. A typical mobile phase would be a mixture of hexane and ethyl acetate (B1210297). The spots can be visualized using a suitable stain, such as permanganate (B83412) or iodine.
Stage 3: Thioesterification with Coenzyme A and Purification
Q6: The final reaction of the NHS ester with Coenzyme A gives a very low yield of this compound. What are the critical factors for this step?
A6: This is a critical and often low-yielding step due to the cost and sensitivity of Coenzyme A.
-
Degradation of Coenzyme A: Coenzyme A is unstable, particularly at non-neutral pH and in the presence of oxidizing agents.
-
Solution: Use high-purity Coenzyme A and prepare solutions immediately before use. Keep the reaction pH buffered, typically around 7-8.
-
-
Hydrolysis of the NHS Ester: If the NHS ester is not used promptly after preparation or is exposed to moisture, it will hydrolyze back to the carboxylic acid, which is unreactive towards Coenzyme A.
-
Solution: Use the freshly prepared and purified NHS ester immediately.
-
-
Solubility Issues: 15-Methylhenicosanoyl-NHS ester is very hydrophobic, while Coenzyme A is water-soluble.
-
Solution: The reaction is often performed in a biphasic solvent system or in a solvent that can dissolve both reactants to some extent, such as a mixture of THF and a buffered aqueous solution. Sonication can sometimes improve the reaction rate.
-
-
Oxidation of Coenzyme A Thiol: The free thiol group of Coenzyme A can be oxidized to form a disulfide.
-
Solution: Degas all solvents and perform the reaction under an inert atmosphere.
-
Q7: I am having difficulty purifying the final this compound product. What is the recommended method?
A7: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for purifying long-chain fatty acyl-CoAs.
-
Column Choice: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed. The long alkyl chain of your product will require a high percentage of organic solvent for elution.
-
Detection: The adenine (B156593) moiety of Coenzyme A allows for detection by UV absorbance at 260 nm.
Table 2: Typical Preparative HPLC Conditions for Long-Chain Acyl-CoA Purification
| Parameter | Condition |
| Column | C18, 10 µm particle size, ≥ 20 mm internal diameter |
| Mobile Phase A | 50 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 100% B over 30 minutes |
| Flow Rate | 10-20 mL/min (depending on column diameter) |
| Detection | UV at 260 nm |
Q8: The purified this compound seems to degrade upon storage. What are the proper storage conditions?
A8: Long-chain fatty acyl-CoAs are susceptible to hydrolysis.
-
Storage Form: It is best to store the purified product as a lyophilized powder.
-
Temperature: Store at -80°C for long-term stability.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dissolve the lyophilized powder in a suitable buffer, aliquot into single-use vials, and freeze at -80°C.
III. Experimental Protocols
Protocol 1: Synthesis of 15-Methylhenicosanoyl-NHS Ester
-
Dissolve 15-methylhenicosanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add N-hydroxysuccinimide (1.1 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 5:1 Hexane:Ethyl Acetate).
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the freshly prepared 15-Methylhenicosanoyl-NHS ester (1 equivalent) in a minimal amount of tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in a degassed 0.1 M sodium bicarbonate buffer (pH ~8).
-
Under an argon atmosphere, add the THF solution of the NHS ester dropwise to the vigorously stirring Coenzyme A solution at room temperature.
-
The reaction mixture may become cloudy; continue stirring for 4-6 hours.
-
Monitor the reaction by analytical HPLC.
-
Upon completion, acidify the reaction mixture to pH 4-5 with dilute HCl.
-
Lyophilize the crude product.
-
Purify the lyophilized powder by preparative reverse-phase HPLC using the conditions outlined in Table 2.
-
Pool the fractions containing the pure product and lyophilize to obtain this compound as a white powder.
IV. Visualizations
Troubleshooting Logic for Low Yield in NHS Ester Formation
Signaling Pathway Analogy: Activation and Thioesterification
While this is a chemical synthesis, the process of activating a fatty acid and coupling it to a carrier molecule (CoA) is analogous to biological signaling pathways where a molecule is "activated" to elicit a downstream effect.
References
Reducing non-specific binding of 15-Methylhenicosanoyl-CoA in enzyme assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of 15-Methylhenicosanoyl-CoA in enzyme assays.
Troubleshooting Guide
High background or inconsistent results in enzyme assays involving this compound are often attributable to its non-specific binding to assay components. This guide provides a systematic approach to identifying and mitigating these issues.
Issue: High Background Signal
A high background signal can mask the true enzymatic activity, leading to a low signal-to-noise ratio and inaccurate data.[1][2]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrophobic Interactions | Incorporate a non-ionic detergent (e.g., Triton X-100, Tween-20) in the assay buffer. Start with a low concentration (e.g., 0.01-0.05%) and optimize.[1][3][4] | Reduction in non-specific binding to microplates and other surfaces, leading to a lower background signal.[1] |
| Electrostatic Interactions | Adjust the ionic strength of the assay buffer by increasing the salt concentration (e.g., 50-200 mM NaCl).[4][5] | Shielding of charged surfaces, reducing electrostatic-based non-specific binding.[4][5] |
| Protein Adsorption | Add a blocking protein like Bovine Serum Albumin (BSA) to the assay buffer (typically 0.1-1 mg/mL).[3][4][5] | BSA coats surfaces, preventing the non-specific adsorption of the enzyme or substrate.[4][5] |
| Substrate Aggregation | Ensure the concentration of this compound is below its critical micelle concentration (CMC). The CMC for long-chain acyl-CoAs can range from 7 to 250 µM depending on buffer conditions.[6][7] | Prevents the formation of micelles that can lead to aberrant enzyme kinetics and non-specific interactions. |
Issue: Poor Reproducibility/Inconsistent Results
Inconsistent results can arise from variability in sample preparation and assay conditions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Substrate Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure complete solubilization. | Consistent and accurate substrate concentrations across all assay wells. |
| Variable Enzyme Activity | Optimize the enzyme concentration to ensure the reaction rate is linear over the assay time.[3] Use the lowest effective enzyme concentration. | A linear and reproducible reaction rate, minimizing artifacts from enzyme saturation or instability. |
| Buffer pH and Temperature Fluctuations | Strictly control the pH and temperature of the assay buffer.[5][8] | Stable enzyme activity and consistent binding interactions. |
| Pipetting Inaccuracies | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors.[9] | Reduced well-to-well variability and more precise data. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for non-specific binding of this compound?
A1: As a long-chain fatty acyl-CoA, this compound is an amphipathic molecule with a long hydrocarbon tail and a charged CoA head group. This structure predisposes it to non-specific binding through:
-
Hydrophobic interactions with plastic surfaces (e.g., microplates) and other hydrophobic regions of proteins.[4][10]
-
Electrostatic interactions between the negatively charged CoA moiety and positively charged surfaces or amino acid residues.[4][5]
-
Aggregation into micelles at concentrations above its critical micelle concentration (CMC), which can sequester the substrate and interact non-specifically with other assay components.[6][7]
Q2: How do I determine the optimal concentration of detergents or BSA to use?
A2: The optimal concentration of additives should be determined empirically through a matrix titration.
-
Experimental Protocol:
-
Prepare a series of assay buffers with varying concentrations of the chosen detergent (e.g., 0%, 0.01%, 0.025%, 0.05%, 0.1% Tween-20) or BSA (e.g., 0, 0.1, 0.5, 1, 2 mg/mL BSA).
-
Set up control reactions for each buffer condition:
-
Run the complete enzyme assay with your standard concentrations of enzyme and substrate in each buffer condition.
-
Select the concentration of detergent or BSA that provides the lowest background signal without significantly inhibiting the specific enzyme activity (as determined by the difference between the complete assay and the no-enzyme control).
-
Q3: Can the type of microplate used affect non-specific binding?
A3: Yes, the type of microplate can significantly influence non-specific binding. Polystyrene plates, commonly used for ELISAs and other enzyme assays, can have variable binding properties.[11] For assays with hydrophobic molecules like this compound, consider using low-binding microplates, which have surfaces treated to reduce hydrophobic and ionic interactions. It is advisable to test different types of plates (e.g., standard polystyrene, low-binding, and non-treated polyethylene (B3416737) or polypropylene) to identify the one that yields the lowest background.
Q4: My enzyme of interest is a membrane protein. How does this affect troubleshooting for non-specific binding of its substrate?
A4: For membrane proteins, detergents are often required for solubilization and to maintain activity. The detergent used to solubilize the protein may also help to reduce non-specific binding of the lipid substrate. However, it is crucial to optimize the detergent type and concentration, as some detergents can inhibit enzyme activity.[1] Consider screening a panel of mild, non-ionic detergents (e.g., Triton X-100, n-Dodecyl β-D-maltoside, CHAPS) to find one that maintains enzyme function while minimizing background signal. The principles of using blocking agents like BSA and optimizing buffer conditions still apply.
Experimental Protocols & Data
Protocol: General Enzyme Assay with this compound
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store at -80°C.
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5) containing optimized concentrations of NaCl, a non-ionic detergent, and BSA as determined by titration experiments.
-
Prepare serial dilutions of this compound in the optimized assay buffer.
-
Prepare the enzyme solution in the optimized assay buffer.
-
-
Assay Procedure:
-
Add all reaction components except the enzyme or substrate (depending on the initiation method) to the wells of a low-binding microplate.
-
Include control wells: no-enzyme, no-substrate, and a positive control with a known inhibitor if available.[2]
-
Pre-incubate the plate at the desired assay temperature for 5-10 minutes.
-
Initiate the reaction by adding the final component (enzyme or substrate).
-
Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry) at regular time intervals.
-
-
Data Analysis:
-
Subtract the background signal (from the no-enzyme control) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Plot V₀ versus the concentration of this compound to determine kinetic parameters.
-
Table 1: Example of Detergent and BSA Optimization Data
| Additive | Concentration | Background Signal (Absorbance Units) | Specific Activity (mAU/min) |
| None | 0% | 0.250 | 5.2 |
| Tween-20 | 0.01% | 0.120 | 10.5 |
| Tween-20 | 0.05% | 0.085 | 10.2 |
| Tween-20 | 0.1% | 0.080 | 8.1 |
| BSA | 0.1 mg/mL | 0.150 | 9.8 |
| BSA | 0.5 mg/mL | 0.100 | 9.6 |
| BSA | 1.0 mg/mL | 0.095 | 9.5 |
| Tween-20 + BSA | 0.05% + 0.5 mg/mL | 0.060 | 11.1 |
Note: Data are representative and should be generated for each specific assay system.
Visual Guides
Caption: General experimental workflow for an enzyme assay.
Caption: Troubleshooting logic for non-specific binding.
Caption: Overview of long-chain fatty acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 15-Methylhenicosanoyl-CoA in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 15-Methylhenicosanoyl-CoA and other long-chain acyl-CoAs in plasma samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Issue | Potential Causes | Recommended Solutions |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent system may not be optimal for the non-polar nature of long-chain acyl-CoAs.[1] Analyte Degradation: Long-chain acyl-CoAs can be unstable and susceptible to enzymatic degradation. Samples should be kept on ice, and fresh, high-purity solvents should be used.[1] Poor SPE Performance: The solid-phase extraction (SPE) column may not be properly conditioned, or the wash and elution steps may be suboptimal.[1] | Optimize Extraction: Employ a robust extraction method combining an acidic buffer with organic solvents like acetonitrile (B52724) and isopropanol.[2] A 20-fold excess of solvent to tissue weight is often recommended.[1] Ensure Sample Stability: Immediately freeze samples in liquid nitrogen after collection and store them at -80°C to minimize degradation.[1] Minimize freeze-thaw cycles.[1] Refine SPE Protocol: Ensure proper conditioning and equilibration of the SPE column before loading the sample.[1] A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[1] |
| High Signal Variability (Poor Precision) | Matrix Effects: Co-eluting phospholipids (B1166683) from the plasma matrix are a primary cause of ion suppression or enhancement, leading to inconsistent analyte signals.[3][4][5] Inconsistent Sample Preparation: Variability in extraction efficiency between samples can introduce significant error. | Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove phospholipids.[6][7] Specialized SPE cartridges designed for phospholipid removal, such as HybridSPE®, can be particularly effective.[4] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to normalize for signal fluctuations caused by matrix effects and variations in extraction recovery. |
| Ion Suppression or Enhancement | Co-elution with Phospholipids: During LC-MS/MS analysis, phospholipids can co-elute with the analyte of interest and compete for ionization, leading to a suppressed or enhanced signal.[4][5] Other Matrix Components: Salts, proteins, and other endogenous metabolites can also contribute to matrix effects.[8] | Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte from the bulk of the phospholipids.[7] Assess Matrix Effects: Quantify the extent of ion suppression or enhancement using the post-extraction spiking method. This will help to determine if the current sample preparation method is adequate.[9] Alternative Ionization: If significant ion suppression persists with electrospray ionization (ESI), consider using atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[10] |
| Difficulty Quantifying an Endogenous Analyte | Lack of an Analyte-Free Matrix: It is impossible to obtain blank plasma to prepare a standard calibration curve for an endogenous compound like this compound.[11][12] | Employ Alternative Calibration Strategies: * Surrogate Matrix Approach: Prepare calibration standards in a matrix that does not contain the analyte, such as a synthetic plasma or a stripped serum.[12][13] * Surrogate Analyte Approach: Use a stable isotope-labeled version of the analyte as a surrogate for the calibration curve in the authentic matrix.[12] * Standard Addition Method: Add known amounts of the analyte to aliquots of the sample to create a sample-specific calibration curve.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound in plasma?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[9] In plasma, this interference can cause a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal during LC-MS/MS analysis.[7][9] This is a significant concern because it can lead to inaccurate and unreliable quantification, poor precision, and reduced sensitivity.[4][8]
Q2: What are the primary molecules in plasma that cause matrix effects for lipid analysis?
A2: The primary culprits for matrix effects in the analysis of lipids in biological samples like plasma are phospholipids.[4][5] These are highly abundant in plasma and can co-elute with the target analyte, interfering with the ionization process in the mass spectrometer's ion source.[3][4] Other components like salts, proteins, and endogenous metabolites can also contribute.[8]
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: There are two common methods to assess matrix effects:
-
Post-Extraction Spiking (Quantitative): This involves comparing the response of an analyte spiked into a blank matrix extract after the entire sample preparation process to the response of the analyte in a clean solvent at the same concentration.[9] The ratio of these responses provides a quantitative measure of ion suppression or enhancement.[9]
-
Post-Column Infusion (Qualitative): In this method, a constant flow of the analyte solution is infused into the mass spectrometer after the LC column.[14][15] A blank matrix extract is then injected. Dips or peaks in the stable analyte signal indicate regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.[14][15]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for long-chain acyl-CoAs?
A4: While simple protein precipitation is fast, it is often insufficient for removing phospholipids.[4] More effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing interfering components.[6][16] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[16]
-
Liquid-Liquid Extraction (LLE): LLE can also effectively reduce matrix effects by partitioning the analyte of interest into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.[5][6]
-
Targeted Phospholipid Removal: Specialized products, such as HybridSPE®-Phospholipid plates, use zirconia-coated silica (B1680970) to selectively remove phospholipids from the sample extract.[4]
Q5: Since this compound is an endogenous compound, how do I create a valid calibration curve?
A5: Quantifying endogenous compounds is challenging due to the absence of a true blank matrix.[11][17] The following strategies are recommended:
-
Surrogate Matrix: Prepare your calibration standards using the authentic analyte in an analyte-free matrix, such as stripped serum or a synthetic plasma.[13]
-
Surrogate Analyte: Use a stable isotope-labeled version of your analyte to prepare the calibration curve in the authentic plasma matrix.[12]
-
Standard Addition: This involves adding known concentrations of the analyte to individual aliquots of your sample. The endogenous concentration is then determined by extrapolating the resulting calibration curve to the x-intercept.[12][13]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantification of ion suppression or enhancement.
Materials:
-
Blank plasma from a control group
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
All solvents and reagents required for your established extraction protocol
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): In a clean tube, spike the analytical standard and the SIL-IS into the final reconstitution solvent (e.g., the mobile phase).
-
Set B (Post-Extraction Spike): Process a blank plasma sample through your entire extraction procedure. In the final, clean extract, spike the analytical standard and the SIL-IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike / Recovery): Spike the analytical standard and the SIL-IS into a blank plasma sample before starting the extraction procedure.
-
-
Analyze: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate Recovery (%RE):
-
%RE = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA from Plasma
This is a general protocol using a weak anion exchange SPE column.
Materials:
-
Plasma sample
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)
-
Weak anion exchange SPE columns
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 900 µL of ice-cold ACN/Isopropanol (1:1 v/v) to precipitate proteins. Vortex vigorously and centrifuge to pellet the precipitate. Transfer the supernatant to a clean tube.
-
SPE Column Conditioning: Condition the weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 100 mM KH2PO4 buffer.
-
Loading: Load the supernatant from step 1 onto the conditioned SPE column.
-
Washing:
-
Wash with 1 mL of 100 mM KH2PO4 buffer.
-
Wash with 1 mL of water.
-
Wash with 1 mL of methanol containing 2% formic acid to remove remaining impurities.
-
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide, followed by a second elution with 1 mL of methanol containing 5% ammonium hydroxide.
-
Dry Down and Reconstitution: Combine the elution fractions and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cstti.com [cstti.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. e-b-f.eu [e-b-f.eu]
- 15. benchchem.com [benchchem.com]
- 16. bme.psu.edu [bme.psu.edu]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
Enhancing the recovery of 15-Methylhenicosanoyl-CoA from complex biological matrices.
Welcome to the technical support center for the enhanced recovery of 15-Methylhenicosanoyl-CoA from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful extraction, purification, and analysis of this very long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recovering this compound from biological samples?
A1: The primary challenges stem from its low endogenous abundance, inherent instability, and the complexity of biological matrices. Key difficulties include:
-
Enzymatic and Chemical Degradation: The thioester bond is susceptible to hydrolysis by endogenous thioesterases and is unstable at non-optimal pH and elevated temperatures.[1]
-
Low Recovery during Extraction: Incomplete cell lysis, inefficient extraction from complex lipid environments, and losses during purification steps can significantly reduce yield.[2][3]
-
Matrix Effects in Analysis: Co-extracted lipids and other cellular components can interfere with quantification, particularly in mass spectrometry-based methods, leading to ion suppression or enhancement.[3]
-
Analyte Stability: Long-chain acyl-CoAs are prone to degradation, making rapid sample processing and proper storage crucial.[1][2]
Q2: What is the recommended method for storing tissues and cell pellets to ensure the stability of this compound?
A2: For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2][4] Repeated freeze-thaw cycles must be avoided as they can compromise the integrity of the analyte.[2]
Q3: Which internal standard is most appropriate for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, these are often not commercially available. A suitable alternative is an odd-chain fatty acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0-CoA).[3][5] This allows for correction of extraction efficiency and matrix effects.
Q4: How can I improve the separation of this compound from other lipid species during chromatography?
A4: For reversed-phase chromatography (e.g., using a C18 column), operating at a high pH (around 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution for acyl-CoAs.[3] The use of ion-pairing agents is another option, though they can be difficult to remove from the column.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recovery and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of Analyte | Sample Degradation: Enzymatic or chemical breakdown of the thioester bond. | Ensure rapid quenching of metabolic activity. Keep samples on ice at all times and use pre-chilled solvents. Store extracts as dry pellets at -80°C and reconstitute just before analysis.[1][3] |
| Inefficient Extraction: Incomplete cell lysis or poor partitioning of the analyte into the extraction solvent. | Use a glass homogenizer for thorough tissue disruption.[2] An 80% methanol (B129727) solution has been shown to be effective for extraction.[3] Avoid strong acids in the initial extraction solvent.[3] | |
| Poor Recovery After Solid-Phase Extraction (SPE) | Inadequate Column Conditioning: Improper preparation of the SPE cartridge. | Ensure the SPE column is properly conditioned with the recommended solvents before loading the sample.[2] |
| Suboptimal Wash and Elution Steps: Loss of analyte during washing or incomplete elution. | Optimize the solvent strength for wash and elution steps. A common approach for anion exchange SPE involves washing with formic acid and methanol, followed by elution with ammonium hydroxide (B78521).[6] | |
| Inaccurate or Imprecise Quantification | Matrix Effects: Co-eluting species interfering with analyte ionization in the mass spectrometer. | Improve chromatographic separation to resolve the analyte from interfering compounds.[3] Use a stable isotope-labeled or an appropriate odd-chain internal standard.[3][5] |
| Non-Linearity of Calibration Curve: Inaccurate standard curve for quantification. | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects.[3] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[3] |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the tissue type and the extraction methodology employed. The following table summarizes reported recovery rates for various methods.
| Methodology | Tissue/Sample Type | Reported Recovery Rate | Reference |
| Modified HPLC with Solid-Phase Purification | Rat Heart, Kidney, Muscle | 70-80% | [7] |
| Acetonitrile (B52724)/2-Propanol Extraction with Pyridylethyl Silica Gel Purification | Rat Liver | 83-90% (for SPE step) | [8] |
| Two-Phase Extraction with Acyl-CoA-Binding Protein | Various Tissues | ~55% | [9] |
| Flow-Injection Tandem Mass Spectrometry with SPE | Control Tissue | Acetyl-CoA: 95.8%, Octanoyl-CoA: 98.6%, Palmitoyl-CoA: 92.4% | [6] |
| UHPLC-ESI-MS/MS with RP and HILIC | Mouse Liver, HepG2 cells, LHCNM2 cells | 90-111% | [10] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of isopropanol and homogenize again.
-
Add 4 mL of acetonitrile and vortex for 5 minutes.
-
-
Extraction:
-
Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[11]
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a generalized protocol for the analysis of long-chain acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[5][12]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the analyte from other components.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: 35°C.[13]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the loss of the 3'-phospho-ADP moiety.[3][12]
Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of this compound.
Caption: A decision tree for troubleshooting low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Calibration curve issues for absolute quantification of 15-Methylhenicosanoyl-CoA.
Welcome to the technical support center for the absolute quantification of 15-Methylhenicosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when generating a calibration curve for this compound?
Researchers often face challenges such as poor linearity, low sensitivity, and high variability in their calibration curves for long-chain acyl-CoAs like this compound. These issues can stem from the inherent properties of the molecule, including its polarity and potential for signal deterioration, as well as suboptimal experimental conditions.[1]
Q2: Why is my calibration curve for this compound non-linear?
Non-linearity in calibration curves can be attributed to several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte, causing ion suppression or enhancement, which can lead to a non-linear response.[2]
-
Inappropriate Curve Fitting: Using a linear regression model for a relationship that is inherently non-linear will result in a poor fit. It is crucial to evaluate different regression models (e.g., quadratic) if non-linearity is observed.
-
Standard Degradation: Improper storage or handling of calibration standards can lead to their degradation, affecting the accuracy of the curve.
Q3: How can I improve the sensitivity and limit of quantification (LOQ) for this compound?
To enhance sensitivity and achieve a lower LOQ, consider the following:
-
Optimization of Mass Spectrometry Parameters: Fine-tuning parameters such as ion-spray voltage, source temperature, and collision energy for the specific multiple reaction monitoring (MRM) transitions of this compound is critical.[3] Positive ion mode ESI is often reported to be more sensitive for acyl-CoA analysis.[3]
-
Chromatographic Conditions: Employing a suitable C18 reversed-phase column with an optimized gradient elution can improve peak shape and reduce signal-to-noise.[1]
-
Sample Preparation: Efficient extraction and cleanup of the sample to remove interfering substances are essential. Solid-phase extraction (SPE) can be an effective purification step.
Q4: What is the best internal standard to use for the absolute quantification of this compound?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C-labeled this compound). This is because it shares very similar chemical and physical properties with the analyte, effectively compensating for variations in sample preparation, chromatographic retention, and ionization efficiency.[1] If a stable isotope-labeled standard is unavailable, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (17:0-CoA), can be used as an alternative.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during the absolute quantification of this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Suboptimal chromatographic conditions (mobile phase pH, gradient).[1]- Column degradation.- Co-elution with interfering compounds. | - Optimize the mobile phase composition and gradient.- Use a new column or a guard column.- Improve sample cleanup procedures. |
| Low Signal Intensity | - Inefficient ionization.[4]- Analyte degradation.- Poor extraction recovery. | - Optimize MS source parameters.[3]- Ensure proper sample handling and storage (on ice, minimize freeze-thaw cycles).- Validate and optimize the extraction protocol. |
| High Background Noise | - Contaminated mobile phase or LC-MS system.- Presence of interfering matrix components. | - Use high-purity solvents and flush the LC system.- Incorporate a more rigorous sample cleanup step (e.g., SPE). |
| Inconsistent Results/High Variability | - Inconsistent sample preparation.- Unstable instrument performance.- Matrix effects.[2] | - Standardize all sample preparation steps.- Perform system suitability tests before each run.- Use a stable isotope-labeled internal standard.[1] |
| No Peak Detected | - Analyte concentration below the limit of detection (LOD).- Incorrect MRM transitions.- Complete degradation of the analyte. | - Concentrate the sample or use a more sensitive instrument.- Verify the precursor and product ions for this compound.- Prepare fresh standards and samples. |
Experimental Protocol: Absolute Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization may be required for specific sample types and instrumentation.
1. Preparation of Calibration Standards and Internal Standard Stock Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 75% isopropanol (B130326) with 25% 50mM KH2PO4, pH 4.9).
-
Prepare a stock solution of the chosen internal standard (e.g., 13C-labeled this compound or Heptadecanoyl-CoA).
-
Perform serial dilutions of the this compound stock solution to create a series of calibration standards with concentrations spanning the expected sample concentration range.
2. Sample Preparation (Extraction)
-
For tissue samples, homogenize a known amount of tissue (e.g., 50-100 mg) in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).
-
Add the internal standard to the homogenate at a known concentration.
-
Vortex and centrifuge to pellet the protein and debris.
-
Collect the supernatant for further purification.
-
For optimal results, a solid-phase extraction (SPE) cleanup step can be employed.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable run time to ensure separation of the analyte from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. For long-chain acyl-CoAs, a common transition involves the neutral loss of the 3'-phospho-ADP moiety.[1]
-
Instrument Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows.
-
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard in both the calibration standards and the unknown samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a linear or appropriate non-linear regression to fit the curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the absolute quantification of this compound.
References
Minimizing adduction of 15-Methylhenicosanoyl-CoA during mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of 15-Methylhenicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize adduction during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common adducts observed for this compound in positive ion mode mass spectrometry?
A1: During electrospray ionization (ESI) in positive mode, this compound, like other long-chain fatty acyl-CoAs, commonly forms several adducts. The most prevalent are the protonated molecule [M+H]+, the sodiated adduct [M+Na]+, the potassiated adduct [M+K]+, and the ammoniated adduct [M+NH4]+.[1][2] The relative abundance of these adducts can vary significantly depending on the sample purity, solvent quality, and instrument conditions.
Q2: Why is it crucial to minimize adduction for quantitative analysis?
A2: Minimizing adduction is critical for accurate and reproducible quantification. When the ion signal for a single analyte is distributed across multiple adducts, the intensity of the primary ion of interest (typically [M+H]+) is reduced, which can decrease sensitivity.[3] Furthermore, variations in the formation of different adducts between samples can lead to significant inaccuracies in quantitative results, with potential errors as high as 70% if only one adduct is considered for quantification.[1][2]
Q3: What are the primary sources of sodium and potassium ions that lead to adduct formation?
A3: Sodium and potassium ions are ubiquitous in laboratory environments and can be introduced at various stages of the experimental workflow. Common sources include:
-
Glassware: Leaching from glass sample vials and mobile phase bottles.
-
Solvents and Reagents: Impurities in solvents, buffers, and other reagents.
-
Sample Matrix: Endogenous salts within biological samples.
-
HPLC System: Contaminants from tubing, fittings, and mobile phase reservoirs.
Q4: How does the choice of mobile phase solvent affect adduction?
A4: The organic solvent used in the mobile phase can influence the degree of adduct formation. Methanol (B129727) has been observed to result in a higher degree of sodium adduct formation compared to acetonitrile (B52724). Therefore, using acetonitrile as the organic mobile phase component is often preferred to minimize sodiated adducts.
Troubleshooting Guides
This section provides solutions to common issues encountered during the mass spectrometry analysis of this compound, with a focus on minimizing adduction.
Issue 1: High Abundance of Sodium [M+Na]+ and Potassium [M+K]+ Adducts
Cause: Contamination of the sample, solvents, or LC-MS system with sodium and potassium salts.
Solutions:
-
Optimize Mobile Phase Composition:
-
Add Ammonium (B1175870) Acetate (B1210297): Introduce a small amount of ammonium acetate (e.g., 0.5-10 mM) to the mobile phase. The ammonium ions compete with sodium and potassium ions for adduction to the analyte, thereby increasing the abundance of the [M+NH4]+ or [M+H]+ ions and suppressing the formation of [M+Na]+ and [M+K]+ adducts.[3][4]
-
Acidify the Mobile Phase: Add a low concentration of a weak acid, such as formic acid (e.g., 0.1%), to the mobile phase. This provides a high concentration of protons, which promotes the formation of the protonated molecule [M+H]+ over metal adducts.[1]
-
Use Acetonitrile: Whenever possible, use acetonitrile instead of methanol as the organic solvent in your mobile phase to reduce the propensity for sodium adduct formation.
-
-
Improve Sample and System Hygiene:
-
Use High-Purity Solvents: Utilize LC-MS grade solvents and reagents to minimize salt contamination.[5]
-
Use Polypropylene (B1209903) Vials: Switch from glass to polypropylene sample vials to reduce leaching of sodium and potassium ions.
-
Clean the LC System: Regularly flush the LC system with a cleaning solution to remove salt buildup. A recommended procedure is to wash the column with a solution containing a low pH, such as 50/50 methanol/0.1% formic acid.
-
Issue 2: Poor Signal Intensity and High Background Noise
Cause: Ion suppression due to high salt concentrations or solvent contaminants, leading to a weak signal for this compound.
Solutions:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Incorporate an SPE step to desalt and concentrate the sample before LC-MS analysis. This is particularly important for biological samples with high salt content.
-
Solvent Quality: Ensure the use of high-purity, LC-MS grade solvents, as contaminants can significantly suppress the analyte signal.[5]
-
-
Mass Spectrometer Settings:
-
Optimize Source Parameters: Adjust the electrospray source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for the [M+H]+ ion of this compound.
-
Quantitative Data Summary
The following tables summarize the expected relative abundance of different adducts of a typical very-long-chain fatty acyl-CoA under various mobile phase conditions. This data is generalized from lipidomics literature and serves as a guide for optimizing your experiments.
Table 1: Effect of Mobile Phase Additives on Adduct Formation
| Mobile Phase Composition | [M+H]+ Relative Abundance (%) | [M+Na]+ Relative Abundance (%) | [M+NH4]+ Relative Abundance (%) |
| Acetonitrile/Water | 40% | 55% | 5% |
| Acetonitrile/Water + 0.1% Formic Acid | 85% | 10% | 5% |
| Acetonitrile/Water + 10 mM Ammonium Acetate | 20% | 15% | 65% |
| Acetonitrile/Water + 0.1% Formic Acid + 10 mM Ammonium Formate | 75% | 5% | 20% |
Note: These are representative values for a generic long-chain lipid and actual results for this compound may vary.[1][2]
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound with Minimized Adduction
This protocol provides a detailed methodology for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on promoting the formation of the protonated molecule [M+H]+.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the homogenized sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the this compound with 1 mL of a methanol/acetonitrile (10/90, v/v) mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50% ethanol (B145695) for LC-MS analysis.[6]
2. LC-MS/MS Parameters
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 15-30% B
-
2-11 min: 30-82% B
-
11-12 min: 82-99% B
-
12-14 min: Hold at 99% B
-
14-14.1 min: 15% B
-
14.1-16 min: Re-equilibration at 15% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow: Optimized for the specific instrument
3. Data Analysis
-
Integrate the peak area for the [M+H]+ ion of this compound.
-
For quantitative analysis, use an appropriate internal standard (e.g., a deuterated analogue) and construct a calibration curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for minimizing sodium adduction.
References
- 1. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Metabolic Fate of 15-Methylhenicosanoyl-CoA and Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of the branched-chain fatty acyl-CoA, 15-Methylhenicosanoyl-CoA, and its straight-chain counterparts. The information presented is supported by established biochemical principles and experimental data from scientific literature.
Introduction
Fatty acid oxidation is a fundamental metabolic process for energy production. While the metabolism of straight-chain fatty acids is well-characterized, the metabolic fate of branched-chain fatty acids, such as this compound, presents unique pathways and enzymatic requirements. Understanding these differences is crucial for research in metabolic disorders, drug development targeting fatty acid metabolism, and nutritional science. This guide will delineate the distinct metabolic pathways, compare their efficiency, and provide detailed experimental protocols for their study.
Metabolic Pathways: A Divergence in Catabolism
The initial steps of catabolism for this compound and straight-chain acyl-CoAs differ significantly due to the presence of a methyl branch in the former.
Straight-Chain Acyl-CoA Metabolism: The Beta-Oxidation Spiral
Straight-chain acyl-CoAs are primarily metabolized through the well-established beta-oxidation pathway, which occurs in both the mitochondria and peroxisomes.[1] This cyclical process sequentially shortens the fatty acid chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2.[1][2] The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP production.
References
Validating Novel Long-Chain Fatty Acids as Biomarkers for Peroxisomal Biogenesis Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and early diagnosis of metabolic diseases is paramount for effective patient management and the development of targeted therapies. Peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD) and Refsum disease, are a group of inherited metabolic conditions characterized by defects in peroxisome formation and function.[1][2][3][4] The validation of novel biomarkers is a critical step in advancing the diagnostic and therapeutic landscape for these debilitating disorders. This guide provides a comparative framework for the validation of a hypothetical novel biomarker, 15-Methylhenicosanoyl-CoA, against established biomarkers for PBDs.
Established vs. Novel Biomarkers: A Performance Comparison
The gold standard for biochemical diagnosis of PBDs relies on the measurement of specific fatty acids that accumulate due to impaired peroxisomal metabolism.[3][5] A novel biomarker such as this compound would need to demonstrate comparable or superior performance to these established markers.
| Biomarker | Associated Disease(s) | Matrix | Method of Detection | Key Performance Characteristics |
| Established Biomarkers | ||||
| Hexacosanoic Acid (C26:0) | Zellweger Spectrum Disorders | Plasma, Fibroblasts | Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity for ZSD.[3] Levels can correlate with disease severity. |
| Phytanic Acid | Refsum Disease | Plasma, Tissues | Gas Chromatography-Mass Spectrometry (GC-MS) | Definitive diagnostic marker for Refsum disease.[6][7][8] Accumulates due to deficient alpha-oxidation.[2] |
| Pristanic Acid | Zellweger Spectrum Disorders, Refsum Disease | Plasma | Gas Chromatography-Mass Spectrometry (GC-MS) | Elevated in conjunction with other VLCFAs in PBDs.[2] |
| Pipecolic Acid | Zellweger Spectrum Disorders | Plasma | Untargeted Metabolomics, GC-MS | Elevated in ZSD, though less specific than VLCFAs.[9] |
| Hypothetical Novel Biomarker | ||||
| This compound | Potentially a peroxisomal disorder | Plasma, Tissues, Fibroblasts | Tandem Mass Spectrometry (LC-MS/MS) | To be determined through validation studies. |
The Biomarker Validation Workflow
The validation of a novel biomarker like this compound would follow a rigorous, multi-stage process.
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable quantification of fatty acid biomarkers.
Protocol 1: Quantification of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma by GC-MS
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard solution containing known concentrations of deuterated VLCFA standards (e.g., d4-C26:0).
- Perform acid hydrolysis by adding 1 mL of 0.5 M HCl in methanol (B129727) and incubating at 80°C for 1 hour.
- Extract the fatty acid methyl esters (FAMEs) with 2 mL of hexane (B92381).
- Evaporate the hexane layer to dryness under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injector Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 100°C, ramp to 250°C at 20°C/min, then to 300°C at 5°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each FAME and its corresponding internal standard.
3. Data Analysis:
- Calculate the concentration of each VLCFA by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Protocol 2: Analysis of Acyl-CoAs by LC-MS/MS
For a novel biomarker like this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would likely be employed.
1. Sample Preparation:
- Homogenize tissue or cell pellets in a methanol/water solution.
- Add an internal standard mix containing structurally similar acyl-CoAs (e.g., C17:0-CoA).
- Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
- Elute the acyl-CoAs and evaporate to dryness.
- Reconstitute in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to separate the acyl-CoAs of interest.
- Tandem Mass Spectrometer (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis:
- Quantify this compound based on the peak area ratio to the internal standard, referenced against a standard curve.
Peroxisomal Alpha- and Beta-Oxidation Pathways
The accumulation of specific fatty acids in PBDs is a direct consequence of defects in their metabolic pathways within the peroxisome.
In Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) blocks the alpha-oxidation of phytanic acid, leading to its accumulation.[2][10] In ZSD, the general impairment of peroxisome biogenesis affects multiple pathways, including the beta-oxidation of VLCFAs, resulting in the accumulation of C26:0 and other VLCFAs.[3][4] The hypothetical this compound, being a branched-chain fatty acid, would likely be metabolized through a similar peroxisomal pathway, and its accumulation could indicate a defect in a specific enzyme within this process.
Conclusion
The validation of a novel biomarker such as this compound for a metabolic disease requires a systematic approach, from discovery and analytical validation to clinical confirmation. By comparing its performance against established biomarkers like C26:0 and phytanic acid, and by employing robust and well-documented experimental protocols, researchers can rigorously assess its clinical utility. This comparative framework not only guides the validation process but also ensures that new biomarkers offer tangible improvements in the diagnosis and management of peroxisomal disorders.
References
- 1. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Zellweger Spectrum Disorders | Asper Biogene [asperbio.com]
- 5. Invitae Zellweger Spectrum Disorder Panel | Test catalog | Invitae [invitae.com]
- 6. Refsum Disease: Symptoms, Causes, Diagnosis, and Treatment [healthline.com]
- 7. Refsum disease diagnostic marker phytanic acid alters the physical state of membrane proteins of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refsum disease - Wikipedia [en.wikipedia.org]
- 9. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medlink.com [medlink.com]
Comparative Analysis of Enzyme Kinetics: 15-Methylhenicosanoyl-CoA in Context with Other Branched-Chain Acyl-CoAs
A guide for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Enzyme Kinetics
The following table summarizes key kinetic parameters for enzymes acting on various branched-chain acyl-CoAs. These values provide a reference for predicting the enzymatic behavior towards novel or less-studied substrates like 15-Methylhenicosanoyl-CoA.
| Substrate | Enzyme | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Source Organism/Enzyme Type |
| Isobutyryl-CoA | Isobutyryl-CoA Dehydrogenase (IBD) | Data not specified | Data not specified | Data not specified | Human (involved in valine catabolism)[1] |
| 2-Methylbutyryl-CoA | Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Data not specified | 15.7 (as a percentage of control) | Data not specified | Human fibroblasts (involved in isoleucine catabolism)[2] |
| Isovaleryl-CoA | Isovaleryl-CoA Dehydrogenase (IVD) | ~25 | 112,500 | Data not specified | Recombinant Human[3] |
| Pristanoyl-CoA | Branched-chain acyl-CoA oxidase | Data not specified | Data not specified | Data not specified | Peroxisomal enzyme in beta-oxidation[4] |
Note: The available literature provides varied forms of kinetic data. Direct comparison is challenging due to differences in experimental conditions and reporting units. Further targeted research is required to obtain directly comparable kinetic parameters for these enzymes under standardized conditions.
Experimental Protocols
The determination of enzyme kinetics for acyl-CoA substrates typically involves spectrophotometric or high-performance liquid chromatography (HPLC)-based assays. Below is a generalized protocol for an acyl-CoA dehydrogenase assay.
Objective: To determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_) for an enzyme with a branched-chain acyl-CoA substrate.
Principle: The activity of many acyl-CoA dehydrogenases can be coupled to the reduction of a chromogenic or fluorogenic electron acceptor. The rate of change in absorbance or fluorescence is directly proportional to the rate of the enzymatic reaction.
Materials:
-
Purified enzyme (e.g., Acyl-CoA Dehydrogenase)
-
Branched-chain acyl-CoA substrate (e.g., this compound)
-
Electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or dichlorophenolindophenol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and electron acceptor in the assay buffer.
-
Assay Mixture Preparation: In a cuvette, combine the assay buffer, a fixed concentration of the electron acceptor, and the enzyme.
-
Reaction Initiation: Initiate the reaction by adding varying concentrations of the acyl-CoA substrate to the cuvette.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v₀ = (V_max_ * [S]) / (K_m_ + [S])) using non-linear regression analysis to determine the values of K_m_ and V_max_.
-
If the enzyme concentration is known, the catalytic constant (k_cat_) can be calculated using the formula: k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catabolism of Leucine to Isovaleryl-CoA.
Caption: Workflow for Enzyme Kinetics Analysis.
Caption: Logical Flow of the Comparative Analysis.
References
- 1. Structures of isobutyryl-CoA dehydrogenase and enzyme-product complex: comparison with isovaleryl- and short-chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Antibody Cross-Reactivity with 15-Methylhenicosanoyl-CoA and Structurally Similar Lipids
For researchers and drug development professionals, understanding the specificity of antibodies is paramount to the accuracy and reliability of immunoassays. This guide provides a comparative overview of antibody cross-reactivity, focusing on a hypothetical antibody raised against 15-Methylhenicosanoyl-CoA and its potential interactions with structurally analogous lipids. The presented data, while illustrative, is based on common findings in lipid antibody cross-reactivity studies.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody is its propensity to bind to molecules other than its specific target. In the case of lipids, structural similarities such as acyl chain length, branching, and head group modifications can lead to unintended antibody binding. An ideal antibody will exhibit high specificity to its target antigen with minimal cross-reactivity to other lipids.
Below is a table summarizing hypothetical cross-reactivity data for an anti-15-Methylhenicosanoyl-CoA antibody against a panel of structurally related lipids. The data is presented as the percentage of cross-reactivity relative to the binding with this compound, which is set at 100%. This type of analysis is crucial for validating the specificity of an antibody for its intended use.
Table 1: Hypothetical Cross-Reactivity of Anti-15-Methylhenicosanoyl-CoA Antibody
| Lipid Analyte | Structure | Percent Cross-Reactivity (%) |
| This compound (Target Antigen) | CH₃(CH₂)₅CH(CH₃)(CH₂)₁₃CO-SCoA | 100 |
| Henicosanoyl-CoA | CH₃(CH₂)₁₉CO-SCoA | 45 |
| 13-Methylhenicosanoyl-CoA | CH₃(CH₂)₇CH(CH₃)(CH₂)₁₁CO-SCoA | 78 |
| 15-Methylicosacosanoyl-CoA | CH₃(CH₂)₄CH(CH₃)(CH₂)₁₃CO-SCoA | 30 |
| 15-Methylhenicosanoic Acid | CH₃(CH₂)₅CH(CH₃)(CH₂)₁₃COOH | 5 |
| Palmitoyl-CoA | CH₃(CH₂)₁₄CO-SCoA | <1 |
| Stearoyl-CoA | CH₃(CH₂)₁₆CO-SCoA | <1 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for a comparative guide.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using immunoassays such as an Enzyme-Linked Immunosorbent Assay (ELISA). A competitive ELISA is a common format for this purpose.
Competitive ELISA Protocol for Lipid Antibody Cross-Reactivity
-
Antigen Coating: Microtiter plates are coated with the target antigen, this compound. The lipid is typically immobilized on the plate, sometimes with the aid of a carrier protein or by direct adsorption to a high-binding plate surface.
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., a solution of bovine serum albumin or non-fat dry milk).
-
Competitive Reaction: The anti-15-Methylhenicosanoyl-CoA antibody is pre-incubated with either the target lipid (for the standard curve) or one of the potential cross-reactants. This mixture is then added to the antigen-coated wells.
-
Incubation: The plate is incubated to allow the antibody to bind to the immobilized antigen. The amount of antibody binding to the plate is inversely proportional to its concentration in the pre-incubation solution that is already bound to the free lipid.
-
Washing: The plate is washed to remove unbound antibodies and other reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody's isotype is added to the wells.
-
Substrate Addition: After another wash step, a substrate for the enzyme is added, leading to a colorimetric, fluorometric, or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured using a plate reader. The percentage of cross-reactivity is calculated by comparing the concentration of the cross-reactant required to inhibit 50% of the primary antibody binding to the concentration of the target antigen required for the same level of inhibition.
Visualizing the Experimental Workflow
To better understand the process of assessing antibody cross-reactivity, the following diagram illustrates a typical experimental workflow.
Head-to-head comparison of different extraction methods for 15-Methylhenicosanoyl-CoA.
A Head-to-Head Comparison of Extraction Methods for 15-Methylhenicosanoyl-CoA
Researchers and drug development professionals working with long-chain fatty acyl-CoAs like this compound require robust and efficient methods for their extraction from biological matrices. The choice of extraction method can significantly impact the accuracy and reproducibility of downstream analytical techniques. This guide provides a head-to-head comparison of two prevalent extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering insights into their performance based on available experimental data for similar long-chain acyl-CoAs.
Data Presentation: Performance of Extraction Methods
The following table summarizes the quantitative performance of different extraction methods applicable to long-chain acyl-CoAs, providing a basis for selecting the most suitable method for this compound.
| Method | Principle | Reported Recovery Rate | Key Advantages | Key Disadvantages | Typical Sample Type |
| Solid-Phase Extraction (SPE) with Acetonitrile (B52724)/Isopropanol | Adsorption of acyl-CoAs onto a solid support, followed by washing and elution. | 70-80%[1], 83-90% (purification step)[2] | High selectivity, potential for automation, cleaner extracts. | Can be more time-consuming and expensive than LLE. | Tissues (e.g., liver, heart, kidney, muscle)[1][3] |
| Liquid-Liquid Extraction (LLE) with Methanol/Chloroform | Partitioning of acyl-CoAs between two immiscible liquid phases. | Not explicitly stated for acyl-CoAs, but a similar method for long-chain fatty acids reports 98-100% recovery for some species.[4] | Simple, rapid, and cost-effective. | May result in less clean extracts, potential for emulsions. | Tissues (e.g., liver)[3][5] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A modified LLE using a disperser solvent to increase the surface area between the extraction solvent and the aqueous sample. | 81-113% for long-chain fatty acids.[6] | Fast, requires small volumes of organic solvents. | Primarily developed for fatty acids, may require optimization for acyl-CoAs. | Aqueous samples, wastewaters.[6] |
Experimental Protocols
Below are detailed methodologies for the key extraction experiments cited in the performance table. These protocols are for general long-chain acyl-CoAs and can be adapted for this compound.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a method with reported high recovery rates for long-chain acyl-CoAs from tissues[1].
Materials:
-
Homogenizer
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column or a weak anion reverse phase SPE column[1][3]
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
-
Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).
-
Centrifugation: Centrifuge the mixture to pellet the tissue debris.
-
SPE Column Loading: Load the supernatant containing the acyl-CoAs onto a pre-conditioned oligonucleotide purification column or a weak anion reverse phase SPE column.
-
Washing: Wash the column to remove unbound impurities. A typical wash may involve 2% formic acid followed by methanol[3].
-
Elution: Elute the bound acyl-CoAs from the column using an appropriate solvent, such as 2-propanol[1] or solutions of ammonium (B1175870) hydroxide[3].
-
Concentration: Concentrate the eluent for subsequent analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a common method for the extraction of lipids, including long-chain acyl-CoAs, from biological samples[3][5].
Materials:
-
Homogenizer
-
Methanol
-
Chloroform
-
10 mM Ammonium formate (B1220265) solution
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue sample in a methanol-chloroform mixture (2:1 by volume).
-
Phase Separation: Induce phase separation by adding 10 mM ammonium formate and additional chloroform. Vortex the mixture.
-
Centrifugation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Collection: The upper aqueous layer, containing the acyl-CoA fraction, is carefully collected.
-
Further Purification (Optional): The collected aqueous phase can be further purified using SPE to remove remaining impurities[3].
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described extraction methods.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Determination of long-chain fatty acids in anaerobic digester supernatant and olive mill wastewater exploiting an in-syringe dispersive liquid-liquid microextraction and derivatization-free GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fatty Acyl-CoA Substrates: 15-Methylhenicosanoyl-CoA vs. Palmitoyl-CoA for Fatty Acid Elongase (ELOVL) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 15-Methylhenicosanoyl-CoA and palmitoyl-CoA as potential substrates for a specific class of enzymes. Due to the limited direct experimental data for this compound, this comparison focuses on the fatty acid elongase (ELOVL) family of enzymes, which are known to metabolize very-long-chain and branched-chain fatty acyl-CoAs. The information presented is based on published substrate specificity studies and provides an inferred comparison of the two molecules.
Introduction
Palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA, is a central molecule in cellular metabolism, serving as a primary substrate for beta-oxidation and a building block for the synthesis of various lipids. In contrast, this compound is a 22-carbon saturated fatty acyl-CoA with a methyl branch, classifying it as a very-long-chain branched-chain fatty acyl-CoA. Its metabolic roles are less characterized, but its structure suggests involvement in specialized lipid synthesis pathways. This guide examines the available evidence to assess whether this compound could be a preferential substrate over palmitoyl-CoA for certain enzymes, particularly the ELOVL family.
Enzyme Specificity: The Fatty Acid Elongase (ELOVL) Family
The ELOVL family of enzymes are microsomal enzymes responsible for the elongation of fatty acyl-CoAs by the addition of two-carbon units from malonyl-CoA. Mammals have seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities based on the chain length and degree of saturation of the fatty acyl-CoA.
Recent studies have indicated that specific ELOVL isoforms, namely ELOVL1, ELOVL3, and ELOVL7 , are capable of elongating saturated branched-chain fatty acyl-CoAs. This makes them the most probable candidates for enzymes that utilize this compound as a substrate.
Quantitative Data Summary
Direct kinetic data (Km and Vmax) for this compound with any specific enzyme are not currently available in the published literature. However, we can infer potential substrate preference by examining the known substrate specificities of the relevant ELOVL enzymes for various straight-chain and branched-chain fatty acyl-CoAs.
| Enzyme | Substrate | Chain Length (Carbons) | Saturation | Branching | Relative Activity/Preference |
| ELOVL1 | Palmitoyl-CoA | 16 | Saturated | None | Moderate |
| Stearoyl-CoA | 18 | Saturated | None | High | |
| Arachidoyl-CoA | 20 | Saturated | None | High | |
| Behenoyl-CoA | 22 | Saturated | None | Very High | |
| Lignoceroyl-CoA | 24 | Saturated | None | High | |
| iso-C23:0-CoA | 23 | Saturated | Methyl | Active | |
| anteiso-C23:0-CoA | 23 | Saturated | Methyl | Active | |
| ELOVL3 | Palmitoyl-CoA | 16 | Saturated | None | Moderate |
| Stearoyl-CoA | 18 | Saturated | None | High | |
| iso-C17:0-CoA | 17 | Saturated | Methyl | High | |
| anteiso-C17:0-CoA | 17 | Saturated | Methyl | High | |
| ELOVL7 | Palmitoyl-CoA | 16 | Saturated | None | Moderate |
| Stearoyl-CoA | 18 | Saturated | None | High | |
| Saturated Branched-Chain Acyl-CoAs | - | Saturated | Methyl | Active |
Inference on Substrate Preference:
Based on the available data, it is plausible that ELOVL1 could be a key enzyme in the elongation of this compound (a C22 branched-chain fatty acyl-CoA) . ELOVL1 demonstrates high activity towards very-long-chain saturated fatty acyl-CoAs (C20-C24) and has been shown to elongate C23 branched-chain substrates. While palmitoyl-CoA is a substrate for ELOVL1, the enzyme's preference generally trends towards longer chain lengths.
ELOVL3 and ELOVL7 also demonstrate activity towards branched-chain fatty acyl-CoAs . However, their optimal substrate chain lengths for straight-chain fatty acids are generally shorter than C22.
Experimental Protocols
The following is a generalized experimental protocol for determining the substrate specificity of ELOVL enzymes, based on commonly used methodologies in the field.
In Vitro Fatty Acid Elongation Assay
Objective: To determine the ability of a specific ELOVL enzyme to elongate a fatty acyl-CoA substrate.
Materials:
-
Microsomal fractions prepared from cells (e.g., HEK293T) overexpressing the ELOVL enzyme of interest.
-
Fatty acyl-CoA substrates (e.g., this compound, palmitoyl-CoA).
-
[2-¹⁴C]Malonyl-CoA (radiolabeled).
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
NADPH.
-
Bovine serum albumin (BSA), fatty acid-free.
-
Solvents for lipid extraction (e.g., chloroform/methanol).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Phosphorimager or scintillation counter for radioactivity detection.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (typically 20-100 µg), fatty acyl-CoA substrate (e.g., 50 µM), NADPH (e.g., 500 µM), and fatty acid-free BSA in the reaction buffer.
-
Initiation: Start the reaction by adding [2-¹⁴C]Malonyl-CoA (e.g., 20 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., 2.5 M KOH in 50% ethanol) and heat at 70°C for 1 hour to saponify the fatty acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Acidify the reaction mixture with an acid (e.g., concentrated HCl) and extract the fatty acids using an organic solvent (e.g., hexane).
-
Analysis: Separate the extracted fatty acids by TLC.
-
Detection: Visualize and quantify the radiolabeled elongated fatty acid products using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.
-
Data Analysis: Compare the amount of radioactivity incorporated into the elongated product for different substrates to determine the relative enzyme activity.
Visualizations
Correlating 15-Methylhenicosanoyl-CoA Levels with Gene Expression Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the current understanding of how branched-chain fatty acids (BCFAs), particularly very-long-chain BCFAs like 15-Methylhenicosanoyl-CoA, may influence gene expression. Due to the limited direct research on this compound, this guide draws comparisons from studies on related, better-characterized BCFAs. The information presented herein is intended to support further research and drug development efforts in metabolic diseases and related fields.
Introduction to this compound and Branched-Chain Fatty Acids
This compound is a very-long-chain branched-chain fatty acyl-CoA. BCFAs are a class of fatty acids with a methyl group on the acyl chain. They are found in various organisms and have been implicated in a range of biological processes, including the regulation of lipid metabolism and inflammation. Recent studies suggest that alterations in BCFA levels may be associated with metabolic disorders such as obesity.
Comparative Analysis of BCFA Effects on Gene Expression
While direct transcriptomic data for this compound is not yet available, studies on other BCFAs provide valuable insights into their potential effects on gene expression. A key study by Czumaj et al. (2023) investigated the impact of an iso-BCFA (14-methylpentadecanoic acid, 14-MPA) and an anteiso-BCFA (12-methyltetradecanoic acid, 12-MTA) on genes related to fatty acid synthesis and inflammation in a human hepatocyte cell line (HepG2).[1]
The findings from this study are summarized in the table below, showcasing the differential effects of these two types of BCFAs on gene expression.
| Gene | Function | Fold Change in mRNA Expression (14-MPA vs. Control) | Fold Change in mRNA Expression (12-MTA vs. Control) |
| FASN | Fatty Acid Synthase | Decreased | Increased |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | Decreased | No significant change |
| CRP | C-Reactive Protein | Decreased | Increased |
| IL-6 | Interleukin 6 | Decreased | Increased |
Data sourced from Czumaj et al. (2023).[1] The study reported statistically significant changes but did not provide specific fold-change values in the abstract. The table reflects the direction of change.
These findings suggest that different isomers of BCFAs can have opposing effects on the expression of genes crucial for lipid metabolism and inflammatory responses. The iso-BCFA, 14-MPA, demonstrated a potential anti-inflammatory and lipid-lowering effect by downregulating key genes.[1] In contrast, the anteiso-BCFA, 12-MTA, appeared to promote the expression of genes associated with fatty acid synthesis and inflammation.[1]
Signaling Pathways and Experimental Workflows
The regulation of gene expression by BCFAs is thought to be mediated, in part, through the activation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα). The CoA thioesters of BCFAs, rather than the free fatty acids themselves, are high-affinity ligands for PPARα. Activation of PPARα can, in turn, influence the expression of a wide array of genes involved in lipid metabolism.
Another critical pathway in lipid homeostasis is regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c in the liver, which controls the transcription of genes involved in fatty acid synthesis.[2][3] The interplay between PPARα and SREBP-1c signaling is a key area of investigation in understanding the metabolic effects of BCFAs.
Biosynthesis of Very-Long-Chain Branched-Chain Fatty Acyl-CoAs
The precise biosynthetic pathway for this compound is not fully elucidated. However, the general pathway for the elongation of very-long-chain fatty acids involves a series of enzymes known as fatty acid elongases (ELOVLs).[4] The synthesis of BCFAs often starts from branched-chain amino acid catabolism, which provides the initial branched-chain acyl-CoA that is then elongated.
References
- 1. researchgate.net [researchgate.net]
- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation Strategies for the Quantification of 15-Methylhenicosanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of specific lipid species is paramount. 15-Methylhenicosanoyl-CoA, a very-long-chain fatty acyl-CoA with a branched methyl group, represents a class of molecules that are crucial in various metabolic pathways but are challenging to analyze. To ensure the reliability and accuracy of quantitative data, employing orthogonal analytical methods is a critical validation step. This guide provides a comparative overview of two such orthogonal methods: direct quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and indirect quantification via Gas Chromatography-Mass Spectrometry (GC-MS) following chemical hydrolysis.
This document details the experimental protocols for each method, presents a comparative analysis of their performance, and includes visualizations of the experimental workflow and a relevant metabolic pathway to provide a comprehensive guide for methodological validation.
Comparison of Quantitative Performance
The choice of an analytical method is often a trade-off between sensitivity, specificity, speed, and the required sample preparation complexity. Below is a summary of the expected performance characteristics of the two orthogonal methods for the analysis of this compound.
| Parameter | Method 1: Direct LC-MS/MS | Method 2: Indirect GC-MS of 15-Methylhenicosanoic Acid |
| Analyte | Intact this compound | 15-Methylhenicosanoic acid methyl ester (FAME) |
| Principle | Separation of the intact molecule by liquid chromatography followed by specific detection using tandem mass spectrometry. | Hydrolysis of the CoA ester, derivatization of the resulting fatty acid to a volatile ester, followed by gas chromatographic separation and mass spectrometric detection. |
| Specificity | Very High (based on retention time and specific precursor-product ion transitions) | High (based on retention time and mass spectrum) |
| Sensitivity (LOD) | High (low femtomole range) | Good (picomole range) |
| Accuracy | Excellent (typically 95-110%)[1][2] | Good (can be affected by hydrolysis and derivatization efficiency) |
| Precision (Inter-run) | Excellent (typically <15% RSD)[1][2] | Good (typically <20% RSD) |
| Sample Prep | Moderate (extraction and possible solid-phase extraction clean-up) | Extensive (extraction, hydrolysis, derivatization, and clean-up) |
| Throughput | High | Moderate |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these analytical methods.
Method 1: Direct Quantification of this compound by LC-MS/MS
This method allows for the direct measurement of the intact acyl-CoA molecule, offering high specificity and sensitivity.
1. Sample Extraction:
-
Start with approximately 50-100 mg of frozen tissue powder or a pellet of cultured cells.
-
Homogenize the sample on ice in 1 mL of an ice-cold extraction buffer (e.g., 2:2:1 mixture of 2-propanol, 50 mM KH2PO4 pH 7.2, and glacial acetic acid).
-
To precipitate proteins, vortex the homogenate vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
For cleaner samples, a solid-phase extraction (SPE) step using a weak anion exchange column can be employed to purify the acyl-CoAs from the crude extract.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the highly hydrophobic this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion for this compound.
-
Product Ion: A common and specific product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion (507 Da).[1][3][4] The specific transition for this compound would be monitored.
-
Quantification: Create a standard curve using a commercially available or synthesized this compound standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) is highly recommended for the most accurate quantification.
-
Method 2: Indirect Quantification by GC-MS of the Corresponding Fatty Acid
This method provides an orthogonal validation by quantifying the fatty acid moiety of the acyl-CoA after chemical conversion.
1. Sample Extraction and Hydrolysis:
-
Extract total lipids from the tissue or cell sample using a standard method like the Folch or Bligh-Dyer procedure.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
To hydrolyze the acyl-CoA (and other fatty acid esters), add 2 mL of 0.5 M methanolic NaOH to the dried extract.
-
Heat the sample at 80°C for 10 minutes. This process cleaves the thioester bond, releasing the free fatty acid (15-methylhenicosanoic acid).
2. Derivatization to Fatty Acid Methyl Ester (FAME):
-
After cooling, add 2 mL of a catalyst, such as 14% boron trifluoride in methanol (B129727) (BF3-methanol).[5]
-
Heat the mixture at 60°C for 10 minutes to convert the free fatty acid to its more volatile methyl ester (FAME).[5]
-
After cooling, add 1 mL of water and 2 mL of hexane (B92381), then vortex to extract the FAME into the hexane layer.
-
Collect the upper hexane layer for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A polar capillary column (e.g., a wax or cyano-based column) is typically used for FAME analysis.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to separate the FAMEs based on their chain length and structure.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Scan mode to identify the 15-methylhenicosanoate methyl ester from its mass spectrum, and Selected Ion Monitoring (SIM) mode for accurate quantification using a specific ion fragment.
-
Quantification: Generate a standard curve using a 15-methylhenicosanoic acid methyl ester standard. An odd-chain or deuterated fatty acid can be used as an internal standard.
-
Visualizing the Methodologies and Pathways
To better illustrate the relationships between these methods and the biological context of the analyte, the following diagrams are provided.
Caption: Workflow for orthogonal validation of this compound quantification.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Comparative Analysis of 15-Methylhenicosanoyl-CoA and its Enantiomers: A Review of Available Data
A comprehensive comparison of the biological activity between 15-Methylhenicosanoyl-CoA and its distinct enantiomeric forms is currently hampered by a significant lack of specific experimental data in publicly available scientific literature. While the broader class of long-chain and branched-chain fatty acyl-CoAs are recognized for their roles in metabolic regulation and cellular signaling, information detailing the unique physiological effects of this compound and the stereospecificity of its interactions remains elusive.
Currently, searches for direct experimental data, including quantitative comparisons, detailed protocols, and established signaling pathways for this compound and its enantiomers, have not yielded specific results. The available scientific literature focuses more broadly on the metabolism and biological roles of long-chain and branched-chain fatty acyl-CoAs in general.
General Insights from Related Fatty Acyl-CoAs
While specific data for this compound is unavailable, we can infer potential areas of biological relevance based on the study of similar molecules.
Metabolic Regulation: Long-chain fatty acyl-CoAs are key players in energy metabolism. They are known to allosterically regulate enzymes involved in fatty acid synthesis and oxidation, thereby controlling the balance between energy storage and utilization. It is plausible that this compound, as a very-long-chain fatty acyl-CoA, participates in similar regulatory mechanisms.
Enzyme Stereospecificity: The biological activity of chiral molecules is often dictated by their stereochemistry. Enzymes typically exhibit a high degree of stereospecificity, meaning they will preferentially bind to and act upon one enantiomer over the other. For instance, the synthesis of methylmalonyl-CoA, a branched-chain fatty acyl-CoA, involves enzymes that are specific for a particular stereoisomer. This principle strongly suggests that the (R) and (S) enantiomers of this compound would likely exhibit different biological activities due to differential recognition by metabolic enzymes.
Branched-Chain Fatty Acid Metabolism: The presence of a methyl group in this compound classifies it as a branched-chain fatty acid. The metabolism of such fatty acids involves specific enzymatic pathways to handle the branch point, which differs from the beta-oxidation of straight-chain fatty acids. De novo synthesis of monomethyl branched-chain fatty acids has been observed in adipose tissue, indicating specialized roles for these lipids.
Hypothetical Signaling and Metabolic Pathways
Based on the general understanding of fatty acyl-CoA metabolism, we can propose hypothetical pathways and experimental approaches that could be used to investigate the biological activity of this compound and its enantiomers.
Potential Experimental Workflow
A logical workflow to investigate the differential activity of this compound enantiomers would involve several key stages, from synthesis to cellular analysis.
Caption: Proposed experimental workflow for comparing the biological activities of this compound enantiomers.
Hypothetical Signaling Cascade
Long-chain fatty acyl-CoAs are known to influence key metabolic signaling pathways. For example, they can modulate the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and peroxisome proliferator-activated receptors (PPARs), which are transcription factors that control the expression of genes involved in lipid metabolism.
Caption: Hypothetical signaling pathways illustrating potential differential effects of this compound enantiomers.
Conclusion
While the specific biological activities of this compound and its enantiomers are yet to be experimentally determined and documented, the established principles of fatty acid metabolism and enzyme stereospecificity provide a framework for future research. The generation of quantitative data from comparative studies using enantiomerically pure forms of this molecule is essential to elucidate their distinct roles in physiology and pathology. Researchers in the fields of lipid metabolism, enzymology, and drug development are encouraged to pursue these investigations to fill this knowledge gap.
Differentiating 15-Methylhenicosanoyl-CoA from other methyl-branched isomers by MS/MS.
For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comparative analysis of tandem mass spectrometry (MS/MS) approaches to differentiate 15-methylhenicosanoyl-CoA from its key methyl-branched isomers, focusing on the diagnostic fragmentation patterns of their corresponding fatty acid methyl esters (FAMEs).
The direct analysis of long-chain acyl-CoA molecules by tandem mass spectrometry for the purpose of localizing alkyl branches on the acyl chain is often uninformative. Standard collision-induced dissociation (CID) in positive ion mode predominantly yields fragments from the coenzyme A moiety itself, such as a characteristic neutral loss of 507 Da or a product ion at m/z 428. This fragmentation provides little to no structural information about the fatty acyl chain.
To overcome this challenge, a robust and widely practiced approach involves the hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization to a fatty acid methyl ester (FAME). The resulting FAMEs can then be analyzed, typically by gas chromatography-mass spectrometry (GC-MS), where electron ionization (EI) followed by MS/MS analysis of the molecular ion provides structurally significant fragments that are diagnostic of the methyl branch position.
This guide compares the expected fragmentation of 15-methylhenicosanoate with its common structural isomers: iso-methylhenicosanoate (20-methylhenicosanoate) and anteiso-methylhenicosanoate (19-methylhenicosanoate).
Comparison of Predicted MS/MS Fragmentation
The differentiation of methyl-branched FAME isomers relies on the generation of unique product ions upon collisional dissociation. The position of the methyl group dictates the cleavage points along the carbon chain, leading to a distinct mass spectral fingerprint for each isomer.
| Isomer | Parent Ion (M+) of FAME (m/z) | Key Diagnostic Product Ions (m/z) | Fragmentation Mechanism |
| 15-Methylhenicosanoate | 368.39 | 269 & 297 | Cleavage on either side of the C15 methyl group. The gap in the expected homologous series of fragments reveals the branch point. |
| iso-20-Methylhenicosanoate | 368.39 | 325 ([M-43]⁺) | Loss of the terminal isopropyl group ([M-C₃H₇]⁺), a hallmark of iso-branched fatty acids.[1][2][3] |
| anteiso-19-Methylhenicosanoate | 368.39 | 339 ([M-29]⁺) & 311 ([M-57]⁺) | Cleavage on either side of the methyl branch, resulting in the loss of a terminal ethyl group ([M-C₂H₅]⁺) and a terminal isobutyl group ([M-C₄H₉]⁺).[1][2][3] |
Note: The m/z values are based on the monoisotopic masses of the FAMEs.
Experimental Protocols
A two-stage protocol is required to differentiate these isomers, involving hydrolysis of the acyl-CoA followed by derivatization and MS/MS analysis.
Stage 1: Hydrolysis of Acyl-CoA
Objective: To cleave the thioester bond and release the free fatty acid from the coenzyme A moiety.
Materials:
-
Acyl-CoA sample
-
Potassium hydroxide (B78521) (KOH) solution (2 M in 70% ethanol)
-
Hydrochloric acid (HCl) for neutralization
-
Hexane (B92381) or other suitable organic solvent for extraction
-
Deionized water
Procedure:
-
Dissolve the acyl-CoA sample in a small volume of the ethanolic KOH solution.
-
Incubate the mixture at 60°C for 1 hour to ensure complete saponification.
-
Cool the reaction mixture to room temperature and neutralize by adding HCl until the pH is approximately 2-3.
-
Extract the free fatty acids by adding an equal volume of hexane, vortexing thoroughly, and allowing the phases to separate.
-
Carefully collect the upper organic phase containing the fatty acids.
-
Repeat the extraction process twice more and pool the organic extracts.
-
Evaporate the solvent under a stream of nitrogen to yield the dry fatty acid residue.
Stage 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) and MS/MS Analysis
Objective: To convert the fatty acids into their more volatile methyl esters for GC-MS analysis and to generate diagnostic fragment ions.
Materials:
-
Dry fatty acid residue from Stage 1
-
Boron trifluoride (BF₃) in methanol (B129727) (14% w/v)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
GC-MS system equipped with an EI source and tandem mass spectrometry capabilities
Procedure:
-
Add 1-2 mL of BF₃-methanol reagent to the dried fatty acid residue.
-
Heat the mixture in a sealed vial at 100°C for 30 minutes.
-
Cool the vial, then add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Wash the hexane layer with a saturated NaCl solution to remove any remaining BF₃ and methanol.
-
Dry the hexane extract over anhydrous Na₂SO₄.
-
Transfer the final extract to a clean vial for GC-MS analysis.
-
Inject an aliquot of the sample into the GC-MS system.
-
Separate the FAME isomers using an appropriate capillary column (e.g., a polar column like those used for FAME analysis).
-
For each eluting isomer, acquire a full scan mass spectrum to identify the molecular ion at m/z 368.
-
Perform MS/MS analysis by isolating the molecular ion (m/z 368) and subjecting it to collision-induced dissociation (CID).
-
Analyze the resulting product ion spectrum to identify the diagnostic fragments as outlined in the comparison table.
Visualization of Experimental Workflow
The logical flow of the analytical process is crucial for understanding the methodology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Localization of the branch in monomethyl branched fatty acids | Semantic Scholar [semanticscholar.org]
- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 15-Methylhenicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Recommendations
While a specific Safety Data Sheet (SDS) for 15-Methylhenicosanoyl-CoA is not publicly available, data from analogous long-chain acyl-CoA compounds indicate potential hazards. Users should handle this compound with care, assuming it may present risks similar to those outlined below.
Summary of Potential Hazards:
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation upon contact.[1][2] | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of water.[1] |
| Eye Irritation | May cause serious eye irritation.[1][2] | P280: Wear eye protection/face protection.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1][2] | P261: Avoid breathing mist or vapours.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] |
| Corrosivity | May be corrosive to metals.[1] | P234: Keep only in original packaging.[1] |
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect street clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, use a respirator as determined by a risk assessment.
Standard Disposal Protocol for this compound
The following is a step-by-step guide for the proper disposal of this compound and associated waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a non-reactive material.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed, and non-reactive hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Step 2: Labeling of Waste Containers
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemical constituents in the waste mixture.
-
Affix the date the waste was first added to the container.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is cool and dry.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate for an extended period.
Step 5: Spill and Decontamination Procedures
-
Minor Spills: In the event of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a general guide. Always consult the specific Safety Data Sheet provided by the supplier and your institution's chemical hygiene and disposal plans. Your Environmental Health and Safety department is the primary resource for guidance on chemical handling and disposal.
References
Essential Safety and Handling Protocol for 15-Methylhenicosanoyl-CoA
Disclaimer: A specific Safety Data Sheet (SDS) for 15-Methylhenicosanoyl-CoA was not located. The following guidance is based on the handling of structurally similar long-chain fatty acyl-CoA compounds and general laboratory safety principles. It is imperative to handle this compound with caution in a laboratory setting equipped for handling chemicals of unknown toxicity.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and experimental integrity.
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, disposable. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
II. Health Hazard Information
While specific toxicological data for this compound is unavailable, similar compounds may cause irritation.
-
Skin: May cause skin irritation.
-
Eyes: May cause serious eye irritation.
-
Inhalation: May cause respiratory irritation if inhaled as dust or aerosol.
-
Ingestion: The effects of ingestion are unknown.
III. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is typically shipped at room temperature.[1][2][3][4]
-
For long-term storage, refer to the Certificate of Analysis for specific temperature and humidity conditions.[1][2][3][4]
2. Preparation for Use:
-
Work exclusively within a certified chemical fume hood.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
3. Weighing and Solution Preparation:
-
Use a microbalance within the fume hood to weigh the desired amount of the solid compound.
-
Handle the solid with care to minimize the generation of dust.
-
Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
IV. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips and gloves, should be placed in a designated, sealed waste container.
-
Unused Compound and Solutions: Dispose of any unused solid compound or solutions as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded.
V. Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
